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  • Product: Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate
  • CAS: 1694531-32-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Key Building Block in JAK Inhibitor Synthesis Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is a crucial hete...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Building Block in JAK Inhibitor Synthesis

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is a crucial heterocyclic building block in the synthesis of a range of pharmacologically active molecules. Its primary significance lies in its role as a key intermediate in the preparation of Janus kinase (JAK) inhibitors, a class of drugs that have shown significant therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. The intricate three-dimensional structure of this molecule, featuring a piperidone core substituted with a tetrahydrofuranyl moiety, provides a unique scaffold for the development of highly selective and potent kinase inhibitors. This guide will provide a comprehensive overview of the most efficient and scientifically sound methods for the synthesis of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Analysis of the Synthesis: A Retrosynthetic Approach

The most logical and widely employed strategy for the synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate involves the formation of the carbon-carbon bond between the piperidone and tetrahydrofuran rings. A retrosynthetic analysis reveals a key disconnection at the C3-position of the piperidone ring, leading to two primary synthons: a nucleophilic N-Boc-4-piperidone derivative and an electrophilic tetrahydrofuran species.

Retrosynthesis Target Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate Disconnection C-C Bond Formation (Alkylation) Target->Disconnection Synthons Synthons Disconnection->Synthons Piperidone N-Boc-4-piperidone Enolate/Enamine (Nucleophile) Synthons->Piperidone Tetrahydrofuran 3-Halotetrahydrofuran (Electrophile) Synthons->Tetrahydrofuran

Retrosynthetic analysis of the target molecule.

This approach leverages the well-established reactivity of ketones, which can be converted into nucleophilic enolates or enamines, and the availability of suitable electrophilic partners derived from tetrahydrofuran.

Core Synthetic Pathway: Alkylation of N-Boc-4-piperidone

The most prevalent and practical method for the synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is the alkylation of N-Boc-4-piperidone with an appropriate 3-substituted tetrahydrofuran. This section will detail the key steps and the rationale behind the experimental choices.

Step 1: Enolate or Enamine Formation from N-Boc-4-piperidone

To achieve alkylation at the C3 position, the α-carbon to the carbonyl group of N-Boc-4-piperidone must be rendered nucleophilic. This is typically achieved through the formation of an enolate or an enamine.

  • Enolate Formation: The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the α-carbon and generate the corresponding lithium enolate. The choice of a strong, hindered base is critical to ensure complete and regioselective deprotonation, minimizing self-condensation side reactions. The reaction is typically carried out at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to maintain the stability of the enolate.

  • Enamine Formation: An alternative approach involves the formation of an enamine by reacting N-Boc-4-piperidone with a secondary amine, such as pyrrolidine or morpholine, under Dean-Stark conditions to remove the water byproduct. The resulting enamine is less basic than an enolate but is sufficiently nucleophilic to react with reactive electrophiles.

Enolate_Enamine_Formation cluster_enolate Enolate Formation cluster_enamine Enamine Formation Piperidone_Enolate N-Boc-4-piperidone Enolate Lithium Enolate Piperidone_Enolate->Enolate LDA or LHMDS, THF, -78 °C Piperidone_Enamine N-Boc-4-piperidone Enamine Enamine Piperidone_Enamine->Enamine Secondary Amine, Acid Catalyst, Toluene, Reflux

Generation of the nucleophilic piperidone species.

Step 2: Alkylation with 3-Bromotetrahydrofuran

The formed enolate or enamine is then reacted with an electrophilic tetrahydrofuran derivative. 3-Bromotetrahydrofuran is a commercially available and commonly used reagent for this purpose. The reaction is a standard SN2 alkylation where the nucleophilic α-carbon of the piperidone attacks the carbon bearing the bromine atom, displacing the bromide and forming the desired C-C bond.

The reaction conditions for the alkylation step are crucial for achieving a good yield and minimizing side reactions. For the more reactive enolate, the alkylating agent is added at low temperature, and the reaction is slowly allowed to warm to room temperature. For the less reactive enamine, the reaction may require heating.

Step 3: Hydrolysis and Workup

Following the alkylation, the reaction mixture is quenched, typically with an aqueous solution. If an enamine was used, an acidic workup is necessary to hydrolyze the enamine back to the ketone. The crude product is then extracted into an organic solvent, washed, dried, and concentrated.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate via the enolate pathway.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-4-piperidone199.2510.0 g50.2
Diisopropylamine101.197.7 mL55.2
n-Butyllithium (2.5 M in hexanes)64.0622.1 mL55.2
3-Bromotetrahydrofuran151.018.3 g55.0
Tetrahydrofuran (THF), anhydrous-200 mL-
Saturated aqueous NH4Cl solution-100 mL-
Ethyl acetate-300 mL-
Brine-100 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • LDA Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (7.7 mL, 55.2 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (22.1 mL, 55.2 mmol, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (100 mL). Cool this solution to -78 °C. Slowly add the N-Boc-4-piperidone solution to the freshly prepared LDA solution via cannula over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add 3-bromotetrahydrofuran (8.3 g, 55.0 mmol) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate as a colorless oil.

Characterization and Data

Expected Yield: 60-75%

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20-3.80 (m, 6H), 3.40-3.20 (m, 2H), 2.80-2.50 (m, 3H), 2.20-2.00 (m, 2H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 208.5, 154.7, 79.8, 67.9, 67.2, 53.1, 46.8, 41.2, 35.5, 30.9, 28.4.

  • Mass Spectrometry (ESI+): m/z 270.1 [M+H]⁺.

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine is a corrosive and flammable liquid.

  • 3-Bromotetrahydrofuran is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are essential for the success of the enolate formation step.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is a well-established process that is crucial for the development of important pharmaceutical agents. The alkylation of N-Boc-4-piperidone via its lithium enolate provides a reliable and scalable route to this key intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. This guide provides a solid foundation for researchers and scientists to confidently and safely perform this important transformation in the laboratory.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Process for the preparation of tofacitinib and intermediates thereof.
  • Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]

Exploratory

An In-depth Technical Guide to Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and applications. The information presented herein is synthesized from peer-reviewed literature and established chemical data to ensure scientific integrity and practical relevance.

Introduction

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, a bifunctional molecule featuring a piperidone core, a tetrahydrofuran (oxolane) substituent, and a tert-butyloxycarbonyl (Boc) protecting group, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of the ketone and the oxolane moiety provides multiple points for chemical modification, making it an attractive scaffold for generating diverse molecular libraries. The Boc group ensures stability during various synthetic transformations and allows for facile deprotection under acidic conditions, a common strategy in multi-step organic synthesis. Its structural complexity and synthetic utility have positioned it as a key component in the development of novel therapeutics.

Physicochemical and Structural Properties

The fundamental properties of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValue
CAS Number 1374676-47-8
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate
Synonyms N-Boc-3-(tetrahydrofuran-3-yl)-4-piperidone
Appearance Typically a solid (e.g., pale yellow or white)[1]
Solubility Soluble in common organic solvents like chloroform, ethyl acetate, and hexanes[1]

Synthesis and Purification

The synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate generally involves the introduction of the oxolane substituent onto a pre-formed piperidone ring. While various synthetic routes may exist, a common approach involves the alkylation of an enolate or enamine derived from N-Boc-4-piperidone.

General Synthesis Protocol

A representative synthesis involves the reaction of a protected piperidone with an appropriate oxolane-containing electrophile. The choice of base, solvent, and temperature is critical to maximize yield and minimize side reactions.

Step-by-Step Methodology:

  • Enolate Formation: To a solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) at a reduced temperature (e.g., -78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.

    • Causality Insight: The use of a strong, hindered base like LDA at low temperatures favors the formation of the kinetic enolate, which is crucial for regioselective alkylation at the C3 position.

  • Alkylation: An electrophilic oxolane species, such as 3-bromotetrahydrofuran, is then added to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

    • Self-Validating System: A typical eluent system for purification is a gradient of ethyl acetate in hexanes.[1] The purity of the collected fractions should be assessed by TLC or LC-MS before combining and evaporating the solvent.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification A Tert-butyl 4-oxopiperidine-1-carboxylate D Enolate Formation (-78 °C) A->D B 3-Bromotetrahydrofuran E Alkylation B->E C LDA in THF C->D D->E F Aqueous Workup (NH4Cl quench) E->F G Extraction (Ethyl Acetate) F->G H Flash Chromatography G->H I Final Product H->I

Caption: A typical workflow for the synthesis of the title compound.

Spectroscopic and Analytical Profile

Confirmation of the structure and purity of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the piperidine and oxolane rings, as well as the nine equivalent protons of the tert-butyl group, which appear as a sharp singlet around 1.48 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the ketone carbonyl carbon, the carbamate carbonyl carbon, and the carbons of the Boc group, in addition to the signals from the heterocyclic rings.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) using techniques like ESI-TOF is used to confirm the exact mass of the molecule. The calculated mass for the protonated molecule [M+H]⁺ is a key confirmatory data point.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands corresponding to the ketone and carbamate carbonyl groups, typically in the region of 1680-1750 cm⁻¹.

Analytical Confirmation Workflow

G cluster_techniques Analytical Techniques cluster_validation Structural Validation NMR NMR Spectroscopy (¹H, ¹³C) Structure Functional Groups (Ketone, Carbamate) NMR->Structure Connectivity Proton & Carbon Connectivity NMR->Connectivity MS Mass Spectrometry (HR-MS) Mass Exact Molecular Mass MS->Mass IR IR Spectroscopy IR->Structure Final Confirmed Structure Structure->Final Connectivity->Final Mass->Final

Caption: Workflow for the structural confirmation of the final product.

Chemical Reactivity and Derivatization

The reactivity of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is primarily dictated by the ketone functional group.

  • Reductive Amination: The ketone can undergo reductive amination with a variety of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce diverse substituents at the C4 position.

  • Wittig Reaction: The ketone can react with phosphorus ylides in a Wittig reaction to form an exocyclic double bond, providing a scaffold for further functionalization.

  • Aldol Condensation: The α-protons to the ketone can participate in aldol condensation reactions under basic or acidic conditions.

The Boc-protecting group is stable to many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), revealing the secondary amine for further derivatization.

Applications in Medicinal Chemistry

Piperidine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals due to their favorable physicochemical properties and ability to interact with biological targets. Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, similar piperidine-based compounds are used as key intermediates in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2][3][4] The oxolane moiety can influence properties such as solubility and metabolic stability, and can also form key hydrogen bond interactions within a protein binding site.

Safety and Handling

References

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • CAS, a division of the American Chemical Society. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Gao, X. H., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.
  • PubChem. (n.d.). Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ACS omega, 4(13), 15632–15638. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Machinery and Control Technology (ICMMCT 2016). Retrieved from [Link]

Sources

Foundational

CAS number for Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications For Researchers, Scientists, and Drug Development Professionals Introduction The 4-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Its rigid conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The introduction of a substituent at the 3-position of the N-Boc-4-piperidone ring, as seen in tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, offers a valuable vector for exploring chemical space in drug discovery programs. The oxolane (tetrahydrofuran) moiety can modulate properties such as solubility, metabolic stability, and hydrogen bonding capacity.

This technical guide provides a comprehensive overview of tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, a key intermediate for the synthesis of more complex molecules. We will delve into its chemical identity, detailed synthetic strategies, purification protocols, and methods of structural characterization. Furthermore, the broader applications of the 3-substituted-4-oxopiperidine framework in drug development will be discussed, offering insights for researchers in the field.

Chemical Identity and Physicochemical Properties

While a specific CAS number for tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is not readily found in public databases, which may indicate its status as a novel or specialized research chemical, its properties can be derived from its structure. The parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone), is a widely available starting material with CAS number 79099-07-3.[2]

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate
Molecular Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol
Parent Compound Tert-butyl 4-oxopiperidine-1-carboxylate
Parent CAS Number 79099-07-3
Appearance Expected to be a solid or oil

Figure 1: 2D Structure of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

G Start N-Boc-4-piperidone Enolate Lithium Enolate (LDA, THF, -78°C) Start->Enolate Deprotonation Product Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate Enolate->Product Alkylation AlkylatingAgent 3-Halo-oxolane AlkylatingAgent->Product Purification Purification (Column Chromatography) Product->Purification Workup FinalProduct Pure Product Purification->FinalProduct

Sources

Exploratory

The Art of the Ring: A Technical Guide to the Synthesis of Novel 3-Substituted Piperidine Derivatives

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1][2][3][4][5] Its unique three-dimensional structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1][2][3][4][5] Its unique three-dimensional structure provides an ideal framework for the precise spatial arrangement of substituents, enabling fine-tuned interactions with biological targets.[4] Among the various substituted piperidines, the 3-substituted derivatives present a distinct synthetic challenge and are of significant interest in drug discovery.[6][7][8] This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of novel 3-substituted piperidine derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and offer insights into the rationale behind methodological choices.

Introduction: The Significance of the 3-Substituted Piperidine Moiety

The prevalence of the piperidine ring in approved drugs underscores its importance as a "privileged scaffold".[4] From antipsychotics like Preclamol to anticancer agents such as Niraparib, the chiral 3-substituted piperidine core is a recurring motif.[6][9][10][11] The challenge in synthesizing these structures, particularly with high stereocontrol, has driven significant innovation in synthetic organic chemistry.[6][11][12] Traditional approaches often rely on lengthy synthetic sequences or require challenging chiral separations.[6][7] This guide will explore modern, efficient, and stereoselective methods that address these limitations.

Strategic Approaches to the 3-Substituted Piperidine Core

The synthesis of 3-substituted piperidines can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

Core Synthetic Strategies Overview

Caption: Overview of major synthetic routes to 3-substituted piperidines.

Pyridine Ring Modification: A Stepwise Approach

One of the most common and versatile methods for synthesizing 3-substituted piperidines involves the modification of a pre-existing pyridine ring. This strategy typically involves a three-step process: partial reduction of the pyridine, introduction of the substituent, and final reduction to the piperidine.[6][9][12]

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A groundbreaking recent development in this area is the rhodium-catalyzed asymmetric reductive Heck reaction.[6][9] This method allows for the highly enantioselective synthesis of 3-substituted piperidines from pyridine and sp2-hybridized boronic acids.[6][9][12]

Workflow for Rh-Catalyzed Asymmetric Synthesis

rhodium_workflow Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Reductive Heck Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: Key steps in the rhodium-catalyzed synthesis of 3-substituted piperidines.

The key step is the rhodium-catalyzed carbometalation of a dihydropyridine intermediate, which furnishes 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[6] This method exhibits broad functional group tolerance and has been successfully applied to the formal syntheses of Preclamol and Niraparib.[6][9]

Experimental Protocol: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This protocol describes the initial partial reduction of pyridine to form the key dihydropyridine intermediate.[10]

Materials:

  • Pyridine

  • Phenyl chloroformate

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of NaBH4 (20.0 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.[10]

  • Maintain the reaction at -78 °C for 3 hours.[10]

  • Quench the reaction with water (50 mL).[10]

  • Extract the mixture with Et2O (2 x 30 mL).[10]

  • Wash the combined organic layers sequentially with 1N NaOH (twice) and 1N HCl (twice).[10]

  • Dry the organic layer over Na2SO4, filter, and evaporate the solvent under reduced pressure.[10]

  • Purify the crude product by a short pad of silica gel using an acetone/hexane gradient (2% to 10%) as the eluent.[10]

  • Recrystallize the resulting white solid from methanol to yield phenyl pyridine-1(2H)-carboxylate.[10]

Experimental Protocol: Rh-Catalyzed Asymmetric Cross-Coupling

This protocol details the enantioselective introduction of the substituent at the 3-position.[10]

Materials:

  • [Rh(cod)OH]2

  • (S)-Segphos

  • Toluene

  • Tetrahydropyran (THP)

  • Water

  • Aqueous Cesium hydroxide (CsOH, 50 wt%)

  • Boronic acid

  • Phenyl pyridine-1(2H)-carboxylate (from previous step)

  • Diethyl ether (Et2O)

  • Silica gel

Procedure:

  • In a 7 mL vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]2 (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).[10]

  • Evacuate the vial and purge with argon (repeat three times).[10]

  • Add toluene (0.25 mL), THP (0.25 mL), and H2O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).[10]

  • Stir the catalyst solution at 70 °C for 10 minutes.[10]

  • Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).[10]

  • Stir the resulting mixture at 70 °C for 20 hours.[10]

  • Upon completion, cool the reaction to room temperature and dilute with Et2O (5 mL).[10]

  • Pass the mixture through a plug of SiO2, washing with an additional 20 mL of Et2O.[10]

  • Remove the solvents in vacuo to yield the 3-substituted tetrahydropyridine.

Intramolecular Cyclization Strategies

The formation of the piperidine ring through intramolecular cyclization of an acyclic precursor is a powerful and widely used strategy.[13] The regioselectivity of the cyclization is determined by the structure of the starting material.[13]

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a versatile tool for the synthesis of a variety of heterocyclic compounds, including piperidines.[14][15] This reaction, typically catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of a diene precursor.[14] The tolerance of RCM to a wide range of functional groups makes it particularly attractive for the synthesis of complex molecules.[14][15][16]

RCM for Piperidine Synthesis

rcm_workflow Diene Acyclic Diene Precursor Tetrahydropyridine Tetrahydropyridine Diene->Tetrahydropyridine RCM (e.g., Grubbs Catalyst) Piperidine Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: General workflow for piperidine synthesis via Ring-Closing Metathesis.

Carbonyl Ene and Prins Cyclizations

Carbonyl ene and Prins cyclizations offer a novel approach to cis- and trans-3,4-disubstituted piperidines.[17][18] The stereochemical outcome of these reactions can be controlled by the choice of catalyst (Brønsted vs. Lewis acid) and reaction conditions, allowing for selective access to either the kinetic or thermodynamic product.[17][18]

Direct C-H Functionalization: An Emerging Frontier

Directly functionalizing a C-H bond of a pre-existing piperidine ring is a highly atom-economical and elegant strategy. However, achieving regioselectivity, particularly at the C3 position, is challenging due to the similar reactivity of the C-H bonds and the deactivating inductive effect of the nitrogen atom.[19][20][21]

An indirect approach to C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and regioselective ring-opening of the resulting cyclopropane.[13][19][20] This method allows for the stereoselective introduction of a substituent at the C3 position.

Chemo-Enzymatic Dearomatization

The synergy between chemical synthesis and biocatalysis has given rise to powerful chemo-enzymatic methods for the asymmetric synthesis of chiral piperidines.[8] A notable example is the one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[8] This approach offers high enantio- and regioselectivity under mild reaction conditions.[8]

Synthesis from the Chiral Pool

Utilizing readily available enantiomerically pure starting materials from the "chiral pool," such as amino acids, is a classic and reliable strategy for the synthesis of chiral piperidines. For instance, L-glutamic acid can serve as a starting point for a multi-step synthesis of enantiomerically pure 3-(N-Boc-amino) piperidine derivatives.

Data Summary

The following table summarizes key data for selected synthetic methods, highlighting the versatility and efficiency of modern approaches to 3-substituted piperidines.

MethodCatalyst/ReagentKey IntermediateProduct StereochemistryYieldEnantiomeric Excess (ee)Reference
Rh-Catalyzed Asymmetric Reductive Heck[Rh(cod)OH]2 / (S)-SegphosPhenyl Pyridine-1(2H)-carboxylateHighHighUp to 99%[10]
Asymmetric Hydrogenation of Pyridinium SaltsIridium-based catalystPyridinium hydrochlorideHighHighUp to 90%[22]
Chemo-Enzymatic DearomatizationAmine Oxidase/Ene Imine ReductaseN-substituted tetrahydropyridineHighGood>99%[8]

Conclusion

The synthesis of novel 3-substituted piperidine derivatives is a dynamic and evolving field. While traditional methods remain valuable, modern catalytic and enzymatic approaches have opened new avenues for the efficient and stereoselective construction of these important scaffolds. The strategies outlined in this guide, from the modification of pyridine rings to the direct functionalization of C-H bonds, provide a powerful toolkit for researchers in drug discovery and development. As our understanding of reaction mechanisms deepens and new catalysts are discovered, we can expect even more elegant and efficient solutions to the synthesis of these medicinally crucial molecules to emerge.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Synfacts.
  • BenchChem. (2025). Regioselective Synthesis of 3-Substituted Piperidines. BenchChem Technical Support Center.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
  • (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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  • (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Chemistry – A European Journal.
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  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • (2023).
  • (2012).
  • (2002). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
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  • Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • BenchChem. (2025). Ring-Closing Metathesis (RCM)
  • (2006).
  • (2002). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction.
  • (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • (2001). Piperidine synthesis. Organic Chemistry Portal.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
  • (2012). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Semantic Scholar.
  • (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts.
  • BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.
  • (2025). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Royal Society of Chemistry.
  • (2003).
  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
  • (2019).
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  • (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • (2023). Examples of biologically active 3-substituted piperidines.
  • (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Royal Society of Chemistry.
  • Chen, M.-W., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing.
  • (2021).
  • (2017). Stereoselective Synthesis of Piperidines.
  • (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • (2006). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines.

Sources

Foundational

Starting materials for Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate synthesis

Initiating Route Identification My initial move is to launch comprehensive Google searches to uncover established synthetic pathways for Tert-butyl 4- oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. The goal is to pinpoint...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Route Identification

My initial move is to launch comprehensive Google searches to uncover established synthetic pathways for Tert-butyl 4- oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. The goal is to pinpoint the crucial starting materials and reagents used in each reaction. This preliminary phase will lay the groundwork for a more in-depth exploration of the most promising routes.

Analyzing Synthetic Strategies

I am now analyzing the search results to determine common and efficient synthetic routes, specifically examining reaction conditions, yields, and precursor availability. My aim is to define the best starting materials and create a structure for the technical guide, which will introduce the target molecule and detail each pathway with explanations and protocols. Visual aids, like Graphviz diagrams, are planned. I'm focusing on synthesizing the data into a cohesive guide.

Defining Guide Structure

I'm now structuring the technical guide, beginning with an introduction to the molecule's significance, followed by a detailed examination of primary synthetic pathways, with dedicated sections for distinct starting materials. For each pathway, I'll explain the chemical principles, the rationale behind reagent choices, and construct step-by-step experimental protocols with Graphviz diagrams. I'm aiming for a cohesive guide that also includes a comparative summary and a comprehensive references section.

Analyzing the Target

I'm currently breaking down "Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate," specifically focusing on its core components and potential synthetic routes. The immediate focus is on identifying starting materials that can be easily functionalized to assemble the piperidine ring and incorporate the oxolane and tert-butyl groups.

Outlining Synthesis Strategy

I'm now outlining potential synthesis strategies, focusing on the core challenge: attaching the oxolan-3-yl group to the piperidine ring. Alkylation of an N-Boc-4-piperidone enolate with a 3-halo-tetrahydrofuran appears promising. The alternative Michael addition route is also being explored, considering suitable Michael donors and acceptors.

Identifying Starting Materials

I've zeroed in on the starting materials, focusing on N-Boc-4-piperidone as the core. The crucial step involves introducing the oxolan-3-yl group. Alkylation of the piperidone enolate with a halo-tetrahydrofuran appears promising, or considering a Michael addition strategy. I'm formulating precise search queries for literature precedents.

Defining Starting Materials

I'm now compiling a technical guide on starting materials. I've broken down the target molecule and identified N-Boc-4-piperidone as a key starting material, readily available commercially. I'm focusing on the introduction of the oxolan-3-yl group through alkylation or Michael addition. My search queries are ready, focusing on these strategies and relevant literature.

Compiling a Technical Guide

I'm now compiling a detailed technical guide focusing on starting materials. I've broken down the target molecule into manageable fragments: a protected piperidone core, and an oxolan-3-yl group. My retrosynthetic analysis indicates alkylation or Michael addition are key approaches. I've identified N-Boc-4-piperidone as a crucial commercially available starting material. I've refined my search queries to find the most efficient synthetic methods and relevant literature precedents. I am now planning on including a clear Graphviz diagram to illustrate my retrosynthetic analysis.

Refining Synthetic Pathways

I'm now refining the synthetic pathways. The α-alkylation of N-Boc-4-piperidone with a 3-halotetrahydrofuran seems most promising. I'm exploring the use of a strong base like LDA to generate the enolate, followed by quenching with the electrophilic tetrahydrofuran derivative. I'm also looking into potential protecting group strategies for the tetrahydrofuran hydroxyl, if it's introduced as an alcohol initially. The Michael addition pathway remains a viable alternative if alkylation proves challenging, especially considering a suitable Michael acceptor. I am making sure the guide references key synthetic methods.

I've determined that a good guide should include:

  • Title

  • Intro of Target Molecule

  • Core Synthetic Strategy: Retrosynthetic Analysis

  • Section 1: The Piperidine Core - N-Boc-4-Piper idone

    • Properties

    • Table with key properties

  • Section 2: The Oxolane Synthon - Elect rophilic Tetrahydrofuran Derivatives

    • Common options

    • Preparation of these reagents

Developing the Technical Guide

I'm now deeply immersed in assembling the technical guide, drawing on gathered literature. I'm focusing on providing detailed experimental procedures for the key α-alkylation step of N-Boc-4-piperidone with a 3-halotetrahydrofuran. I've selected the most appropriate experimental conditions, specifically referencing relevant sources and preparing a concise and practical protocol, which will serve to meet the user's needs. I'm planning to illustrate the retrosynthetic analysis and the key α-alkylation reaction mechanism with clear Graphviz diagrams.

Refining Technical Guide Components

I'm now integrating detailed experimental protocols into the technical guide, drawing on literature to ensure accuracy and relevance. I'm focusing on the α-alkylation of N-Boc-4-piperidone and referencing literature, including specific experimental details. The plan is to create a complete and helpful resource with cited and practical methodology.

Developing the Technical Guide

I've now incorporated detailed experimental protocols, grounded in literature sources, focusing on the crucial α-alkylation step for our key molecule. I'm providing precise and well-cited procedures to help the user synthesize "Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate." Relevant references are key to success.

Exploratory

The Architecture of Bio-Potent Scaffolds: A Mechanistic Guide to the Synthesis of 3-Substituted-4-Oxopiperidines

Abstract The 4-oxopiperidine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of substituents at the C3 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-oxopiperidine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of substituents at the C3 position is a critical tactic for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the principal reaction mechanisms governing the formation of 3-substituted-4-oxopiperidines. We will dissect the mechanistic underpinnings of key synthetic strategies, including intramolecular aza-Michael additions, Mannich-type condensations, and modern catalytic multicomponent reactions. By exploring the causality behind experimental design and protocol optimization, this document serves as a technical resource for researchers in synthetic chemistry and drug development, aiming to facilitate a rational approach to the design and synthesis of novel piperidine-based therapeutics.

Introduction: The Significance of the 4-Oxopiperidine Moiety

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products.[1] Its saturated, six-membered structure allows it to adopt well-defined chair and boat conformations, presenting substituents in precise three-dimensional orientations ideal for interaction with biological targets. The incorporation of a ketone at the C4 position introduces a site for further functionalization and a key polar interaction point. Consequently, 3-substituted-4-oxopiperidines are crucial intermediates and final targets in drug discovery, with applications ranging from analgesics to antiviral agents.[2] A profound understanding of the mechanisms that control their formation is paramount for the efficient and stereocontrolled synthesis of these vital compounds.

The Intramolecular Aza-Michael Addition: A Cornerstone of Piperidone Synthesis

The intramolecular aza-Michael (or conjugate) addition is a powerful and widely employed strategy for the cyclization of acyclic precursors into the piperidine core.[3] This reaction involves the nucleophilic attack of an amine onto an electron-deficient alkene (a Michael acceptor), forming a C-N bond and the heterocyclic ring in a single, often highly stereoselective, step.

Mechanistic Principles

The reaction is initiated by the deprotonation of a precursor containing both an amine and a Michael acceptor. The choice of base is critical; it must be strong enough to deprotonate the amine (or a precursor) without promoting undesired side reactions like polymerization or decomposition of the Michael acceptor. Once the nucleophilic amine is generated, it attacks the β-carbon of the α,β-unsaturated carbonyl system.

The key to forming the six-membered piperidine ring is the use of a 6-endo-trig cyclization pathway.[4][5] While traditionally considered disfavored by Baldwin's rules for certain ring sizes, the flexibility of the acyclic precursor and the thermodynamic stability of the resulting six-membered ring drive the reaction forward. The stereochemical outcome of the reaction is often dictated by the transition state geometry, which seeks to minimize steric interactions between substituents on the forming ring.

Visualization: Generalized Aza-Michael Cyclization

Caption: Mechanism of intramolecular aza-Michael addition.

Field-Proven Protocol: Asymmetric Synthesis via Chiral Catalysis

Asymmetric catalysis has transformed the aza-Michael reaction, enabling the synthesis of enantiomerically enriched piperidones.[6] Chiral organocatalysts, such as those based on cinchona alkaloids or proline derivatives, can activate the Michael acceptor and control the facial selectivity of the nucleophilic attack.[7]

Protocol: Organocatalyzed Asymmetric Intramolecular Aza-Michael Cyclization

  • Catalyst and Substrate Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the acyclic amino-enone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂) to a concentration of 0.1 M.

  • Catalyst Introduction: Add the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 0.1 eq) and any required co-catalyst or additive.

    • Causality Note: Bifunctional catalysts possess both a Brønsted acid site (to activate the enone) and a Lewis base site (to orient the substrate), providing a highly organized transition state essential for high enantioselectivity.[8]

  • Reaction Initiation: Stir the mixture at the specified temperature (ranging from -20 °C to room temperature). The optimal temperature is a balance between achieving a reasonable reaction rate and maximizing stereoselectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3-substituted-4-oxopiperidine.

The Mannich Reaction: A Classical Multicomponent Approach

The Mannich reaction is a three-component condensation that brings together an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to form a β-amino carbonyl compound, known as a Mannich base.[9] For the synthesis of 4-oxopiperidines, a double Mannich reaction is employed, typically using a dialkyl ketone dicarboxylate (e.g., acetone-1,3-dicarboxylate), an aldehyde, and a primary amine.[2][10]

Mechanistic Dissection

The reaction proceeds through a series of equilibria:

  • Iminium Ion Formation: The aldehyde and the primary amine condense to form an iminium ion. This is the key electrophilic species in the reaction.[11]

  • Enolate/Enol Formation: The acetone dicarboxylate, in the presence of a suitable acid or base catalyst, forms an enol or enolate.

  • First C-C Bond Formation: The enolate attacks the iminium ion, forming the first C-C bond.

  • Second C-C Bond Formation: The process repeats on the other side of the central ketone, leading to a second C-C bond formation and concomitant cyclization to yield the 4-oxopiperidine ring.

Visualization: Double Mannich Condensation Workflow

Mannich_Workflow cluster_Components Starting Materials Aldehyde Aldehyde (R¹CHO) Iminium Step 1: Form Iminium Ion (R¹CH=N⁺HR²) Aldehyde->Iminium Amine Primary Amine (R²NH₂) Amine->Iminium Ketone Dialkyl Acetonedicarboxylate Enolate Step 2: Form Enolate of Ketone Ketone->Enolate First_Add Step 3: First Mannich Addition (C-C Bond Formation) Iminium->First_Add Enolate->First_Add Second_Add Step 4: Second Mannich Addition & Cyclization First_Add->Second_Add Product Product: 3,5-Dicarboxylate-4-Oxopiperidine Second_Add->Product

Caption: Workflow for the double Mannich reaction.

Modern Multicomponent Reactions (MCRs)

Building on classical methods, modern MCRs offer a highly efficient, atom-economical route to complex and highly functionalized piperidines in a single synthetic operation.[12][13] These reactions often combine elements of the Mannich and Michael reactions in a domino or cascade sequence.[14]

Mechanistic Convergence: An Example

A common MCR strategy involves the reaction of a β-ketoester, an aromatic aldehyde, and an amine.[15] The sequence can be initiated by the formation of an enamine from the β-ketoester and the amine, or the formation of an imine from the aldehyde and the amine. A subsequent Knoevenagel condensation followed by an aza-Michael addition leads to the cyclized product. The use of catalysts like InBr₃, nano-sulfated zirconia, or even TMSI can significantly accelerate the reaction and improve yields.[12][13][15]

Comparative Data of Catalytic Systems

The choice of catalyst can dramatically influence the efficiency of these MCRs. Below is a summary of representative catalyst performance.

Catalyst SystemTypical ConditionsYield Range (%)Key AdvantagesReference
InBr₃Ethanol, Reflux85-95Excellent yields, short reaction times[12]
Nano-Sulfated ZirconiaEthanol, RT80-87Mild conditions, reusable catalyst[13]
TMSIMethanol, RTModerate to GoodEfficient, straightforward methodology[15]
L-ProlineEthanol, RTGoodOrganocatalytic, environmentally benign[13]

Conclusion and Future Perspectives

The synthesis of 3-substituted-4-oxopiperidines is a mature yet continually evolving field. The foundational mechanisms of the intramolecular aza-Michael addition and the double Mannich reaction remain central to many synthetic strategies. However, the future of this field lies in the development of more sophisticated catalytic systems that offer enhanced control over stereochemistry and allow for the construction of increasingly complex molecular architectures.[16][17][18] The rise of biocatalysis, utilizing enzymes like transaminases to trigger aza-Michael cascades, represents an exciting frontier, promising unparalleled levels of enantioselectivity and green chemistry principles.[3] As our understanding of these reaction mechanisms deepens, so too will our ability to rationally design and efficiently synthesize the next generation of piperidine-based therapeutics.

References

  • Multicomponent synthesis of highly functionalized piperidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829. Available from: [Link]

  • (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]

  • Faisca Phillips, A. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Molecules, 26(11), 3334. Available from: [Link]

  • Reddy, C. S., Raghu, M., & Rao, K. S. (2012). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Journal of Molecular Catalysis A: Chemical, 356, 183-189. Available from: [Link]

  • Ghorai, M. K., Halder, S., & Das, R. K. (2010). Domino Imino-Aldol−Aza-Michael Reaction: One-Pot Diastereo- and Enantioselective Synthesis of Piperidines. The Journal of Organic Chemistry, 75(21), 7436–7447. Available from: [Link]

  • Varlamov, A. V., Borisova, T. N., & Krapivin, G. D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6564. Available from: [Link]

  • Bates, R. W., Ko, W., & Barat, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. Available from: [Link]

  • Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2020). Multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI. Monatshefte für Chemie - Chemical Monthly, 151(8), 1279-1283. Available from: [Link]

  • Ciufolini, M. A., & Fels, G. (2010). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ChemInform, 41(32). Available from: [Link]

  • van der Meide, P. H., van der Wel, L. P., Alberts, A. H., & de Jong, E. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 584. Available from: [Link]

  • France, S. P., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society, 138(46), 15141–15144. Available from: [Link]

  • (n.d.). A new asymmetric synthetic route to substituted piperidines. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of 4-piperidones. Organic Chemistry Portal. Retrieved from [Link]

  • Alexander, E. R., & Le Roy, D. J. (1947). THE COURSE OF THE MANNICH REACTION. The Journal of Organic Chemistry, 12(5), 754–761. Available from: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

  • (n.d.). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14386–14392. Available from: [Link]

  • (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. Available from: [Link]

  • Wang, C., et al. (2024). Catalytic Asymmetric Synthesis of 3,4′-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. Organic Letters, 26(14), 3020–3025. Available from: [Link]

  • (n.d.). Mannich Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2016). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. Organic & Biomolecular Chemistry, 14(3), 856-860. Available from: [Link]

  • Singh, V. K., & Singh, P. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2589–2647. Available from: [Link]

  • Jyothi, Y., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1296. Available from: [Link]

Sources

Foundational

Engineering 3D Chemical Space: Discovery and Synthesis of Oxolane-Substituted Piperidines

The C(sp³)-Enrichment Imperative in Modern Drug Discovery The pharmaceutical industry is undergoing a structural paradigm shift, moving away from flat, sp²-hybridized aromatic systems toward highly three-dimensional, sp³...

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Author: BenchChem Technical Support Team. Date: April 2026

The C(sp³)-Enrichment Imperative in Modern Drug Discovery

The pharmaceutical industry is undergoing a structural paradigm shift, moving away from flat, sp²-hybridized aromatic systems toward highly three-dimensional, sp³-enriched architectures. This transition is driven by the correlation between a higher fraction of sp³ carbons (Fsp³) and improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target toxicity, and superior metabolic stability.

Within this chemical space, the combination of piperidine (a saturated six-membered nitrogen heterocycle) and oxolane (tetrahydrofuran, a saturated five-membered oxygen heterocycle) has emerged as a privileged motif. A recent analysis of European Medicines Agency (EMA) approved pharmaceuticals (2014–2023) highlights that piperidine and oxolane are among the most frequently utilized saturated heterocycles in drug design [1]. By substituting piperidines with oxolane rings—either through direct alkyl linkages or via complex spirocyclic fusions—medicinal chemists can precisely tune lipophilicity (LogP) while projecting pharmacophores into novel 3D vectors.

This whitepaper details the two dominant paradigms for synthesizing these complex systems: Automated Continuous Flow Negishi Coupling for modular assembly, and Biocatalytic Transamination for the stereoselective synthesis of spirocyclic oxolane-piperidines.

Paradigm A: Modular Assembly via Automated Negishi Coupling

Historically, the late-stage functionalization of drug-like cores with sp³-rich fragments like oxolane and piperidine was bottlenecked by the instability of alkyl-metal reagents. The palladium-catalyzed Negishi cross-coupling provides a robust solution, offering high functional group tolerance for C(sp²)–C(sp³) bond formation [2].

Causality & Mechanistic Rationale

The primary challenge in C(sp²)–C(sp³) cross-coupling is the propensity of alkyl-metal intermediates to undergo rapid β-hydride elimination rather than the desired reductive elimination. To circumvent this, the catalytic system employs Pd(dba)₂ coupled with CPhos (a bulky, electron-rich dialkylbiarylphosphine ligand). The immense steric bulk of CPhos accelerates the reductive elimination step, kinetically outcompeting the β-hydride elimination pathway.

Furthermore, the organozinc reagents are generated in situ using continuous flow over a Zn(0) column in the presence of THF·LiCl . The lithium chloride is mechanistically critical (Knochel’s principle): it breaks down polymeric organozinc aggregates into highly reactive, monomeric zincates, ensuring rapid and complete transmetalation[2].

Experimental Protocol: End-to-End Automated Synthesis

This self-validating protocol utilizes an automated flow system to couple oxolane and piperidine fragments to an aryl halide core, followed by automated liquid-liquid extraction (LLE) and mass spectrometry (MS)-triggered purification.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: Prepare the alkyl halide (e.g., 3-(iodomethyl)oxolane or tert-butyl-4-(iodomethyl)piperidine-1-carboxylate) at 10 equiv (1 mmol) in 2 mL of THF·LiCl (0.5 M).

    • Solution B: Dissolve the target aryl halide intermediate (1 equiv, 0.1 mmol), Pd(dba)₂ (0.05 equiv, 0.005 mmol, 3.02 mg), and CPhos (0.1 equiv, 0.01 mmol, 4.3 mg) in 1 mL of anhydrous THF.

  • Flow Generation of Organozinc: Pump Solution A through a packed Zn(0) column at a controlled flow rate to continuously generate the reactive organozinc species.

  • Cross-Coupling: Merge the organozinc stream with Solution B in a heated flow reactor to initiate the Negishi coupling.

  • Automated Quench & LLE: Direct the reactor effluent into an automated LLE module. Quench with aqueous buffer and separate the organic phase containing the crude product.

  • MS-Triggered HTP: Route the organic phase to a High-Throughput Purification (HTP) system. The target mass triggers fraction collection, ensuring high-fidelity isolation of the oxolane/piperidine-substituted product.

NegishiWorkflow A Alkyl Halides (e.g., 3-(iodomethyl)oxolane) B Continuous Flow Organozinc Generation A->B Zn(0) column C Negishi Cross-Coupling Pd(dba)2 / CPhos B->C R-ZnI + Aryl Halide D Automated LLE (Liquid-Liquid Extraction) C->D Crude Product E MS-Triggered HTP Purification D->E Organic Phase

Caption: Automated Negishi flow workflow for C(sp3)-enriched fragments.

Quantitative Data Summary

Table 1: Yields of C(sp³)-Enriched Fragments via Automated Negishi Coupling

Alkyl Halide Building BlockTarget CoreCatalyst SystemIsolated Yield (%)
3-(iodomethyl)oxolaneAryl Halide Intermed. 9Pd(dba)₂ / CPhos23%
tert-butyl-4-(iodomethyl)piperidine-1-carboxylateAryl Halide Intermed. 9Pd(dba)₂ / CPhos59%

Paradigm B: Biocatalytic Synthesis of Spirocyclic Scaffolds

When the oxolane and piperidine rings are fused into a spirocycle—such as 1-oxa-8-azaspiro[1]decan-3-amine —the structural rigidity and 3D vectoring are maximized. However, synthesizing these chiral spiro-amines at scale presents significant safety and stereochemical challenges.

Causality & Mechanistic Rationale

Historically, the synthesis of 3-amino-4'-Boc-spiro[oxolane-2,4'-piperidine] relied on the S_N2 displacement of a bromide with sodium azide, followed by reduction [3]. At scale, energetic azide intermediates pose severe explosion hazards.

To bypass this, Pfizer developed a biocatalytic route utilizing an engineered ω-transaminase (ATA-200). Transaminases offer green, absolute stereocontrol. However, transaminase-catalyzed reductive aminations are governed by a strict thermodynamic equilibrium. Because the reaction is reversible, the accumulation of the ketone byproduct (acetone, derived from the isopropylamine donor) pushes the reaction backward, stalling conversion.

To overcome this thermodynamic wall, the protocol utilizes a constant nitrogen sweep combined with periodic vacuum (220 torr) . This physical intervention exploits Le Chatelier's principle: by continuously stripping the highly volatile acetone byproduct from the reaction matrix, the equilibrium is forcefully shifted toward the desired chiral spiro-amine product [3].

Experimental Protocol: Biocatalytic Transamination

This protocol ensures the safe, scalable, and highly enantioselective synthesis of the spirocyclic oxolane-piperidine core.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the spiroketone precursor (Boc-protected-1-oxa-8-azaspiro[1]decan-3-one) in the reaction buffer at a concentration of 50 g/L.

  • Enzyme and Donor Addition: Add the commercial transaminase ATA-200. Introduce isopropylamine (IPA) at 2.5 equivalents to serve as the sacrificial amine donor.

  • Equilibrium Shift Activation: Seal the reactor and initiate a constant nitrogen (N₂) sweep across the headspace. Apply a periodic vacuum at 220 torr to continuously vaporize and remove the acetone byproduct.

  • Reaction Monitoring: Track the conversion via HPLC. The physical removal of acetone ensures the reaction proceeds past the thermodynamic plateau.

  • Workup: Once conversion exceeds 95%, adjust the pH to precipitate the enzyme, filter, and extract the optically pure chiral amine.

Biocatalysis A Spiroketone Substrate + Isopropylamine (IPA) B Transaminase (ATA-200) Biocatalytic Conversion A->B C Chiral Spiro-Amine (Product) B->C Stereoselective Amination D Acetone Byproduct B->D E N2 Sweep & Vacuum (220 torr) D->E Equilibrium Shift E->B Drives Reaction Forward

Caption: Biocatalytic transaminase pathway with thermodynamic equilibrium shift.

Quantitative Data Summary

Table 2: Optimization of Biocatalytic Transamination for Spirocyclic Oxolane-Piperidines

Reaction ConditionAmine Donor (Equiv)Equilibrium Shift StrategyConversion (%)Enantiomeric Excess (ee)
Standard BatchIPA (2.5)None< 50%> 99%
Optimized ProcessIPA (2.5)N₂ Sweep + Vacuum (220 torr)> 95%> 99%

Conclusion

The synthesis of oxolane-substituted piperidines exemplifies the cutting edge of modern medicinal chemistry. Whether employing automated continuous flow for the rapid generation of unstable organozincs in Negishi couplings, or leveraging engineered transaminases with physical equilibrium-shifting techniques for spirocyclic cores, these methodologies provide robust, self-validating systems. By mastering these protocols, drug development professionals can efficiently navigate the complex 3D chemical space necessary for next-generation therapeutics.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)
  • End-to-End Automated Synthesis of C(sp³)
  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[1]decan-3-amine Source: Organic Process Research & Development URL:

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Characterization of Novel Heterocyclic Compounds for Drug Discovery

Introduction: The Centrality of Heterocyclic Scaffolds in Modern Medicine Heterocyclic compounds, organic molecules containing at least one ring with a non-carbon atom, are a cornerstone of modern drug discovery.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Centrality of Heterocyclic Scaffolds in Modern Medicine

Heterocyclic compounds, organic molecules containing at least one ring with a non-carbon atom, are a cornerstone of modern drug discovery.[1][2][3][4] Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in medicinal chemistry.[2][5][6] In fact, over half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the critical stages involved in characterizing novel heterocyclic compounds, from initial physicochemical assessment to preclinical in vivo evaluation. The narrative emphasizes the rationale behind experimental choices and the integration of data to build a robust profile for advancing a candidate molecule through the drug discovery pipeline.

Part 1: Foundational Physicochemical and Structural Characterization

The journey from a novel heterocyclic compound to a viable drug candidate begins with a thorough understanding of its fundamental physicochemical properties and core structure. These initial assessments are crucial for predicting a compound's behavior in biological systems and for guiding subsequent optimization efforts.

The "Scaffold" Concept and Early Medicinal Chemistry Insights

In medicinal chemistry, the term "scaffold" refers to the core structure of a bioactive compound.[7][8][9] Analyzing and modifying this scaffold is a fundamental strategy in drug design.[5][8] Computational and chemical perspectives on scaffolds can sometimes differ, but both are essential for systematically exploring molecular cores and building blocks.[7][8][9]

  • Scaffold Hopping: A key computational technique, "scaffold hopping," involves searching for compounds with different core structures but similar biological activity.[10] This is invaluable for generating new intellectual property and identifying backup candidates with improved properties.[10]

  • Bioisosteric Replacement: This strategy involves substituting one functional group with another that has similar physical and chemical properties.[11][12][13][14] This can be a powerful tool for optimizing a compound's pharmacokinetics, reducing toxicity, and enhancing metabolic stability.[11][12][13] For example, replacing a carboxylic acid with a tetrazole ring can improve bioavailability.[12]

Essential Physicochemical Profiling

A comprehensive physicochemical profile is predictive of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key parameters include:

ParameterImportance in Drug DiscoveryStandard Measurement Techniques
Aqueous Solubility Crucial for absorption and formulation. Poor solubility can lead to low bioavailability.Kinetic and thermodynamic solubility assays.
Lipophilicity (LogP/LogD) Influences membrane permeability, protein binding, and metabolism.Shake-flask method, reverse-phase HPLC.
pKa Determines the ionization state at physiological pH, affecting solubility and target binding.Potentiometric titration, UV-Vis spectroscopy.
Chemical Stability Assesses degradation under various conditions (pH, light, temperature) to ensure shelf-life and stability in vivo.Forced degradation studies.

These initial data points are critical for early "fail fast, fail cheap" strategies, allowing researchers to prioritize compounds with the most promising drug-like properties.[15]

Part 2: In Vitro Biological Evaluation: From Target to Cellular Effects

Once a compound demonstrates favorable physicochemical properties, the focus shifts to its biological activity. This phase aims to identify the molecular target, quantify the compound's potency and efficacy, and assess its preliminary safety profile in a controlled laboratory setting.

Target Identification and Validation: The Foundation of Rational Drug Design

Identifying and validating the biological target of a novel heterocyclic compound is a foundational step in the entire drug discovery process.[16][17][18] This ensures that the therapeutic strategy is based on a sound biological rationale.[16][19]

  • Target Identification involves pinpointing the specific molecules or pathways associated with a disease that a drug can modulate.[16] This can be achieved through various methods, including genomic and proteomic approaches.[17][18]

  • Target Validation confirms the role of the identified target in the disease process and assesses the potential benefits of modulating it.[16][18][19] This critical step reduces the high attrition rates in later stages of drug development.[19]

Experimental Workflow for Target Identification and Validation

cluster_ID Target Identification cluster_Val Target Validation Genomics Genomics & Proteomics Genetic Genetic Manipulation (e.g., CRISPR, RNAi) Genomics->Genetic Identifies Potential Targets Phenotypic Phenotypic Screening Phenotypic->Genetic HTS High-Throughput Screening Pharm Pharmacological Modulation (Tool Compounds) HTS->Pharm Identifies 'Hits' Animal Animal Models Genetic->Animal Confirms Target's Role in Disease Pharm->Animal

Caption: Workflow for Target Identification and Validation.

In Vitro Efficacy and Potency Assessment

A battery of in vitro assays is employed to quantify the biological effect of the heterocyclic compound.

  • Biochemical Assays: These assays measure the direct interaction between the compound and its purified target (e.g., enzyme inhibition assays, receptor binding assays). They provide key parameters like IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).

  • Cell-Based Assays: These assays assess the compound's effect in a more physiologically relevant context. Examples include cell viability assays, reporter gene assays, and high-content imaging to measure changes in cellular morphology or protein localization. For instance, a study on novel 1,2,3-triazole derivatives used an XTT assay on HeLa cancer cells to demonstrate a significant antiproliferative effect.[20]

Early ADME/Tox Profiling: A Proactive Approach to Safety

Early in vitro assessment of a compound's ADME and toxicological properties is crucial for identifying potential liabilities that could derail a program later on.[15][21][22] This "fail early" strategy saves significant time and resources.[15]

ADME/Tox ParameterRationaleCommon In Vitro Assays
Metabolic Stability Predicts in vivo half-life.Incubation with liver microsomes or hepatocytes.[23]
Cytochrome P450 (CYP) Inhibition Assesses potential for drug-drug interactions.Assays using recombinant CYP enzymes or liver microsomes.[21]
hERG Channel Inhibition A key indicator of potential cardiotoxicity.Patch-clamp electrophysiology or binding assays.
Cytotoxicity General measure of cellular toxicity.Cell viability assays (e.g., MTT, CellTiter-Glo®) on various cell lines.[21]
Plasma Protein Binding Determines the fraction of free drug available to exert its effect.Equilibrium dialysis, ultrafiltration.
Membrane Permeability Predicts absorption across the gut wall.Caco-2 or PAMPA assays.[15]

Part 3: In Vivo Characterization: From Animal Models to Preclinical Candidate

In vivo studies are essential to understand how a compound behaves in a complex living organism.[24][25] These studies provide critical data on a drug's efficacy, safety, and pharmacokinetic profile, which are necessary for advancing to human clinical trials.[24][26][27]

Pharmacokinetics (PK): What the Body Does to the Drug

Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[28][29][30] In vivo PK studies are typically conducted in rodent models initially.[24]

Key PK Parameters Determined from In Vivo Studies:

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Clearance (CL): The rate at which the drug is removed from the body.

Pharmacodynamics (PD): What the Drug Does to the Body

Pharmacodynamics is the study of the biochemical and physiological effects of a drug on the body.[28][29][30][31] PD studies aim to establish a relationship between drug exposure (PK) and the observed therapeutic effect.

PK/PD Modeling Workflow

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dosing Concentration Plasma Concentration vs. Time Dose->Concentration ADME Target Target Engagement Concentration->Target Exposure-Response Biomarker Biomarker Response Target->Biomarker Efficacy Therapeutic Effect Biomarker->Efficacy

Caption: Integrated PK/PD Modeling Workflow.

In Vivo Efficacy and Toxicology Studies

The ultimate preclinical test of a novel heterocyclic compound is its ability to demonstrate efficacy in a relevant animal model of the target disease, with an acceptable safety margin. For example, a study of novel five-membered sulfur-containing heterocyclic nucleosides demonstrated their ability to inhibit the growth of a HeLa xenograft mouse model with low systemic toxicity.[32]

  • Efficacy Studies: These studies are designed to show that the drug has the desired therapeutic effect in a living organism. The choice of animal model is critical and should accurately reflect the human disease state.

  • Toxicology Studies: These studies are designed to identify potential adverse effects of the drug. They are conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[33][34][35] These studies help to determine the no-observed-adverse-effect level (NOAEL), which is crucial for establishing a safe starting dose in human clinical trials.[30]

The characterization of novel heterocyclic compounds is a complex, multi-faceted process that requires a deeply integrated approach. From the initial design and synthesis, informed by principles of medicinal chemistry like scaffold hopping and bioisosteric replacement, to a rigorous cascade of in vitro and in vivo evaluations, each step builds upon the last. Physicochemical profiling informs the likelihood of drug-like properties, while target validation provides a solid biological rationale. In vitro ADME/Tox screening de-risks candidates early, and in vivo studies provide the crucial link between preclinical data and potential clinical success. By following a logical and self-validating workflow, researchers can efficiently identify and optimize promising heterocyclic compounds, ultimately increasing the probability of discovering the next generation of life-saving medicines.

References

  • Importance of Target Identification & Validation in Drug Development. (n.d.).
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (n.d.). ACS Publications.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? (2022, November 30). ALS TDI.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5).
  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostucture Drug Discovery.
  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. (n.d.). Altasciences.
  • Target identification and validation in research. (2024, March 3). World Journal of Biology Pharmacy and Health Sciences.
  • Target Identification and Validation. (n.d.). Sartorius.
  • Improving the Utility of Molecular Scaffolds for Medicinal and Computational Chemistry. (2018, June 29). Taylor & Francis.
  • Scaffolds and Scaffold-based Compounds. (2023, March 15). Life Chemicals.
  • The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models. (n.d.). Frontiers.
  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem.
  • Drug Target Identification & Validation. (n.d.). Horizon Discovery.
  • The Quest for Bioisosteric Replacements. (2006, January 24). Journal of Chemical Information and Modeling.
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2016, May 12). PubMed.
  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (n.d.).
  • The Role of in-vivo Studies in Rare Disease Therapeutic Development. (n.d.).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH.
  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. (2025, December 5). Holland & Knight.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.).
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (n.d.). Open Access Journals - Research and Reviews.
  • Recent Advances in Scaffold Hopping. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. (n.d.). GovInfo.
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019, October 17). FDA.
  • ADME/Toxicity. (n.d.). Promega Corporation.
  • ADME/Tox Studies Solutions for Drug Development. (n.d.). Revvity.
  • Target-Based ADME/Tox Assays. (n.d.). Thermo Fisher Scientific - US.
  • Pharmacokinetics and Pharmacodynamics (PK/PD). (n.d.). PharmaLegacy.
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). FDA.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River.
  • Target Validation. (n.d.). NCBI.
  • A beginners guide to ADME Tox. (2024, March 11). Cell Guidance Systems.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022, July 23). MDPI.
  • Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (2018, August 24). FDA.
  • In Vivo Pharmacology Study. (n.d.). ProBio CDMO.
  • In Vivo PK Studies. (n.d.). Creative Biolabs.
  • In Vivo vs In Vitro: Differences in Early Drug Discovery. (n.d.). Blog.
  • Heterocycles in Medicinal Chemistry III. (2026, February 14). PMC - NIH.
  • Importance Of Heterocyclic Compounds In Modern Chemistry. (2026, January 27). lifechem pharma.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022, February 14). PMC.
  • Heterocycles in Medicinal Chemistry II. (2024, October 11). PMC - NIH.
  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. (2024, July 17). Journal of Medicinal Chemistry - ACS Publications.
  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. (n.d.). MDPI.
  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25).
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PMC - NIH.
  • Editorial: Emerging heterocycles as bioactive compounds. (n.d.). Frontiers.
  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.

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Foundational

An In-depth Technical Guide to tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and natural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an invaluable scaffold for modulating drug-target interactions. The introduction of a tetrahydrofuran (oxolane) moiety at the 3-position of the piperidine ring, coupled with the presence of a ketone and a Boc-protecting group, creates a multifunctional molecule with several potential applications in the synthesis of complex drug candidates.

Chemical Identity and Properties

  • IUPAC Name: tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

  • Synonyms: tert-butyl 4-oxo-3-(tetrahydrofuran-3-yl)piperidine-1-carboxylate

  • CAS Number: 1375743-52-3

  • Molecular Formula: C₁₄H₂₃NO₄

  • Molecular Weight: 269.34 g/mol

Table 1: Predicted Physicochemical Properties

PropertyValueSource
XLogP30.9PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area55.8 ŲPubChem

Synthetic Strategy: A Proposed Pathway

Retrosynthetic Analysis

The proposed retrosynthesis involves disconnecting the C-C bond between the piperidine and tetrahydrofuran rings, leading back to two key starting materials: an α,β-unsaturated piperidinone and an organometallic reagent derived from tetrahydrofuran.

Retrosynthesis Target tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate Key_Step Conjugate Addition Target->Key_Step Precursor_1 tert-Butyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate (α,β-Unsaturated Ketone) Key_Step->Precursor_1 Precursor_2 Organocuprate from 3-halotetrahydrofuran Key_Step->Precursor_2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on analogous reactions found in the literature.

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (2)

The synthesis begins with the protection of the nitrogen atom of 4-piperidone monohydrate hydrochloride (1) with a tert-butoxycarbonyl (Boc) group.

  • Materials: 4-Piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve 4-piperidone monohydrate hydrochloride (1 equiv.) in a mixture of DCM and water.

    • Cool the mixture in an ice bath and add sodium bicarbonate (2.5 equiv.) portion-wise.

    • Add a solution of Boc₂O (1.1 equiv.) in DCM dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure tert-butyl 4-oxopiperidine-1-carboxylate (2).

Step 2: Formation of the α,β-Unsaturated Ketone Precursor (3)

The next step involves the introduction of a double bond in conjugation with the ketone. A common method is through α-bromination followed by elimination.

  • Materials: tert-Butyl 4-oxopiperidine-1-carboxylate (2), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN, catalytic amount), Carbon tetrachloride (CCl₄), Triethylamine (TEA).

  • Procedure:

    • Dissolve compound (2) in CCl₄.

    • Add NBS (1.1 equiv.) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

    • Dissolve the crude α-bromo ketone in a suitable solvent like THF and treat with a base such as triethylamine to induce elimination, affording the α,β-unsaturated ketone (3).

    • Purify the product by column chromatography.

Step 3: Conjugate Addition of the Oxolanyl Moiety (4)

This is the key step where the tetrahydrofuranyl group is introduced via a 1,4-Michael addition. The use of a Gilman cuprate reagent is proposed for its high efficiency and selectivity in such reactions.

  • Materials: 3-Bromotetrahydrofuran, tert-Butyllithium, Copper(I) iodide (CuI), tert-Butyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate (3), Anhydrous THF.

  • Procedure:

    • Prepare the Gilman reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromotetrahydrofuran (2 equiv.) in anhydrous THF and cool to -78 °C.

    • Add tert-butyllithium (2 equiv.) dropwise and stir for 30 minutes.

    • In a separate flask, suspend CuI (1 equiv.) in anhydrous THF at -40 °C and add the previously prepared lithium reagent. Stir to form the lithium di(oxolan-3-yl)cuprate.

    • Cool the cuprate solution to -78 °C and add a solution of the α,β-unsaturated ketone (3) (1 equiv.) in anhydrous THF dropwise.

    • Stir the reaction mixture at low temperature for several hours until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (4), by column chromatography.

Caption: Proposed synthetic workflow for the target molecule.

Structural Characterization (Anticipated Data)

While specific spectral data for this compound is not available, we can predict the expected signals based on its structure and data from analogous compounds.[6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
tert-Butyl (CH₃)~1.45 (s, 9H)~28.4
tert-Butyl (quaternary C)-~80.0
Piperidine CH₂ (various)2.0 - 4.2 (m)40 - 55
Piperidine CH (at C3)2.5 - 3.0 (m)45 - 55
Tetrahydrofuran CH₂ (various)3.5 - 4.0 (m)65 - 75
Tetrahydrofuran CH (at C3)2.8 - 3.3 (m)35 - 45
Ketone C=O-~208
Carbamate C=O-~154
  • Infrared (IR) Spectroscopy: Expected to show strong absorption bands around 1715 cm⁻¹ for the ketone carbonyl and 1690 cm⁻¹ for the carbamate carbonyl.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 270.17.

Applications in Drug Discovery and Development

The structural features of tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: The ketone functionality can be readily modified through reactions such as reductive amination, Wittig olefination, or Grignard additions, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

  • Introduction of 3D Complexity: The oxolane ring introduces a sp³-rich, three-dimensional element, which is increasingly recognized as a desirable feature for improving the selectivity and pharmacokinetic properties of drug candidates.[7]

  • Potential as a PROTAC Linker Component: The piperidine and tetrahydrofuran moieties could potentially be incorporated into the linker of Proteolysis Targeting Chimeras (PROTACs), which are a novel class of drugs designed to induce the degradation of target proteins.

Applications Target tert-Butyl 4-oxo-3- (oxolan-3-yl)piperidine-1-carboxylate App1 Scaffold for Library Synthesis Target->App1 App2 Introduction of 3D Complexity Target->App2 App3 PROTAC Linker Component Target->App3

Caption: Potential applications in drug discovery.

Conclusion

tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is a valuable, albeit not extensively documented, building block for medicinal chemistry. This guide has outlined a plausible and robust synthetic strategy based on well-established organic reactions. The combination of the piperidine core, the ketone functionality, the Boc-protecting group, and the three-dimensional oxolane substituent provides a rich platform for the development of novel and structurally diverse drug candidates. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the field of drug discovery.

References

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. 2019.
  • Goel KK, Gajbhiye A, Anu, Goel NM.
  • Kozlov, N. S.; Gusak, K. N. Synthesis of piperidine derivatives. Russian Chemical Reviews. 1986;55(11):1113.
  • Laschat, S.; Dickner, T. Recent advances in the synthesis of piperidones and piperidines. Synthesis. 2000;2000(12):1781-1813.
  • Moody, C. J.; O'Connell, M. G. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. 2004;2(1):11-20.
  • Oppedisano, A.; et al. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. 2020;5(5):2135-2144.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals. 2021.
  • SYNTHESIS OF SOME PYRIDINE AND PYRIMIDINE DERIVATIVES VIA MICHAEL-ADDITION. Zagazig Journal of Pharmaceutical Sciences. 1999.
  • Hemalatha, K.; Ilangeswaran, D. Synthesis and Characterization of Piperidin-4-One Derivatives Using Green Solvent. Asian Journal of Chemistry. 2020;32(4):981-984.

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Protocols & Analytical Methods

Method

Application Note: Advanced Medicinal Chemistry Workflows Using tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Executive Summary The compound tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS: 1694531-32-2) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary

The compound tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS: 1694531-32-2) is a highly functionalized, sp³-rich heterocyclic building block. Structurally, it consists of an N-Boc protected 4-piperidone core substituted at the C3 position with an oxolane (tetrahydrofuran) ring. This specific substitution pattern makes it an exceptional scaffold for generating complex, non-planar amines and fused bicyclic systems, which are highly sought after in modern drug discovery for targeting kinases and G-protein-coupled receptors (GPCRs).

Physicochemical Profiling & Causality (E-E-A-T)

The pharmaceutical industry has increasingly recognized the "Escape from Flatland" paradigm, which demonstrates that increasing the saturation (fraction of sp³-hybridized carbons, Fsp³) and the number of chiral centers in a drug candidate strongly correlates with improved clinical success[1]. High Fsp³ values generally enhance aqueous solubility, reduce off-target promiscuity, and improve overall pharmacokinetic profiles[1].

Choosing tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate over a standard N-Boc-4-piperidone provides three causal advantages in ligand design:

  • Conformational Restriction: The bulky oxolane substituent sterically biases the conformation of the piperidine ring. This restriction can be leveraged to lock the resulting ligand into a bioactive geometry, reducing the entropic penalty upon binding to a target receptor.

  • Enhanced Saturation: The addition of the oxolane ring elevates the Fsp³ from 0.80 to 0.86 and introduces two new stereocenters, directly aligning with principles that reduce clinical attrition[1].

  • Hydrogen Bonding Vector: The ethereal oxygen of the oxolane ring acts as a localized hydrogen bond acceptor (HBA), which can interact with solvent molecules to improve solubility or form critical hydrogen bonds with target residues (e.g., kinase hinge regions).

Table 1: Theoretical Physicochemical Impact of C3-Oxolane Substitution
ScaffoldMolecular Weight ( g/mol )Fsp³H-Bond Acceptors (HBA)Chiral Centers
N-Boc-4-piperidone199.250.8030
tert-Butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate 269.34 0.86 4 2

Application Workflow 1: Scaffolding Tetrahydropyrido[4,3-d]pyrimidine Kinase Inhibitors

Fused pyrimidines, particularly tetrahydropyrido[4,3-d]pyrimidines, are privileged scaffolds for inhibiting kinases and chaperone proteins such as Heat Shock Protein 90 (Hsp90)[2]. Utilizing the 3-oxolanyl substituted piperidone allows for the rapid assembly of these fused systems, placing a sterically demanding, oxygen-containing vector directly adjacent to the pyrimidine core to probe the kinase active site.

Synthesis A tert-Butyl 4-oxo-3-(oxolan-3-yl) piperidine-1-carboxylate B Enaminone Intermediate (via DMF-DMA) A->B Step 1: Condensation C Fused Pyrimidine Core (via Amidine/Base) B->C Step 2: Cyclization D Deprotected Amine (via TFA/DCM) C->D Step 3: Boc Removal E Target Kinase Inhibitor (via Coupling) D->E Step 4: Diversification

Caption: Workflow for synthesizing tetrahydropyrido[4,3-d]pyrimidine kinase inhibitors.

Protocol: One-Pot Condensation and Cyclization
  • Enaminone Formation: Dissolve tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq). Reflux the mixture for 18–20 hours under an inert nitrogen atmosphere to yield the intermediate enaminone[2].

  • Cyclization: Concentrate the reaction mixture in vacuo. Redissolve the crude enaminone in absolute ethanol. Add the desired amidine hydrochloride or guanidine derivative (1.2 eq) and a base such as triethylamine (Et₃N) or K₂CO₃ (2.0 eq). Reflux for 12 hours to afford the Boc-protected tetrahydropyrido[4,3-d]pyrimidine[2].

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C, gradually warming to room temperature over 2 hours. Concentrate to yield the free amine TFA salt, which is primed for subsequent functionalization (e.g., acylation or Buchwald-Hartwig cross-coupling)[2].

Application Workflow 2: Diastereoselective Reductive Amination

Reductive amination of the C4-ketone is a highly robust methodology for generating substituted 4-aminopiperidines[3]. In this specific building block, the presence of the bulky C3-oxolane group exerts significant steric influence. It directs the incoming hydride attack from the less hindered face of the transient iminium ion, yielding diastereomerically enriched products.

Stereocontrol Ketone 3-Oxolanyl-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium Amine Primary/Secondary Amine Amine->Iminium Hydride Hydride Attack (NaBH(OAc)3) Sterically directed by C3-Oxolane Iminium->Hydride Product Diastereomerically Enriched 4-Amino-3-(oxolan-3-yl)piperidine Hydride->Product

Caption: Diastereoselective reductive amination directed by the bulky C3-oxolane group.

Protocol: Reductive Amination with NaBH(OAc)₃
  • Iminium Ion Generation: In an oven-dried round-bottom flask, dissolve the ketone (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). If the amine is a weak nucleophile, add glacial acetic acid (1.0–2.0 eq) to facilitate iminium ion formation[3]. Stir the mixture at room temperature for 2 hours.

  • Hydride Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control the mild exothermic reaction[3]. The bulky oxolane ring at C3 will sterically hinder one face of the iminium ion, promoting highly diastereoselective hydride delivery.

  • Reaction Quench and Isolation: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting diastereomers via flash column chromatography or preparative HPLC.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Jiang, F., Wang, H.-J., Jin, Y.-H., et al. (2016). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 59(23), 10498-10519. URL:[Link]

  • Kinoshita, K., et al. (2018). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin, 66(3), 251-265. URL:[Link]

Sources

Application

Application of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate as a building block

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, a valuable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, a valuable building block for the synthesis of complex heterocyclic molecules. The unique structural arrangement of a 4-oxopiperidine core substituted at the 3-position with a tetrahydrofuranyl (oxolanyl) moiety makes it a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. These notes offer insights into its synthesis, key reactions, and detailed protocols for its use in medicinal chemistry, with a focus on providing a strong foundation for its practical application in a research and development setting.

Introduction: A Scaffold of Therapeutic Potential

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design. The introduction of substituents at the 3- and 4-positions of the piperidine ring has been a particularly fruitful strategy for modulating the pharmacological activity of a wide range of compounds.[3]

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate emerges as a building block of significant interest, combining several key features:

  • A 4-Oxo Group: This ketone functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse side chains.

  • An Oxolanyl Substituent at the 3-Position: The tetrahydrofuran ring introduces a polar, hydrogen-bond accepting feature and a distinct three-dimensional profile, which can be crucial for specific interactions with biological targets.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen during synthetic manipulations and allows for its deprotection under controlled acidic conditions for subsequent functionalization.

This combination of features makes Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate a strategic intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors, where precise molecular recognition is paramount.

Physicochemical Properties and Handling

While specific experimental data for this exact compound is not widely published, based on its structure and related compounds, the following properties can be anticipated:

PropertyAnticipated Value/Characteristic
Molecular Formula C₁₄H₂₃NO₄
Molecular Weight 269.34 g/mol
Appearance Likely a white to off-white solid or a viscous oil.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store in a cool, dry place away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

Safety Precautions: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

Synthetic Strategy: A Plausible Route

A likely synthetic pathway is outlined below:

G cluster_0 Synthetic Pathway A 1-Boc-4-piperidone B Tert-butyl 4-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate A->B  1. Deprotonation (e.g., LDA)  2. Trapping with an electrophile (e.g., PhSeCl)  3. Oxidative elimination (e.g., H₂O₂) C Tert-butyl 4-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate B->C  Oxidation (e.g., PCC, DMP) E Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate C->E  Conjugate Addition (Michael Addition) D Oxolane-3-yl nucleophile D->E

Caption: Plausible synthetic route to the target building block.

Causality behind Experimental Choices:

  • Formation of the α,β-Unsaturated Ketone: Starting from the commercially available 1-Boc-4-piperidone, the introduction of a double bond in conjugation with the ketone is a critical step. This is commonly achieved through a selenation-oxidation sequence. Deprotonation at the α-position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by quenching with an electrophilic selenium reagent (e.g., phenylselenyl chloride) introduces the selenyl group. Subsequent oxidation with an agent like hydrogen peroxide leads to a syn-elimination, affording the desired α,β-unsaturated ketone.

  • Conjugate Addition: The 1,4-conjugate addition of an organometallic reagent derived from tetrahydrofuran to the activated double bond is the key step for introducing the oxolanyl moiety.[4] The choice of the organometallic reagent (e.g., a cuprate or an organozinc reagent) can influence the stereochemical outcome of the reaction.[5] This method is widely used for the formation of carbon-carbon bonds in a controlled manner.[6]

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 3,4-disubstituted piperidine motif is a cornerstone in the design of numerous kinase inhibitors. A prime example is Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[7][8] The synthesis of Tofacitinib and its analogues often involves the construction of a cis-3-amino-4-methylpiperidine core.[9][10]

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is an ideal precursor for synthesizing analogues of such kinase inhibitors, where the methyl group is replaced by an oxolanyl moiety. This substitution can alter the compound's polarity, solubility, and hydrogen bonding capacity, potentially leading to improved pharmacokinetic properties or a different kinase selectivity profile.

Another relevant therapeutic area is the inhibition of Spleen Tyrosine Kinase (Syk), a key mediator in the signaling of immunoreceptors.[2][11] Many Syk inhibitors feature a substituted heterocyclic core, and the introduction of a 3-oxolanyl-4-aminopiperidine scaffold derived from the title building block could lead to novel and potent Syk inhibitors.[12][13]

The general synthetic strategy to leverage this building block is outlined below:

G cluster_1 Application in Kinase Inhibitor Synthesis Start Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination  R-NH₂, NaBH(OAc)₃ Amine Tert-butyl 4-amino-3-(oxolan-3-yl)piperidine-1-carboxylate ReductiveAmination->Amine Deprotection Boc Deprotection Amine->Deprotection  TFA or HCl FreeAmine 4-Amino-3-(oxolan-3-yl)piperidine Deprotection->FreeAmine Coupling Coupling with Heterocyclic Core FreeAmine->Coupling  Heterocyclic halide, base FinalProduct Kinase Inhibitor Analogue Coupling->FinalProduct

Caption: General workflow for utilizing the building block in synthesis.

Detailed Experimental Protocols

The following protocols are representative examples of how Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate can be utilized in key synthetic transformations.

Protocol 1: Diastereoselective Reductive Amination

This protocol describes the conversion of the 4-keto group to a primary amine, a crucial step in preparing the scaffold for coupling to a heterocyclic core.

Objective: To synthesize Tert-butyl 4-amino-3-(oxolan-3-yl)piperidine-1-carboxylate.

Materials:

  • Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a solution of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (0.1 M), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired diastereomeric amines.

Rationale:

  • Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in the presence of acidic protons from the ammonium salt. The steric bulk of the reagent and the existing stereocenter at the 3-position will influence the diastereoselectivity of the reduction, likely favoring the formation of the cis or trans product depending on the preferred direction of hydride attack.

Protocol 2: Boc-Deprotection and Coupling to a Heterocyclic Core

This protocol details the removal of the Boc protecting group and the subsequent coupling of the resulting secondary amine to a representative heterocyclic electrophile.

Objective: To synthesize a kinase inhibitor precursor.

Materials:

  • Tert-butyl 4-amino-3-(oxolan-3-yl)piperidine-1-carboxylate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable heterocyclic halide)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Boc-Deprotection

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is the TFA salt of the free amine and can often be used directly in the next step.

Part B: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the crude amine TFA salt from Part A in anhydrous DMF (0.1 M).

  • Add the heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final coupled product.

Rationale:

  • Trifluoroacetic Acid (TFA): A strong acid that efficiently cleaves the acid-labile Boc group.

  • DIPEA: A non-nucleophilic organic base used to neutralize the TFA salt of the amine and to scavenge the HCl generated during the SNAr reaction.

  • DMF: A polar aprotic solvent suitable for SNAr reactions, as it can solvate the charged intermediates.

Conclusion and Future Outlook

Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is a highly functionalized building block with significant potential in modern drug discovery. Its strategic combination of a modifiable ketone, a Boc-protected amine, and a polar oxolanyl substituent makes it an attractive starting material for the synthesis of complex, three-dimensional molecules. While direct literature precedents are sparse, its utility can be confidently inferred from the extensive body of work on related 3,4-disubstituted piperidines. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to incorporate this valuable intermediate into their synthetic campaigns, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. Further exploration of its reactivity and its application in the synthesis of diverse compound libraries is warranted and is expected to yield novel bioactive molecules.

References

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. [Link]

  • Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
  • Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa.
  • Thia-Michael Addition in Diverse Organic Synthesis.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Preparation of (S)-tert-ButylPyOx and Palladium- Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Potent small molecule inhibitors of spleen tyrosine kinase (Syk). PubMed. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • SUBSTITUTED PHENYL SPLEEN TYROSINE KINASE (Syk) INHIBITORS.
  • Jak inhibitor compound and use thereof.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Catalytic Asymmetric Conjugate Additions using Dialkylzinc Reagents. Denmark Group, University of Illinois Urbana-Champaign.
  • Synthesis of highly functionalized tetrahydropyridines with potential biological activity.
  • Lipid prodrugs of jak inhibitors and uses thereof.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.
  • 1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal. [Link]

  • Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. PMC. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • JAK INHIBITOR COMPOUND AND USE THEREOF.

Sources

Method

Application Note: Escaping Flatland – Advanced Protocols for the Synthesis of Spirocyclic Compounds from 4-Oxopiperidines

Strategic Rationale: The 4-Oxopiperidine Synthon In modern medicinal chemistry and drug development, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional scaffolds—a paradigm often terme...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The 4-Oxopiperidine Synthon

In modern medicinal chemistry and drug development, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional scaffolds—a paradigm often termed "escaping flatland"—is critical for improving target specificity, reducing off-target toxicity, and enhancing overall physicochemical properties. Spirocyclic piperidines represent a privileged class of these 3D pharmacophores.

The 4-oxopiperidine core (specifically N-protected variants like 1-Boc-4-piperidone) serves as an ideal starting material for spirocyclization[1]. The strategic rationale for utilizing this synthon lies in its dual functionality:

  • The C4 Ketone: Acts as a highly versatile electrophilic handle. It can undergo direct multicomponent assembly, olefination to form electron-deficient dipolarophiles, or nucleophilic addition.

  • The Protected Nitrogen: The use of a tert-butyloxycarbonyl (Boc) group prevents the basic secondary amine from interfering with Lewis acid catalysts or undergoing unwanted side reactions during harsh cyclization steps. It also provides an orthogonal deprotection vector for late-stage functionalization.

Divergent Synthetic Workflows

By leveraging the reactivity of the C4 position, researchers can access a vast array of spirocyclic architectures. The following logical workflow illustrates three primary pathways utilized in modern synthetic laboratories to generate spiro-cyclopentenones, spiro-oxindoles, and spirohydantoins directly from a unified 4-oxopiperidine precursor.

G A 1-Boc-4-piperidone B KA² Coupling & Pauson-Khand A->B D 1,3-Dipolar Cycloaddition A->D F Bucherer-Bergs Reaction A->F C Spiro-cyclopentenones B->C E Spiro-oxindoles D->E G Spirohydantoins F->G

Divergent synthetic strategies from 4-oxopiperidine to diverse spirocycles.

Validated Experimental Methodologies

As a self-validating system, each protocol below is designed with integrated analytical checkpoints. This ensures that causality—the why behind each experimental action—is clear, and intermediate integrity is verified before proceeding to subsequent steps.

Protocol A: Synthesis of Spiro-cyclopentenones via KA² Coupling & Pauson-Khand Cyclization

Mechanistic Causality: This two-step sequence rapidly builds 3D complexity. The initial Ketone-Alkyne-Amine (KA²) coupling utilizes CuBr to catalyze the addition of a terminal alkyne and a secondary amine to the ketone, forming a propargylamine intermediate. This effectively installs an enyne system onto the piperidine ring. The subsequent Pauson-Khand reaction utilizes dicobalt octacarbonyl (Co₂CO₈) to promote an intramolecular[2+2+1] cycloaddition, trapping carbon monoxide to forge the rigid spiro[piperidine-4,4'-cyclopentenone] framework[1].

G N1 1-Boc-4-piperidone N2 KA² Coupling (CuBr, 80°C) N1->N2 + Alkyne/Amine N3 Propargylamine Intermediate N2->N3 N4 Pauson-Khand (Co2(CO)8, CO) N3->N4 N5 Spiro-cyclopentenone N4->N5 [2+2+1] Cycloaddition

Workflow of the KA² coupling and Pauson-Khand cyclization sequence.

Step-by-Step Procedure:

  • KA² Coupling: To a flame-dried Schlenk flask, add 1-Boc-4-piperidone (10.0 mmol), phenylacetylene (10.0 mmol), and pyrrolidine (10.0 mmol) in anhydrous toluene (20 mL).

  • Add CuBr (0.5 mmol, 5 mol%) under an argon atmosphere. Stir the mixture at 80 °C for 16 hours.

  • Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a weak alkyne stretch (~2100 cm⁻¹) in FTIR validates intermediate formation.

  • Filter through a Celite pad, concentrate under reduced pressure, and isolate the propargylamine intermediate via flash chromatography.

  • Pauson-Khand Cyclization: Dissolve the intermediate (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) and add Co₂(CO)₈ (5.5 mmol) at room temperature. Stir for 2 hours to form the cobalt-alkyne complex.

  • Add a promoter (e.g., N-methylmorpholine N-oxide, 15.0 mmol) to initiate CO displacement and cyclization. Stir for an additional 12 hours.

  • Checkpoint 2: Final product validation via ¹³C-NMR will reveal a characteristic conjugated cyclopentenone carbonyl peak at ~205 ppm.

Protocol B: Synthesis of Spiro-oxindoles via 1,3-Dipolar Cycloaddition

Mechanistic Causality: Spiro-oxindoles are synthesized by exploiting the high reactivity of azomethine ylides. Decarboxylative condensation of isatin and an amino acid (e.g., sarcosine) generates the ylide (a 1,3-dipole) in situ. When a 3,5-bis(arylidene)-4-piperidone (pre-formed via Knoevenagel condensation) is present, the electron-deficient exocyclic alkene acts as a potent dipolarophile. The[3+2] cycloaddition proceeds with high regioselectivity due to the matched orbital coefficients of the ylide and the enone system, yielding a spiro[indoline-3,3'-pyrrolidine] core[2].

Step-by-Step Procedure:

  • Dipolarophile Preparation: React 1-Boc-4-piperidone with an aromatic aldehyde (2.2 equiv) in glacial acetic acid saturated with dry HCl gas to form the 3,5-bis(arylidene)-4-piperidone intermediate.

  • Cycloaddition: In a round-bottom flask, combine the bis(arylidene) intermediate (1.0 mmol), isatin (1.0 mmol), and sarcosine (1.5 mmol) in methanol (15 mL).

  • Heat the mixture to reflux (65 °C) for 4–6 hours.

  • Checkpoint 1: The reaction is self-indicating; the product typically precipitates out of the methanolic solution upon cooling.

  • Filter the precipitate and wash with cold methanol.

  • Checkpoint 2: Validate via High-Resolution Mass Spectrometry (HRMS) for the exact [M+H]⁺ mass of the [3+2] adduct. ¹H-NMR will confirm the disappearance of one exocyclic alkene proton and the appearance of complex multiplet signals corresponding to the newly formed spiro-pyrrolidine ring.

Protocol C: Classic Bucherer-Bergs Synthesis of Spirohydantoins

Mechanistic Causality: The Bucherer-Bergs reaction is a highly atom-economical multicomponent reaction. The ketone undergoes nucleophilic attack by cyanide to form a cyanohydrin, which is rapidly converted to an aminonitrile by ammonia (supplied by ammonium carbonate). Subsequent nucleophilic attack of the amine on CO₂ generates a carbamic acid intermediate that cyclizes onto the nitrile. The thermodynamic stability of the resulting spirohydantoin ring drives the equilibrium of these reversible steps forward[1].

G N1 4-Oxopiperidine N2 Cyanohydrin Formation N1->N2 + KCN N3 Aminonitrile Intermediate N2->N3 + NH3 N4 CO2 Insertion (from (NH4)2CO3) N3->N4 N5 Carbamic Acid Intermediate N4->N5 N6 Intramolecular Cyclization N5->N6 N7 Spirohydantoin Scaffold N6->N7 - H2O

Mechanistic pathway of the Bucherer-Bergs reaction forming spirohydantoins.

Step-by-Step Procedure:

  • Safety Warning: This protocol uses potassium cyanide (KCN). Conduct all steps in a certified fume hood with proper PPE and cyanide antidotes available.

  • In a sealed pressure tube, dissolve 1-Boc-4-piperidone (5.0 mmol) in a 1:1 mixture of EtOH and H₂O (20 mL).

  • Add (NH₄)₂CO₃ (20.0 mmol) and KCN (7.5 mmol). Seal the tube securely.

  • Stir the reaction mixture at 60 °C for 12–24 hours.

  • Cool the vessel to 0 °C in an ice bath. Carefully open the tube and acidify the mixture to pH 3 using 1M HCl (Note: HCN gas will evolve; ensure robust ventilation).

  • Checkpoint 1: The spirohydantoin product will precipitate as a white solid upon acidification.

  • Filter, wash with cold water, and dry under a vacuum.

  • Checkpoint 2: ¹³C-NMR validation will reveal two distinct highly deshielded carbonyl peaks for the hydantoin ring at approximately ~156 ppm and ~177 ppm.

Quantitative Analysis of Synthetic Methodologies

To assist researchers in selecting the appropriate synthetic pathway based on project constraints, the quantitative parameters of the described methodologies are summarized below.

MethodologyTarget ScaffoldKey ReagentsTypical Reaction TimeTypical YieldAtom Economy / Green Metric
KA² + Pauson-Khand Spiro-cyclopentenonesAlkyne, Amine, Co₂(CO)₈16 h (KA²) + 12 h (P-K)65–75% (Over 2 steps)Moderate (Requires stoichiometric CO/metal)
1,3-Dipolar Cycloaddition Spiro-oxindolesIsatin, Sarcosine4–6 h (Reflux)81–95%High (Water/CO₂ as primary byproducts)
Bucherer-Bergs Reaction SpirohydantoinsKCN, (NH₄)₂CO₃12–24 h (60 °C)70–85%Very High (Direct multicomponent assembly)

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 1-Boc-4-piperidone". Source: benchchem.com.
  • Babar, K. et al. "Synthesis of piperidone grafted spiroheterocycles". Source: researchgate.net.
  • Spurlin, R. M. et al. "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation". Source: nih.gov.

Sources

Application

Application Note: Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate in the Synthesis of Biologically Active Molecules

Executive Summary & Rationale In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve a drug candidate's pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve a drug candidate's pharmacokinetic profile, solubility, and target specificity—a paradigm often referred to as "escaping from flatland." Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS: 1694531-32-2) represents an advanced, highly functionalized building block designed specifically for this purpose[1].

This molecule combines two critical structural motifs:

  • The 4-Piperidone Core : Widely recognized as a "privileged scaffold," the piperidone ring is ubiquitous in CNS agents, kinase inhibitors, and GPCR ligands[2]. The C4 ketone serves as a versatile electrophilic center for divergent functionalization[3].

  • The 3-Oxolanyl (Tetrahydrofuran) Substituent : The incorporation of the oxolane ring at the C3 position significantly increases the molecule's fraction of sp3 carbons ( Fsp3​ ). This stereochemically rich appendage enhances aqueous solubility and metabolic stability while providing unique spatial vectors for binding pocket interactions.

  • The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group provides orthogonal protection, masking the basic piperidine nitrogen during harsh synthetic transformations (e.g., Grignard additions, reductive aminations) while allowing for mild, chemoselective deprotection under acidic conditions[4].

Physicochemical & Structural Profiling

To effectively utilize this scaffold, researchers must understand its baseline physicochemical properties, which dictate solvent compatibility, reaction temperatures, and purification strategies.

PropertyValueCausality / Synthetic Implication
Chemical Formula C14H23NO4High heteroatom count (N, O) necessitates polar aprotic or chlorinated solvents for optimal solubility.
Molecular Weight 269.34 g/mol Ideal low-molecular-weight starting material for fragment-based drug discovery (FBDD).
CAS Number 1694531-32-2Unique identifier for sourcing high-purity (>95%) commercial batches[1].
Functional Groups Ketone, Carbamate, EtherThe ketone is the primary reactive site; the Boc carbamate is acid-sensitive; the ether is stable under most standard conditions.
Fsp3​ (Fraction sp3) 0.93Exceptionally high sp3 character, ensuring downstream derivatives maintain favorable physicochemical properties.

Strategic Synthetic Workflows

The utility of tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate lies in its ability to serve as a central hub for divergent synthesis. By exploiting the reactivity of the C4 ketone, medicinal chemists can access a vast chemical space, including substituted piperidines, spirocycles, and fused bicyclic systems[5].

G A tert-Butyl 4-oxo-3-(oxolan-3-yl) piperidine-1-carboxylate (Core Scaffold) B Reductive Amination (4-Amino Piperidines) A->B NaBH(OAc)3 1°/2° Amines C Bucherer-Bergs Reaction (Spirohydantoins) A->C KCN, (NH4)2CO3 EtOH/H2O D Heteroannulation (Fused Bicyclics) A->D NH2NH2 Acid Catalysis

Divergent synthetic pathways from the 4-piperidone scaffold to diverse pharmacophores.

Mechanistic Causality: The Reductive Amination Pathway

One of the most common applications for this scaffold is the synthesis of 4-amino-3-(oxolan-3-yl)piperidines via reductive amination. Understanding the mechanism is critical for troubleshooting low yields or unwanted side reactions.

The reaction requires a delicate balance of chemoselectivity. If a strong reducing agent like Sodium Borohydride ( NaBH4​ ) is used, the C4 ketone will be prematurely reduced to a secondary alcohol. Instead, Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) is employed. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the ketone but highly reactive toward the more electrophilic iminium ion intermediate[4].

M S1 Ketone Scaffold + Amine (Reactants) S2 Hemiaminal Intermediate (Transient) S1->S2 Nucleophilic Addition (AcOH Catalyst) S3 Iminium Ion (Electrophilic Species) S2->S3 Dehydration (-H2O) S4 Substituted Amine (Target Product) S3->S4 Hydride Transfer [NaBH(OAc)3]

Mechanistic sequence of reductive amination highlighting the iminium ion intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes an analytical checkpoint, ensuring that causality is established and verified before proceeding to the next phase of the synthesis.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the C4 ketone to a substituted amine while preserving the Boc protecting group and the oxolane ring.

  • Imine Formation (Action): Dissolve tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over DCM due to its higher boiling point and better solubility profile for complex amines. Acetic acid acts as a Brønsted acid catalyst to protonate the hemiaminal, facilitating dehydration to the iminium ion.

    • Analytical Checkpoint: Analyze an aliquot via LC-MS. Do not proceed until the starting material mass ( m/z 270 [M+H]+ ) is depleted and the imine/iminium mass is observed.

  • Hydride Reduction (Action): Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Portion-wise addition at 0 °C controls the exothermic hydride transfer, preventing thermal degradation of the Boc group.

    • Analytical Checkpoint: TLC (Hexanes:EtOAc 1:1, Ninhydrin stain). The product will appear as a new, polar spot that stains active for secondary amines.

  • Quench and Workup (Action): Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes the acetic acid and destroys unreacted hydride, ensuring the amine product is partitioned into the organic phase in its free-base form.

Protocol B: Orthogonal Boc Deprotection

Objective: Remove the N1-Boc group to liberate the secondary piperidine amine for subsequent coupling (e.g., amide bond formation).

  • Acidic Cleavage (Action): Dissolve the purified product from Protocol A in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyl carbamate via an SN​1 mechanism, releasing isobutylene gas and carbon dioxide. The oxolane ether is stable under these specific acidic conditions.

    • Analytical Checkpoint: Monitor by LC-MS. The product will show a mass shift of -100 Da (loss of Boc) and a significantly earlier retention time on a reverse-phase C18 column due to increased polarity.

  • Isolation of the Free Base (Action): Concentrate the reaction mixture in vacuo to remove excess TFA. Dissolve the resulting TFA salt in a minimal amount of Methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with 1M NaOH and extract with a polar organic solvent (e.g., 10% MeOH in DCM).

    • Causality: Removing the TFA counterion is essential if the subsequent step involves a base-sensitive coupling reagent (e.g., HATU, EDC).

Pharmacological Utility & Target Mapping

Derivatives synthesized from the tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate scaffold have broad applicability across multiple therapeutic areas. The table below summarizes the quantitative and qualitative impact of utilizing this specific scaffold in drug design.

Therapeutic TargetScaffold ModificationPharmacological Benefit
Acetylcholinesterase (AChE) N-Benzyl functionalization at N1; bulky aryl groups at C4.Acts as a rigidified donepezil analogue; the oxolane ring improves blood-brain barrier (BBB) penetration by lowering topological polar surface area (TPSA)[3].
G-Protein Coupled Receptors (GPCRs) Spirohydantoin formation at C4.Conformationally restricts the pharmacophore, increasing binding affinity and selectivity for specific GPCR subtypes over off-target receptors[5].
Kinase Inhibitors Heteroannulation (e.g., pyrazolo-piperidines).Provides a hinge-binding motif while the oxolane ring projects into the solvent-exposed region, improving aqueous solubility (reducing logP ).

Sources

Method

Application Note: Derivatization of the Ketone Group in Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Executive Summary & Chemical Context The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate represents a highly valuable, sterically complex building block. It features a versatile C4 ketone, an orthogonal tert-butoxycarbonyl (Boc) protecting group at N1, and a bulky, stereochemically rich oxolan-3-yl (tetrahydrofuran-3-yl) substituent at C3.

The presence of the C3-oxolanyl group is critical: it forces the molecule out of "flatland," increasing three-dimensional complexity (Fsp3 fraction) which correlates with improved clinical success rates. However, this bulky adjacent group also introduces significant steric hindrance, dictating the facial selectivity of nucleophilic attacks at the C4 ketone. This application note details three field-proven derivatization strategies—Reductive Amination, the Bucherer-Bergs reaction, and the Corey-Chaykovsky epoxidation—providing mechanistic rationale, stereochemical insights, and self-validating experimental protocols.

Strategic Derivatization Pathways

The ketone moiety can be transformed into diverse functional groups depending on the therapeutic target requirements. The workflow below illustrates the three primary derivatization trajectories.

G K Tert-butyl 4-oxo-3-(oxolan-3-yl) piperidine-1-carboxylate RA Reductive Amination (NaBH(OAc)3, Amine) K->RA BB Bucherer-Bergs (KCN, (NH4)2CO3) K->BB CC Corey-Chaykovsky (Me3S(O)I, Base) K->CC P1 4-Aminopiperidine Derivatives RA->P1 P2 Spirohydantoin Scaffolds BB->P2 P3 Spiro-epoxide Intermediates CC->P3

Workflow for the derivatization of the C4 ketone into diverse medicinal chemistry scaffolds.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the three derivatization protocols when applied to this specific sterically hindered scaffold.

Derivatization StrategyKey ReagentsSolvent & TempReaction TimeExpected YieldPrimary Stereochemical Outcome
Reductive Amination Primary Amine, NaBH(OAc)₃, AcOHDCE, 25 °C12–18 h75–85%Trans-isomer favored (hydride attacks from less hindered face)
Bucherer-Bergs KCN, (NH₄)₂CO₃EtOH/H₂O, 65 °C24–48 h80–90%Diastereomeric mixture (thermodynamically controlled)
Corey-Chaykovsky Me₃S(O)I, KOtBuTHF/DMSO, 60 °C4–6 h60–75%Equatorial attack favored (axial epoxide oxygen)

Protocol 1: Reductive Amination (Synthesis of 4-Aminopiperidines)

Mechanistic Rationale & Causality

Reductive amination converts the C4 ketone into a secondary or tertiary amine. For this transformation, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice 1. Unlike Sodium borohydride (NaBH₄), which will prematurely reduce the starting ketone to an alcohol, NaBH(OAc)₃ is mild enough to selectively reduce the in situ generated iminium ion 2.

The bulky C3-oxolanyl group plays a crucial role here: it sterically shields one face of the piperidine ring. Consequently, the incoming amine and subsequent hydride delivery will predominantly occur from the less hindered face, establishing a predictable diastereomeric ratio (typically favoring the trans relationship between the C3 substituent and the new C4 amine).

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (1.0 eq, 1.0 mmol) and the desired primary amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 5 minutes. The suspension may become cloudy.

  • Monitoring: Stir the reaction at room temperature for 12–18 hours. Monitor via LC-MS or TLC (staining with ninhydrin) until the starting ketone is consumed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient with 1% Triethylamine to prevent amine streaking).

Protocol 2: Bucherer-Bergs Reaction (Spirohydantoin Synthesis)

Mechanistic Rationale & Causality

The Bucherer-Bergs reaction is a powerful multicomponent synthesis that converts the ketone into a spirohydantoin, heavily utilized to rigidify scaffolds and improve metabolic stability 3. The reaction is thermodynamically controlled. Ammonium carbonate acts as a dual-purpose reagent, providing both the ammonia required for aminonitrile formation and the carbon dioxide necessary for carbamic acid formation and subsequent cyclization. Maintaining a pH of ~8-9 is critical; acidic conditions will cause the dangerous evolution of HCN gas and halt cyanohydrin formation.

Mechanism N1 Ketone Starting Material N2 Cyanohydrin Intermediate (via KCN addition) N1->N2 KCN, H2O N3 Aminonitrile (via NH3 displacement) N2->N3 NH3 (from carbonate) N4 Carbamic Acid (via CO2 insertion) N3->N4 CO2 N5 Spirohydantoin Product (via cyclization) N4->N5 -H2O

Mechanistic pathway of the Bucherer-Bergs reaction forming spirohydantoins.

Step-by-Step Methodology

Safety Note: Potassium cyanide (KCN) is highly toxic. All operations must be conducted in a well-ventilated fume hood. Keep a cyanide antidote kit and 10% sodium hypochlorite (bleach) solution nearby for waste quenching.

  • Preparation: Dissolve the starting ketone (1.0 eq, 5.0 mmol) in a 1:1 mixture of Ethanol and Water (25 mL) in a pressure-resistant reaction vial.

  • Reagent Addition: Add Ammonium carbonate, (NH₄)₂CO₃ (4.0 eq, 20.0 mmol), followed by Potassium cyanide, KCN (2.0 eq, 10.0 mmol).

  • Cyclization: Seal the vial and heat the mixture to 65 °C behind a blast shield. Stir vigorously for 24–48 hours. The reaction typically transitions from a clear solution to a white suspension as the highly crystalline spirohydantoin precipitates.

  • Isolation: Cool the reaction to 0 °C in an ice bath. Carefully vent the vial in the fume hood.

  • Workup: Filter the precipitated solid through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove excess salts, followed by a small amount of cold diethyl ether.

  • Decontamination: Submerge all glassware and aqueous filtrate in a 10% bleach solution for 24 hours to destroy residual cyanide before disposal.

Protocol 3: Corey-Chaykovsky Epoxidation

Mechanistic Rationale & Causality

To access complex amino-alcohols, the C4 ketone can be converted into a spiro-epoxide via the Corey-Chaykovsky reaction 4. We specifically select Trimethylsulfoxonium iodide (Me₃S(O)I) over Trimethylsulfonium iodide (Me₃SI). The sulfoxonium ylide is less reactive and undergoes reversible betaine formation, leading to thermodynamic control. For 4-piperidones, this typically results in equatorial attack of the ylide, placing the epoxide oxygen in the axial position. The C3-oxolanyl group will further bias the attack away from its steric bulk, yielding a highly enriched diastereomer.

Step-by-Step Methodology
  • Ylide Generation: In an oven-dried flask under argon, suspend Trimethylsulfoxonium iodide (1.5 eq, 3.0 mmol) in anhydrous THF/DMSO (4:1 ratio, 10 mL). Add Potassium tert-butoxide (KOtBu) (1.5 eq, 3.0 mmol) portion-wise at room temperature. Stir for 1 hour until the mixture becomes a clear, slightly yellow solution (indicating ylide formation).

  • Substrate Addition: Dissolve the starting ketone (1.0 eq, 2.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the ylide solution over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexanes 1:2) until the ketone is fully consumed.

  • Quench & Extraction: Cool to room temperature and quench with ice water (15 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude spiro-epoxide by flash chromatography. Note: Epoxides can be sensitive to highly acidic silica; consider neutralizing the silica with 1% Et₃N prior to loading if degradation is observed.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis MDPI[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients PubMed Central (PMC)[Link]

  • Synthesis of non-symmetrical dispiro 1,2,4,5-tetraoxanes and 1,2,4-trioxanes catalyzed by Silica Sulfuric Acid University of Liverpool Repository[Link]

Sources

Application

Application Note: Asymmetric Synthesis of 3-Substituted Piperidine Analogs

Introduction & Strategic Overview The piperidine structural motif is a ubiquitous pharmacophore found in a vast array of FDA-approved therapeutics, including PARP inhibitors (e.g., Niraparib) and dopamine agonists (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The piperidine structural motif is a ubiquitous pharmacophore found in a vast array of FDA-approved therapeutics, including PARP inhibitors (e.g., Niraparib) and dopamine agonists (e.g., Preclamol)[1]. While the synthesis of piperidines is well-documented, establishing absolute stereocontrol at the C3 position remains a formidable synthetic challenge. The C3 position's distance from the nitrogen heteroatom and the inherent conformational flexibility of the six-membered ring often lead to poor diastereomeric and enantiomeric excesses during functionalization.

To overcome these bottlenecks, modern synthetic chemistry relies on highly engineered, self-validating catalytic systems and stereospecific rearrangements. This application note details three field-proven methodologies for the enantioselective synthesis of 3-substituted piperidines:

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction (Direct functionalization of pyridines).

  • Aziridinium Ring Expansion (Chiral pool approach via prolinols).

  • Palladium-Catalyzed Asymmetric Allylic Substitution (Desymmetrization using P/S ligands).

Core Strategy I: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Mechanistic Rationale & Causality

The direct functionalization of readily available pyridine derivatives offers an atom-economical route to chiral piperidines. This strategy utilizes a Rhodium(I) catalyst paired with a chiral bisphosphine ligand (e.g., (S)-Segphos or (S)-BINAP) to facilitate an enantioselective carbometalation[2].

The causality of stereocontrol lies in the enantiodetermining hydride transfer and subsequent alkene insertion. The bulky chiral ligand creates a sterically demanding chiral pocket around the Rh(I) center. When the partially reduced 1,2,3,4-tetrahydropyridine coordinates to the metal, the ligand dictates facial selectivity, forcing the arylboronic acid to add exclusively to one face of the double bond. This minimizes steric clashes in the metallocyclic transition state, resulting in >90% enantiomeric excess (ee)[1].

Experimental Protocol

Note: This protocol functions as a self-validating system; the enantiopurity of the intermediate enamine directly dictates the final product's stereochemistry.

  • Pyridine Activation: Dissolve the pyridine derivative in a suitable solvent (e.g., methanol) and subject it to partial reduction using a mild reducing agent (e.g., NaBH4 with a chloroformate activating group) to yield the N-protected 1,2,3,4-tetrahydropyridine[3].

  • Catalyst Preparation: In a rigorously degassed Schlenk tube under an argon atmosphere, combine [Rh(cod)OH]2 (2.5 mol%) and the chiral ligand (S)-Segphos (5.5 mol%). Stir in THF for 30 minutes to ensure complete complexation.

  • Carbometalation: Add the arylboronic acid (2.0 equiv) and the tetrahydropyridine substrate (1.0 equiv) to the catalyst solution. Add aqueous CsOH as an essential additive to facilitate transmetalation[4].

  • Reaction: Heat the mixture to 50–70 °C for 12–24 hours. Monitor via TLC or LC-MS until the tetrahydropyridine is consumed.

  • Final Reduction: Pass the crude mixture through a short silica plug to remove the Rh catalyst. Subject the resulting enamine to standard hydrogenation (Pd/C, H2 at 50 psi) to yield the fully saturated, enantioenriched 3-substituted piperidine[2].

RhHeck A Pyridine Derivative (Starting Material) B Partial Reduction (1,2,3,4-Tetrahydropyridine) A->B Activation D Carbometalation with Arylboronic Acid B->D Addition C Rh(I) / Chiral Ligand (e.g., (S)-Segphos) C->D Catalyst E Enamine Intermediate D->E Reductive Elimination F Hydrogenation (Pd/C, H2) E->F Reduction G Chiral 3-Substituted Piperidine (>95% ee) F->G Final Product

Caption: Workflow of the Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for piperidine synthesis.

Core Strategy II: Aziridinium Ring Expansion of Chiral Prolinols

Mechanistic Rationale & Causality

Developed as a highly efficient chiral pool approach, this methodology transforms readily available enantiopure prolinols into 3-substituted piperidines via an unprecedented irreversible regioselective nucleophilic ring opening[5].

The causality of the transformation is driven by ring strain and thermodynamic control. Activation of the prolinol's primary alcohol induces an intramolecular SN2 attack by the pyrrolidine nitrogen, forming a highly strained bicyclic aziridinium ion. When a nucleophile is introduced, it attacks the less sterically hindered carbon of the aziridinium intermediate. This regioselective attack relieves the strain of the bicyclic system, driving the irreversible expansion from a 5-membered pyrrolidine to a 6-membered piperidine ring, perfectly transferring the chiral information to the C3 position[6].

Experimental Protocol
  • Alcohol Activation: Dissolve the N-protected chiral prolinol (e.g., N-benzyl prolinol) in anhydrous dichloromethane (DCM). Cool to 0 °C and add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour to form the mesylate.

  • Aziridinium Formation: The mesylate intermediate spontaneously cyclizes upon warming to room temperature, forming the reactive bicyclic aziridinium salt in situ[5].

  • Nucleophilic Ring Expansion: Add the desired nucleophile (e.g., an organocuprate reagent, halide, or heteroatom nucleophile) to the reaction mixture at -78 °C.

  • Quenching & Isolation: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH4Cl. Extract with diethyl ether, dry over MgSO4, and purify via flash column chromatography to isolate the enantiopure 3-substituted piperidine[6].

Aziridinium A Chiral Prolinol (Enantiopure) B Alcohol Activation (e.g., Mesylation) A->B C Intramolecular Cyclization B->C D Bicyclic Aziridinium Intermediate C->D -OMs E Nucleophilic Attack (Regioselective) D->E + Nu- F Ring Expansion E->F Strain Relief G Chiral 3-Substituted Piperidine F->G High Diastereocontrol

Caption: Mechanism of the irreversible aziridinium ring expansion from prolinol to piperidine.

Core Strategy III: Palladium-Catalyzed Asymmetric Allylic Substitution

Mechanistic Rationale & Causality

This approach utilizes modular mixed phosphorus/sulfur (P/S) ligands for the enantioselective palladium-catalyzed allylic substitution of heterocyclic substrates[7].

The causality of asymmetric induction relies on the electronic disparity between the phosphorus and sulfur donor atoms in the chiral ligand. Because phosphorus exerts a stronger trans-effect than sulfur, the Pd-C bond trans to the phosphorus atom is lengthened and activated. This electronic desymmetrization of the intermediate π-allyl palladium complex directs the incoming nucleophile (e.g., dimethyl malonate or benzylamine) to attack specifically at one terminus of the allyl system, yielding 3-substituted piperidines with exceptional enantioselectivity (91–97% ee)[8].

Experimental Protocol
  • Catalyst Generation: In a dry flask, combine [Pd(η3-C3H5)Cl]2 (2.5 mol%) and the optimized chiral P/S ligand (5.0 mol%) in anhydrous DCM. Stir for 15 minutes at room temperature to form the active Pd(0) complex[7].

  • Substrate Addition: Add the cyclic allylic acetate precursor (containing the protected nitrogen heteroatom) to the catalyst solution.

  • Nucleophilic Substitution: Add the nucleophile (e.g., dimethyl malonate, 2.0 equiv) followed by N,O-bis(trimethylsilyl)acetamide (BSA, 2.0 equiv) and a catalytic amount of KOAc.

  • Reaction & Workup: Stir the mixture at room temperature until complete consumption of the starting material is observed via TLC. Dilute with ether, wash with water, dry, and concentrate. Purify the enantioenriched product via chromatography[8].

Quantitative Data Presentation

The following table summarizes the comparative metrics of the three discussed methodologies, providing a rapid decision-making matrix for synthetic route design[1]:

ParameterRh-Catalyzed Reductive HeckAziridinium Ring ExpansionPd-Catalyzed Allylic Substitution
Starting Material Pyridine derivativesChiral ProlinolsCyclic allylic acetates
Key Catalyst/Reagent [Rh(cod)OH]2 / (S)-SegphosMsCl / Organocuprates[Pd(η3-C3H5)Cl]2 / Chiral P/S Ligand
Stereocontrol Source Chiral Ligand (Catalyst)Chiral Pool (Substrate)Chiral Ligand (Catalyst)
Enantiomeric Excess (ee) Excellent (>95% ee)Excellent (>99% ee)Excellent (91–97% ee)
Overall Yield Good to Excellent (70-90%)Good (65-85%)High (80-95%)
Key Advantage Direct functionalization of flat aromatics; broad scope.Perfect stereotransfer; avoids expensive transition metals.High functional group tolerance; modular ligand design.
Primary Limitation Multi-step reduction sequence required.Stoichiometric dependence on chiral starting material.Requires pre-synthesis of specific allylic precursors.

References

  • Synthesis of Enantiopure Substituted Piperidines via an Aziridinium Ring Expansion.Organic Letters, American Chemical Society (2011).
  • head-to-head comparison of different synthetic routes to chiral 3-benzylpiperidines.BenchChem (2025).
  • Application of Chiral Mixed Phosphorus/Sulfur Ligands to Palladium-Catalyzed Allylic Substitutions.Journal of the American Chemical Society (2000).
  • Buy 4-Piperidinemethanol, 1-propyl- (EVT-2791906).EvitaChem.
  • Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate.Smolecule (2023).

Sources

Method

Role of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate in developing GPR119 agonists

An In-Depth Guide to the Strategic Use of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate in the Development of GPR119 Agonists Abstract G-protein coupled receptor 119 (GPR119) has emerged as a high-value target...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Strategic Use of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate in the Development of GPR119 Agonists

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a high-value target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders due to its unique dual-action mechanism.[1][2][3] Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3][4][5][6][7] The development of potent, selective, and orally bioavailable GPR119 agonists is a key objective in modern drug discovery. Within the vast chemical space explored, piperidine-containing scaffolds have proven to be a particularly fruitful area of research.[8][9][10] This guide provides a detailed examination of a pivotal building block, Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate , and its strategic application in the synthesis and evaluation of novel GPR119 agonists. We will elucidate the underlying signaling pathways, provide detailed experimental protocols, and discuss the rationale behind the molecular design.

The Therapeutic Rationale: Why Target GPR119?

GPR119 is a class A G-protein coupled receptor (GPCR) that functions as a sensor for endogenous lipid-based ligands, such as oleoylethanolamide (OEA).[11][12][13] Its therapeutic appeal stems from a dual mechanism that addresses key deficiencies in T2DM:

  • Direct Pancreatic Action: In pancreatic β-cells, agonist binding to GPR119 stimulates the Gαs subunit of its coupled G-protein.[1][14][15] This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][14] The resulting increase in intracellular cAMP enhances glucose-stimulated insulin secretion (GSIS).[3][15][16]

  • Indirect Incretin Effect: In intestinal L-cells, the same signaling cascade promotes the secretion of incretin hormones, most notably GLP-1.[2][3][6] GLP-1 further potentiates insulin release from the pancreas, inhibits glucagon secretion, slows gastric emptying, and promotes satiety.[2][15]

This glucose-dependent mechanism is critically important, as it minimizes the risk of hypoglycemia, a dangerous side effect associated with some traditional anti-diabetic therapies.[2]

GPR119 Signaling Pathway

The binding of an agonist to GPR119 initiates a well-defined signaling cascade, as illustrated below.

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_Protein Gαsβγ GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion ↑ Insulin (β-cell) ↑ GLP-1 (L-cell) PKA->Secretion Promotes Exocytosis

Caption: GPR119 agonist-induced signaling cascade.

The Molecular Tool: Deconstructing the Piperidine Building Block

The selection of a starting scaffold is a critical decision in medicinal chemistry. The compound Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate is not an agonist itself, but rather a highly versatile intermediate designed for efficient synthesis. Its structure contains three key features that provide significant advantages.

  • Boc-Protected Piperidine Core: The piperidine ring is a common pharmacophore in GPR119 agonists.[8][15] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. This is essential as it prevents unwanted side reactions, allowing for selective modification at other positions of the ring. It can be reliably removed under acidic conditions in a later synthetic step if required.

  • The 4-Oxo Functional Group: The ketone at the C4 position is a versatile chemical handle. It is an ideal electrophile for nucleophilic addition reactions, most notably reductive amination. This allows for the straightforward and convergent introduction of various amine-containing fragments, which is a cornerstone of combinatorial chemistry and lead optimization.

  • The 3-(Oxolan-3-yl) Substituent: The oxolane (tetrahydrofuran) moiety at the C3 position is not arbitrary. Structure-activity relationship (SAR) studies have shown that substituents at this position can form crucial hydrogen bonds or van der Waals interactions within the GPR119 binding pocket.[4] This specific group is chosen to confer a degree of conformational rigidity and polarity that is often favorable for high-affinity binding.

Application Protocol 1: Synthesis of a GPR119 Agonist via Reductive Amination

This protocol details a general, yet robust, method for utilizing the ketone functionality of the building block to synthesize a diverse library of potential GPR119 agonists.

Objective:

To couple Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate with a primary amine (R-NH₂) to form a novel N-substituted piperidine derivative.

Causality Behind Experimental Choices:
  • Reaction: Reductive amination is chosen for its high efficiency, broad substrate scope, and mild reaction conditions. It proceeds in one pot, which improves operational simplicity.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is milder and more selective than other reducing agents like sodium cyanoborohydride, reducing the iminium ion intermediate much faster than it reduces the starting ketone. This minimizes the formation of alcohol side products and makes the reaction cleaner.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the STAB reagent.

Materials:
  • Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

  • A primary amine of interest (e.g., a substituted aminopyrimidine, which is a common motif in GPR119 agonists)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (1.0 eq) and the selected primary amine (1.1 eq).

  • Solvation: Dissolve the reactants in anhydrous DCM (approx. 0.1 M concentration).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. This acid catalyzes the formation of the key iminium ion intermediate.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired final product.

Synthetic_Workflow BuildingBlock Tert-butyl 4-oxo-3-(oxolan-3-yl) piperidine-1-carboxylate Reaction Reductive Amination (STAB, Acetic Acid, DCM) BuildingBlock->Reaction Amine Primary Amine (e.g., Aminopyrimidine) Amine->Reaction Product Final GPR119 Agonist Candidate Reaction->Product

Caption: Synthetic workflow for agonist development.

Application Protocol 2: In Vitro Efficacy—cAMP Accumulation Assay

Once synthesized, the primary test for GPR119 agonism is to measure the compound's ability to stimulate cAMP production in a cell line expressing the human GPR119 receptor.

Objective:

To determine the potency (EC₅₀) and efficacy (% of a standard agonist) of a test compound by measuring intracellular cAMP accumulation.

Causality Behind Experimental Choices:
  • Assay Platform: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used, robust, and high-throughput compatible platform for quantifying intracellular cAMP.[14]

  • Principle: This is a competitive immunoassay.[14] Endogenously produced cAMP competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. When the labeled antibody and labeled cAMP are close, FRET occurs. The signal is inversely proportional to the amount of cAMP produced by the cells, providing a highly sensitive readout.

Materials:
  • HEK-293 or CHO cell line stably expressing human GPR119

  • Test compounds, serially diluted in DMSO

  • Reference agonist (e.g., AR231453)

  • Cell culture medium, PBS

  • HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer) containing cAMP-d2 and anti-cAMP cryptate reagents

  • 384-well white assay plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:
  • Cell Seeding: Seed the GPR119-expressing cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Preparation: Perform a serial dilution of the test compounds and the reference agonist in assay buffer. A typical final concentration range would be from 10 µM down to 0.1 nM.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds to the wells. Include "vehicle only" (DMSO) controls for baseline and a high-concentration reference agonist for maximal stimulation.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for GPR119 activation and cAMP production.

  • Cell Lysis & Reagent Addition: Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer as per the manufacturer's instructions. This stops the reaction and releases the intracellular cAMP.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Application Protocol 3: In Vivo Efficacy—Oral Glucose Tolerance Test (OGTT)

A positive result in the cAMP assay is promising, but in vivo efficacy is the true test of a compound's therapeutic potential. The OGTT is the standard animal model for assessing acute glucose control.[3][4]

Objective:

To evaluate the ability of a test compound to improve glucose tolerance in mice following an oral glucose challenge.

Causality Behind Experimental Choices:
  • Animal Model: C57BL/6 mice are a standard inbred strain for metabolic studies. For chronic studies, diabetic models like the db/db mouse are often used.[3][12]

  • Endpoint: The primary endpoint is the blood glucose area under the curve (AUC). A significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose disposal, which is the desired therapeutic effect.

Materials:
  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg)

  • Handheld glucometer and test strips

  • Oral gavage needles

Step-by-Step Methodology:
  • Acclimatization & Fasting: Acclimatize animals for at least one week. Prior to the study, fast the mice for 5-6 hours (with free access to water).

  • Baseline Glucose: Measure the baseline blood glucose (t= -30 min) from a tail snip.

  • Compound Administration: Administer the test compound or vehicle via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Glucose Challenge: At t=0 min (30 minutes after compound administration), administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at multiple time points after the glucose challenge, typically at t=15, 30, 60, 90, and 120 minutes.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion from t=0 to t=120 min. Compare the AUC of the treated groups to the vehicle group using an appropriate statistical test (e.g., ANOVA). A statistically significant reduction in AUC indicates in vivo efficacy.

Screening_Cascade Synthesis Synthesis of Agonist (Protocol 1) InVitro In Vitro Potency Assay (cAMP HTRF - Protocol 2) Synthesis->InVitro EC50 < 100 nM? InVitro->Synthesis No (Optimize) InVivo In Vivo Efficacy Model (OGTT - Protocol 3) InVitro->InVivo Yes InVivo->Synthesis No (Optimize) ADME_Tox Further Profiling (ADME, Safety, etc.) InVivo->ADME_Tox Yes (Significant AUC↓?) Candidate Preclinical Candidate ADME_Tox->Candidate Good Profile?

Caption: A typical drug discovery screening cascade.

Data Summary & Interpretation

The results from these protocols allow for a clear, quantitative comparison of newly synthesized compounds.

Compound IDCore StructurehGPR119 EC₅₀ (nM)In Vivo Efficacy (% Glucose AUC Reduction @ 10 mpk)
Ref-Cmpd (Reference Agonist)1545%
Cmpd-001 Piperidine-Aminopyrimidine2541%
Cmpd-002 Piperidine-Aminopyridine15015%
Cmpd-003 Piperidine-Aminothiazole852%

Interpretation: In this hypothetical dataset, Cmpd-003 emerges as the most promising lead. It demonstrates superior in vitro potency (EC₅₀ = 8 nM) compared to the reference compound and translates this potency into excellent in vivo efficacy, with a 52% reduction in glucose AUC. Cmpd-001 also shows good activity, while Cmpd-002 is significantly less potent and would likely be deprioritized. This data-driven approach, enabled by the strategic use of the core building block, allows researchers to rapidly establish structure-activity relationships and advance the most promising candidates.

References

  • Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. Benchchem.
  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Publications.
  • GPR119 Activators | SCBT. Santa Cruz Biotechnology.
  • Application Notes: In Vitro cAMP Assay for the GPR119 Agonist MK-8282. Benchchem.
  • Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells. PubMed.
  • Compounds and compositions as modulators of gpr119 activity. Google Patents.
  • What are GPR119 agonists and how do they work?. Patsnap Synapse.
  • Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. ACS Omega.
  • Pochodne piperydyny jako agoniści GPR119. Google Patents.
  • Structures of selected GPR119 agonists under clinical development. ResearchGate.
  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.... ChEMBL.
  • Gpr119 G-protein coupled receptor 119 [ (house mouse)]. NCBI.
  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed.
  • A categorical structure-activity relationship analysis of GPR119 ligands. PMC.
  • Identification of New Potent GPR119 Agonists by Combining Virtual Screening and Combinatorial Chemistry. ACS Publications.
  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes an. ScienceDirect.
  • Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. PubMed.
  • Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. PMC.
  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. The University of Melbourne.
  • In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. PMC.
  • Noninvasive Evaluation of GPR119 Agonist Effects on β-Cell Mass in Diabetic Male Mice Using 111In-Exendin-4 SPECT/CT. Endocrinology.
  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ResearchGate.
  • A categorical structure-activity relationship analysis of GPR119 ligands. PubMed.
  • GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment. IntechOpen.
  • Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. PubMed.
  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers.
  • GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present). ResearchGate.
  • Gpr119 agonist patented technology retrieval search results. Patsnap.
  • GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. PMC.
  • Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. MDPI.

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors: A Guide to CDK9 and Ibrutinib

Introduction Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. This guide provides in-depth application notes and validated protocols for the synthesis of two significant kinase inhibitors: a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and the first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib.

CDK9 is a key transcriptional regulator, and its inhibition offers a therapeutic strategy for cancers addicted to the continuous expression of short-lived oncoproteins.[1][2][3] Ibrutinib has revolutionized the treatment of B-cell malignancies by irreversibly targeting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4][5][6]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for producing and characterizing these potent therapeutic agents.

Section 1: Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

Therapeutic Rationale & Mechanism of Action

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[2][7] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step that allows the polymerase to transition from a paused state to productive transcriptional elongation.[2][3]

Many cancers, particularly hematological malignancies, are highly dependent on the constant transcription of genes encoding anti-apoptotic proteins (e.g., MCL-1) and oncogenic transcription factors (e.g., MYC).[1][2] These proteins often have short half-lives, rendering the cancer cells highly vulnerable to transcriptional disruption. By inhibiting CDK9, the supply of these essential survival proteins is cut off, leading to cell cycle arrest and apoptosis.[1][2][8] This makes selective CDK9 inhibition a promising therapeutic strategy.[3][9]

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional elongation and how its inhibition impacts cancer cell survival.

CDK9_Pathway cluster_nucleus Cell Nucleus RNAPII RNA Polymerase II (Paused) Elongation Transcriptional Elongation RNAPII->Elongation Released PTEFb P-TEFb Complex (CDK9/Cyclin T1) PTEFb->RNAPII Phosphorylates Ser2 of CTD Survival Cell Survival & Proliferation CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->PTEFb Inhibits mRNA mRNA Transcripts (MYC, MCL-1) Elongation->mRNA Apoptosis Apoptosis mRNA->Apoptosis Downregulation Leads to mRNA->Survival Translates to Oncoproteins

Caption: CDK9 inhibition blocks RNA Pol II phosphorylation, leading to downregulation of oncoproteins and induction of apoptosis.

Synthesis of a Representative Pyrrolo[2,3-d]pyrimidine CDK9 Inhibitor

This section details the synthesis of a selective CDK9 inhibitor based on a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine scaffold, a class of compounds that has shown promise in preclinical studies.[10]

CDK9_Synth_Workflow A Starting Material (e.g., 2-chloro-pyrrolo [2,3-d]pyrimidine) B Intermediate 1 A->B Nucleophilic Aromatic Substitution C Final CDK9 Inhibitor B->C Buchwald-Hartwig Cross-Coupling Reagent1 Piperazine Derivative Base, Solvent Reagent1->B Reagent2 4-Fluorobenzenesulfonamide Base, Solvent Reagent2->C

Caption: Generalized synthetic workflow for a pyrrolo[2,3-d]pyrimidine-based CDK9 inhibitor.

Protocol 1: Synthesis of Intermediate 1 (Piperazine-Substituted Pyrrolopyrimidine)

This protocol describes a nucleophilic aromatic substitution to install the piperazine moiety.

  • Materials:

    • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • tert-Butyl piperazine-1-carboxylate (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, tert-butyl piperazine-1-carboxylate, and K₂CO₃.

    • Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration relative to the starting material).

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

    • In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and pour it into ice-water. A precipitate should form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove residual DMF.

    • Dry the solid under vacuum to yield Intermediate 1. The product can be used in the next step or purified further by column chromatography if necessary.

Protocol 2: Synthesis of the Final CDK9 Inhibitor

This protocol details a Buchwald-Hartwig cross-coupling reaction to form the final product.

  • Materials:

    • Intermediate 1 (from Protocol 1) (1.0 eq)

    • 4-Fluorobenzenesulfonamide (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine Intermediate 1, 4-fluorobenzenesulfonamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality: Pd₂(dba)₃ is the palladium precursor, and Xantphos is a bulky electron-rich ligand that facilitates the catalytic cycle (oxidative addition and reductive elimination) of the Buchwald-Hartwig reaction. Cs₂CO₃ is a strong base required for the catalytic cycle.

    • Add anhydrous 1,4-dioxane via syringe.

    • Degas the mixture by bubbling argon through the solution for 15 minutes, then heat to 100-110 °C with vigorous stirring.

    • In-Process Validation: Monitor the reaction by HPLC or LC-MS. The reaction is typically complete within 12-18 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure CDK9 inhibitor.

Protocol Validation and Characterization

A self-validating protocol requires rigorous characterization of the final compound.

  • Structural Verification: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and elemental composition.

  • Purity Assessment: Determine the purity of the final compound using HPLC with UV detection (typically >95% is desired for biological assays).

ParameterExpected ResultMethod
Yield 30-50% (over 2 steps)Gravimetric
Purity >95%HPLC
Identity Consistent with proposed structure¹H NMR, HRMS
Potency (IC₅₀) < 20 nM[10]In Vitro Kinase Assay

Protocol 3: Generalized In Vitro Kinase Assay (IC₅₀ Determination)

This assay determines the concentration of the inhibitor required to reduce CDK9's enzymatic activity by 50%.[11]

  • Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP and a suitable peptide substrate

    • Synthesized CDK9 inhibitor

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO.

    • In a 384-well plate, add the kinase buffer, CDK9/Cyclin T1 enzyme, and the inhibitor dilutions. Include a "no inhibitor" control.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Data Analysis: Calculate the percent inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 2: Ibrutinib, a Bruton's Tyrosine Kinase (BTK) Inhibitor

Therapeutic Rationale & Mechanism of Action

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is indispensable for B-cell development, differentiation, and survival.[4][6] It is a critical component of the B-cell receptor (BCR) signaling pathway.[5][12] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cell proliferation and survival.[5]

Ibrutinib is a potent, first-in-class BTK inhibitor.[4] It functions by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[4][5][13] This permanent inactivation of BTK effectively shuts down the downstream signaling cascade, inhibiting B-cell proliferation and promoting apoptosis.[5][12]

BTK Signaling Pathway and Ibrutinib's Action

The diagram below shows the BCR signaling cascade and the specific point of intervention by Ibrutinib.

BTK_Pathway cluster_membrane Cell Membrane & Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Binds to Cys481 Downstream Downstream Signaling (NF-κB, AKT) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Ibrutinib covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade essential for malignant B-cell survival.

Synthesis of Ibrutinib

The synthesis of Ibrutinib is a multi-step process that involves the assembly of the core pyrazolopyrimidine structure, coupling with the phenoxyphenyl moiety and the chiral piperidine, and a final acylation.[14][15]

Ibrutinib_Synth_Workflow A Pyrazolopyrimidine Intermediate B Coupled Core A->B Suzuki Coupling C Deprotected Amine B->C Mitsunobu Reaction & Deprotection D Ibrutinib C->D Acylation Reagent1 4-Phenoxyphenylboronic Acid Pd Catalyst, Base Reagent1->B Reagent2 (R)-3-hydroxy- piperidine (Boc) Mitsunobu Reagents Reagent2->B Reagent3 Acid (e.g., HCl) for Boc removal Reagent3->C Reagent4 Acryloyl Chloride Base (e.g., TEA) Reagent4->D

Caption: A common synthetic workflow for Ibrutinib involving Suzuki coupling, Mitsunobu reaction, and final acylation.

Protocol 4: Suzuki Coupling to form the Core Intermediate

This protocol uses a palladium-catalyzed Suzuki reaction, a powerful method for forming C-C bonds.[16][17][18]

  • Materials:

    • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

    • 4-Phenoxyphenylboronic acid (1.2 eq)[17]

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

    • 2M Sodium Carbonate (Na₂CO₃) aqueous solution

    • 1,4-Dioxane

  • Procedure:

    • To a round-bottom flask, add the iodo-pyrazolopyrimidine, 4-phenoxyphenylboronic acid, and Pd(PPh₃)₄.

    • Add 1,4-dioxane and the 2M Na₂CO₃ solution.

    • Causality: The palladium catalyst is essential for the cross-coupling reaction. The aqueous base is required for the transmetalation step of the catalytic cycle.

    • Degas the mixture and heat to reflux (approx. 90-100 °C) under an inert atmosphere.

    • In-Process Validation: Monitor the reaction by TLC or HPLC until completion (typically 12-24 hours).[18]

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization or column chromatography to yield 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 5: Final Acylation Step to yield Ibrutinib

This crucial final step introduces the acrylamide "warhead" necessary for covalent bond formation with BTK.[14][15]

  • Materials:

    • (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl) (deprotected amine intermediate) (1.0 eq)

    • Acryloyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the deprotected amine intermediate in anhydrous THF in a dry flask under an inert atmosphere.

    • Add triethylamine (TEA) to the solution. Causality: TEA is a non-nucleophilic base that scavenges the HCl byproduct of the acylation, preventing side reactions and driving the reaction forward.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of acryloyl chloride in THF dropwise, maintaining the low temperature. Causality: The acryloyl chloride is highly reactive; slow addition at low temperature controls the exothermic reaction and minimizes the formation of impurities.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • In-Process Validation: Monitor the reaction to completion by HPLC.[14][15]

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield Ibrutinib as a solid.[15][19]

Protocol Validation and Characterization

Rigorous analysis is critical to confirm the identity, purity, and chiral integrity of the final Ibrutinib product.

ParameterExpected ResultMethod
Overall Yield 25-40%Gravimetric
Purity >99.5%HPLC[15]
Identity Consistent with Ibrutinib structure¹H NMR, HRMS
Chiral Purity (e.e.) >99%Chiral HPLC

Conclusion

The successful development of targeted kinase inhibitors like CDK9 inhibitors and Ibrutinib relies on robust and reproducible synthetic strategies. The protocols detailed in this guide emphasize the importance of understanding the chemical principles behind each step, from catalyst selection in cross-coupling reactions to the controlled introduction of reactive functional groups. By integrating in-process validation and comprehensive final product characterization, researchers can ensure the production of high-quality, reliable compounds essential for advancing preclinical and clinical research in oncology.

References

  • What are CDK9 inhibitors and how do they work? (2024). Vertex AI Search.
  • BTK Inhibition and the Mechanism of Action of Ibrutinib. (2013). OncLive.
  • The Discovery and Synthesis of Ibrutinib: A Technical Whitepaper. Benchchem.
  • Ibrutinib for CLL: Mechanism of action and clinical consider
  • What is the mechanism of Ibrutinib? (2024).
  • Ibrutinib: an Inhibitor of Bruton's Tyrosine Kinase. Value-Based Cancer Care.
  • Burger, J. A., & Buggy, J. J. (2013). Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib. Therapeutic Advances in Hematology. Available at: [Link]

  • Mechanism of action of CDK‐9 inhibitors.
  • CN107674079B - Synthesis method of ibrutinib. Google Patents.
  • Synthesis of Ibrutinib Impurity 6 Reference Standard: An In-depth Technical Guide. Benchchem.
  • Li, B., et al. (2021). Targeting cyclin-dependent kinase 9 in cancer therapy. Journal of Hematology & Oncology. Available at: [Link]

  • Al-Katabi, H., et al. (2018). Overview of CDK9 as a target in cancer research. Expert Opinion on Investigational Drugs. Available at: [Link]

  • CN104557945A - Synthesis method of ibrutinib. Google Patents.
  • Ni, Y., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. RSC Advances. Available at: [Link]

  • Synthesis of [13C6]‐Ibrutinib. (2021).
  • Ghelli, F., et al. (2020). CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas. Frontiers in Oncology. Available at: [Link]

  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
  • Bantscheff, M., et al. (2006). Characterisation of kinase-selective inhibitors by chemical proteomics. Current Opinion in Chemical Biology. Available at: [Link]

  • An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. (2020). Research Journal of Pharmacy and Technology.
  • Design, Synthesis, and Biological Evaluation of Selective CDK4/9 Inhibitors. (2026). Journal of Medicinal Chemistry.
  • Asghar, U., et al. (2019). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • KinomeFEATURE: a web server for kinase binding site similarity search and inhibitor cross-activity profiling. (2019). Bioinformatics. Available at: [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2015). Frontiers in Pharmacology. Available at: [Link]

  • Recent Developments in the Biology and Medicinal Chemistry of CDK9 Inhibitors: An Update. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • METHOD FOR PREPARING IBRUTINIB - EP 3257855 B1. Google Patents.
  • METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1. Google Patents.
  • Al-Awadhi, F. H., & El-Gamal, M. I. (2020). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Future Medicinal Chemistry. Available at: [Link]

  • A Comparative Guide to Selective CDK9 Inhibitors for Researchers. Benchchem.
  • Process for preparing ibrutinib and its intermedi
  • Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. Available at: [Link]

  • From Ugi Multicomponent Reaction to Linkers for Bioconjugation. (2019). ACS Omega. Available at: [Link]

Sources

Method

Application Note: Strictosidine as a Universal Tetrahydro-β-carboline Intermediate in the Synthesis of Complex Alkaloids

Executive Summary & Strategic Context Monoterpene indole alkaloids (MIAs) represent a massive family of over 3,000 structurally diverse natural products, including critical therapeutics such as the antineoplastic agent v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Monoterpene indole alkaloids (MIAs) represent a massive family of over 3,000 structurally diverse natural products, including critical therapeutics such as the antineoplastic agent vinblastine, the antimalarial quinine, and the antihypertensive ajmalicine [[1]]([Link]). Despite their structural divergence, nature synthesizes nearly all MIAs from a single, highly functionalized tetrahydro-β-carboline (THBC) intermediate: (-)-strictosidine [[2]]([Link]).

For synthetic chemists and drug development professionals, leveraging strictosidine as a late-stage intermediate enables a biomimetic, divergent approach to complex scaffold generation . This application note details the mechanistic rationale and provides self-validating protocols for both the enzymatic and chemical synthesis of this pivotal THBC intermediate via the Pictet-Spengler condensation.

Mechanistic Rationale: The Pictet-Spengler Condensation

The formation of strictosidine is achieved through the Pictet-Spengler reaction between tryptamine (an indole derivative) and secologanin (an iridoid aldehyde) .

Causality in Experimental Design
  • The Iminium Ion Intermediate: The reaction initiates with the condensation of the primary amine of tryptamine with the aldehyde of secologanin, forming a reactive iminium ion.

  • 6-Endo-Trig Cyclization: The electron-rich indole ring attacks the iminium carbon. The causality of choosing mild acidic or enzymatic conditions is to carefully control this cyclization, preventing the decomposition of the sensitive glucosyl unit on secologanin .

  • Stereochemical Control at C3: The most significant synthetic hurdle is controlling the stereocenter at C3. Traditional chemical Pictet-Spengler reactions often yield a nearly 1:1 mixture of 3S and 3R epimers. To circumvent this, modern protocols employ either Strictosidine Synthase (STR) for absolute biocatalytic control (yielding exclusively the 3S epimer) , or α-cyanotryptamine as a chemical auxiliary where the exo-anomeric effect of the glucosyl unit guides diastereoselectivity .

BiosyntheticPathway T Tryptamine (Indole Core) STR Pictet-Spengler Condensation (Enzymatic STR or Chemical) T->STR S Secologanin (Iridoid Core) S->STR ST (-)-Strictosidine (Universal THBC Intermediate) STR->ST M1 Ajmalicine (Corynanthe Type) ST->M1 Divergent Synthesis M2 Vinblastine (Bisindole Type) ST->M2 M3 Strychnine (Strychnos Type) ST->M3

Divergent synthesis of complex MIAs from the universal intermediate (-)-strictosidine.

Quantitative Data: Method Comparison

When designing a synthetic route, the choice between enzymatic and chemical Pictet-Spengler protocols depends on scale, available infrastructure, and stereochemical requirements.

ParameterEnzymatic Protocol (Crude STR)Chemical Protocol (α-Cyanotryptamine)Traditional Chemical (TFA/Acid)
Yield 82%75% (over 2 steps)40 - 55%
Diastereoselectivity >99% ee (Exclusive 3S)High (via exo-anomeric effect)Poor (~1:1 3S:3R mixture)
Reaction Time 12 - 24 Hours4 - 6 Hours2 - 4 Hours
Scalability Moderate (Buffer volume limits)High (Standard organic scale-up)High
Key Advantage Absolute stereocontrol, mild.No biological reagents needed.Low cost, rapid.

Experimental Protocols

Protocol A: Biomimetic Synthesis of (-)-Strictosidine (Self-Validating Enzymatic System)

This protocol utilizes crude cell lysate from E. coli overexpressing Strictosidine Synthase (STR), providing a highly practical, bench-stable alternative to purified enzymes [[3]]([Link]).

Reagents & Materials:

  • Tryptamine hydrochloride (1.0 equiv)

  • (-)-Secologanin (1.0 equiv)

  • Lyophilized crude STR lysate (Bench-stable white powder)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Buffer Preparation & Substrate Solubilization: Dissolve tryptamine (50 mg) and (-)-secologanin in 20 mL of 100 mM potassium phosphate buffer. Causality: Maintaining pH 7.0 is critical; deviations below pH 6.0 will trigger spontaneous, non-stereoselective chemical Pictet-Spengler background reactions, ruining the ee.

  • Biocatalyst Addition: Add 150 mg of the lyophilized crude STR lysate to the stirring solution.

  • Incubation: Incubate the mixture at 37 °C for 16 hours with gentle orbital shaking (150 rpm).

  • Self-Validation Check (TLC/LC-MS): Monitor the reaction via LC-MS. The disappearance of the secologanin mass peak ( m/z 389) and the appearance of the strictosidine peak ( m/z 531 [M+H]+) validates the iminium cyclization.

  • Quenching & Extraction: Adjust the pH of the aqueous layer to 8.0 using 0.1 M NaOH to ensure the THBC secondary amine is deprotonated. Extract with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH, 9:1) to yield (-)-strictosidine as an amorphous solid (approx. 82% yield) .

EnzymaticWorkflow Step1 1. Substrate Prep (Buffer pH 7.0) Step2 2. Biocatalysis (STR Lysate, 37°C) Step1->Step2 Step3 3. LC-MS Validation (m/z 531 [M+H]+) Step2->Step3 Step4 4. Quench & Extract (pH 8.0, EtOAc) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step workflow for the biocatalytic synthesis and validation of (-)-strictosidine.

Protocol B: Diastereoselective Chemical Synthesis

For laboratories lacking access to STR strains, a purely chemical approach utilizing α-cyanotryptamine provides a reliable workaround for stereocontrol .

Step-by-Step Methodology:

  • Condensation: Dissolve α-cyanotryptamine (1.0 equiv) and secologanin tetraacetate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Acid Catalysis: Cool the mixture to -20 °C and add a catalytic amount of trifluoroacetic acid (TFA, 10 mol%). Causality: The low temperature and mild acid ensure that the transition state is strictly governed by the exo-anomeric effect of the tetraacetate glucosyl unit, favoring the 3S configuration.

  • Cyclization Validation: Stir for 4 hours. Confirm the formation of the cyanated-THBC intermediate via ¹H NMR (look for the characteristic shift of the C3 proton).

  • Reductive Decyanation: Treat the crude intermediate with NaBH₄ in methanol at 0 °C to reductively cleave the cyano group.

  • Global Deprotection: Remove the acetate protecting groups using catalytic NaOMe in MeOH to yield (-)-strictosidine.

References

  • Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” Journal of the American Chemical Society (JACS) URL:[Link]

  • Total Syntheses of (−)‐Strictosidine and Related Indole Alkaloid Glycosides Angewandte Chemie International Edition URL:[Link] (via ResearchGate:[Link])

  • Conventional and Bioinspired Syntheses of Monoterpene Indole Alkaloids ResearchGate / Review URL:[Link]

  • Synthetic Biology Studies of Monoterpene Indole Alkaloids Chinese Journal of Organic Chemistry URL:[Link]

  • Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach JACS Au URL:[Link]

  • Organic Syntheses Procedure: 8-Hydroxygeraniol Organic Syntheses URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Welcome to the technical support guide for the purification of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who require this key building block in high purity for downstream applications. Achieving high purity is critical, as residual starting materials or by-products can interfere with subsequent reactions, leading to complex impurity profiles and reduced yields.

This guide provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.

Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most probable impurities I should expect in my crude product?

Understanding the potential impurities is the first step toward designing an effective purification strategy. The most common impurities arise from the synthesis itself, which typically involves the alkylation of N-Boc-4-piperidone with an activated tetrahydrofuran derivative.

Likely Impurities:

  • Unreacted Starting Materials:

    • N-Boc-4-piperidone: A common starting material that is relatively polar.[1]

    • 3-Substituted Tetrahydrofuran (e.g., 3-bromotetrahydrofuran or a tosylate): The electrophile used in the alkylation.

  • Reaction By-products:

    • Di-alkylated product: Where a second tetrahydrofuran moiety has reacted.

    • Products of Boc-deprotection: The Boc (tert-butoxycarbonyl) group is sensitive to acid.[2][3] Trace amounts of acid can lead to the formation of the free piperidine, which is highly polar and may streak on silica gel.

  • Process-Related Impurities:

    • Residual solvents from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Toluene).

    • Inorganic salts from aqueous workup steps.

A preliminary ¹H NMR or LC-MS of the crude material is highly recommended to identify the major contaminants before proceeding with purification.

Q2: My crude product is a viscous oil/waxy solid. Should I use column chromatography or recrystallization?

The physical state and preliminary purity of your crude product will dictate the best initial approach.

  • Column Chromatography: This is the most versatile and generally recommended method for this compound, especially if it is an oil or if the crude mixture contains multiple components with similar polarities.[4][5] It offers fine control over the separation of impurities from the desired product.

  • Recrystallization: If your product is a solid and you have a strong indication from TLC or crude NMR that it is >85-90% pure, recrystallization can be an efficient and scalable method for removing minor impurities.[6][7] The challenge often lies in finding a suitable solvent or solvent system.

Below is a workflow to guide your decision-making process.

Purification_Workflow cluster_start Initial Analysis cluster_decision Method Selection cluster_paths Purification Paths Start Crude Product Analysis Analyze by TLC/LC-MS/ Crude ¹H NMR Start->Analysis Decision Is the product >90% pure and a solid? Analysis->Decision Recrystallize Attempt Recrystallization Decision->Recrystallize  Yes Chromatography Perform Column Chromatography Decision->Chromatography  No / Oily Product Check_Purity Check Purity Recrystallize->Check_Purity Chromatography->Check_Purity Final_Product Pure Product Check_Purity->Final_Product

Caption: Decision workflow for purification method selection.

Troubleshooting Silica Gel Column Chromatography
Q3: I'm seeing poor separation between my product and an impurity on the TLC plate. How do I optimize my solvent system?

Poor separation (ΔRf < 0.2) is a common issue. The goal is to find a solvent system that places the Rf of your target compound between 0.25 and 0.35, while maximizing the separation from all impurities.[8]

Optimization Strategy:

  • Start with a Standard System: A common starting point for molecules of this type is a mixture of Ethyl Acetate (EtOAc) and Hexanes (or Heptane). Begin with a 20-30% EtOAc/Hexanes mixture.

  • Adjust Polarity:

    • If Rf is too high (>0.5): Decrease the polarity by reducing the percentage of EtOAc.

    • If Rf is too low (<0.2): Increase the polarity by increasing the percentage of EtOAc.

  • Introduce a Different Solvent: If adjusting the EtOAc/Hexanes ratio does not resolve a co-spotting impurity, you need to change the selectivity of the mobile phase.

    • Add a small amount (1-2%) of Dichloromethane (DCM) or tert-butyl methyl ether (MTBE) to the EtOAc/Hexanes mixture. These solvents offer different interactions with the silica and can often resolve challenging separations.

    • For very polar impurities (e.g., de-Boc product), adding 0.5% triethylamine (NEt₃) to the mobile phase can neutralize acidic sites on the silica gel and prevent streaking.

Problem Cause Solution
Poor Separation (ΔRf < 0.2) Incorrect solvent polarity or selectivity.Test different solvent ratios (e.g., 20%, 30%, 40% EtOAc/Hexanes). Add a third solvent like DCM or MTBE to alter selectivity.
Product Streaking on TLC/Column Compound is too polar or acidic/basic silica interaction.Add 0.5% NEt₃ (for basic compounds) or 0.5% Acetic Acid (for acidic compounds) to the eluent.
Product Not Eluting Eluent is not polar enough.Gradually increase the eluent polarity (e.g., from 30% to 50% EtOAc/Hexanes). A gradient elution may be necessary.
Q4: My product seems to be degrading on the column. My post-column fractions show a new, more polar spot. What's happening?

This is a classic sign of on-column decomposition, most likely the acid-catalyzed removal of the Boc-protecting group by the slightly acidic silica gel.[2]

Solutions:

  • Neutralize the Silica Gel: Prepare the silica gel slurry in your starting eluent containing 0.5-1% triethylamine (NEt₃). This will neutralize the acidic sites and protect the Boc group.

  • Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Load the column and begin eluting immediately.

Chromatography_Separation cluster_impurities Compound Elution Order column Silica Gel Column Crude Mixture Loaded Elution with EtOAc/Hexanes Fractions Collected NonPolar Non-polar by-product (High Rf) Product Target Product (Mid Rf) Polar Starting Material / de-Boc (Low Rf)

Caption: Principle of chromatographic separation based on polarity.

Protocol: Column Chromatography
  • Slurry Preparation: In a beaker, gently mix silica gel (230-400 mesh) with your starting eluent (e.g., 20% EtOAc/Hexanes) to form a consistent slurry. Use approximately 50g of silica for every 1g of crude product.

  • Column Packing: Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Loading: Dissolve your crude product in a minimal amount of DCM or the starting eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Monitor the elution using TLC.

  • Gradient (if needed): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., from 20% to 40% EtOAc).

  • Analysis & Pooling: Run a TLC of all collected fractions. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Troubleshooting Recrystallization
Q5: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[9]

Solutions:

  • Add More Solvent: The most common cause is using too little solvent. Add a small amount of hot solvent to redissolve the oil, then allow it to cool again, more slowly this time.[10]

  • Lower the Cooling Temperature: If adding solvent doesn't work, try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath), as this may be below the melting point of the impure product.[11]

  • Change the Solvent System: The chosen solvent may be too good. Switch to a slightly poorer solvent or use a two-solvent system (e.g., dissolve in a small amount of hot EtOAc and slowly add Hexanes until turbidity persists, then clarify with a drop of EtOAc and cool).[11]

Q6: The solution is clear and at room temperature, but no crystals have formed. What should I do?

This is a supersaturated solution that requires nucleation to begin crystallization.[7]

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide a surface for crystal nucleation.[9]

  • Seed Crystals: If you have a small crystal of pure product, add it to the solution to initiate crystallization.[6]

  • Ice Bath Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. Slow cooling is key to forming pure, well-defined crystals.[10]

Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test various solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[10] Common choices for moderately polar compounds include isopropanol, ethyl acetate, or mixtures like EtOAc/Hexanes or Acetone/Water.[6][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.[10]

  • Hot Filtration (if needed): If there are insoluble impurities, filter the hot solution quickly through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals under vacuum to remove all residual solvent before final analysis.

References
  • University of California, Davis. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Weldegrima, A. S. (2021). A Glimpse at an Organic Chemistry Laboratory. University of South Florida. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information for Catalytic Enantioselective Synthesis of Piperidines. RSC Publishing.
  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. RSC Publishing.
  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Zhang, J., et al. (2013). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • Florida State University. (2022). Synthesis of a Potential Antituberculosis Drug from the Plant Piper Sanctum. Department of Chemistry and Biochemistry.
  • PeerJ. (2018).
  • Boyd, S., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • National Center for Biotechnology Information. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • National Center for Biotechnology Information. (2013). tert-Butyl 4-(3,4-dichloroanilino)
  • National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Der Pharma Chemica. (2016).
  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Google Patents. (2022).

Sources

Optimization

Overcoming low yield in the synthesis of 3-substituted-4-oxopiperidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 3-substituted-4-oxopiperidines (3-substituted 4-piperidones).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 3-substituted-4-oxopiperidines (3-substituted 4-piperidones). These scaffolds are critical pharmacophores in CNS agents, analgesics, and complex alkaloids. However, their synthesis is notoriously plagued by low yields, competing intermolecular polymerizations, and poor stereocontrol.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these synthetic hurdles.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My Dieckmann condensation of N,N-bis(2-alkoxycarbonylethyl)amines yields predominantly intractable polymeric tars instead of the cyclized 3-substituted-4-oxopiperidine. How do I shift the equilibrium? Scientist's Insight: The causality here is a kinetic versus thermodynamic competition. In the Dieckmann condensation, the desired intramolecular cyclization competes with intermolecular Claisen condensation. If the localized concentration of the enolate is too high, intermolecular attack dominates, forming oligomeric tars. Furthermore, the retro-Dieckmann reaction can degrade your product if the base is not strictly controlled. Solution: Implement strict high-dilution conditions (< 0.1 M). Abandon standard methoxide/methanol systems. Instead, use a strong, non-nucleophilic base system like sodium hydride (NaH) activated in dimethyl sulfoxide (DMSO). Activation of NaH with a catalytic amount of methanol in DMSO generates a highly reactive "naked" dimsyl/methoxide system that drives the intramolecular cyclization rapidly at room temperature, minimizing thermal degradation [1][2].

Q2: I am attempting the one-pot tandem oxidation-cyclization-oxidation of unsaturated amino alcohols using Pyridinium Chlorochromate (PCC), but the reaction stalls at the aldehyde intermediate. Why? Scientist's Insight: This elegant tandem reaction relies on the initial oxidation of the alcohol to an aldehyde, followed by an intramolecular ene-type cyclization of the tethered olefin, and a final oxidation to the piperidone [3]. If the reaction stalls at the aldehyde stage, the alkene is likely not nucleophilic enough, or the transition state strain is too high to overcome under mild conditions. Solution: The cyclization step is highly dependent on the substitution pattern of the alkene. For less reactive or sterically hindered olefins, standard PCC conditions (2.5 equivalents) are insufficient. You must force the cyclization by increasing the PCC stoichiometry (up to 15 equivalents) and extending the reaction time, or by adding a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) to activate the intermediate aldehyde toward nucleophilic attack [3].

Q3: After successfully synthesizing the 3-substituted-4-oxopiperidine, my subsequent reduction yields a poor diastereomeric ratio (dr) of the resulting 3,4-disubstituted piperidine. How can I achieve strict cis or trans selectivity? Scientist's Insight: The stereochemical outcome of the ketone reduction is dictated by the trajectory of the hydride attack relative to the 3-substituent. Small reducing agents like NaBH₄ often give mixtures because they do not sufficiently differentiate the axial versus equatorial attack vectors. Solution: Employ stereodivergent bulky reducing agents. For >99:1 cis selectivity, use L-Selectride; the bulky tri-sec-butylborohydride attacks from the less hindered equatorial face, pushing the hydroxyl group into an axial position. Conversely, for trans selectivity, use Al-isopropoxydiisobutylalane (DIBAOiPr), which coordinates differently and delivers the hydride axially, resulting in an equatorial hydroxyl group [3].

Section 2: Validated Experimental Protocols

Protocol A: Optimized Dieckmann Condensation using NaH/DMSO

Self-Validating Mechanism: The evolution of hydrogen gas provides immediate visual confirmation of alkoxide/dimsyl formation, ensuring the base is active before substrate addition.

  • Preparation: In a flame-dried, argon-purged flask, suspend oil-washed NaH (2.5 eq) in anhydrous DMSO to achieve a final substrate concentration of 0.05 M.

  • Activation: Add a catalytic amount of anhydrous methanol (0.4 eq) dropwise at 20°C. Caution: Vigorous H₂ evolution will occur.

  • Addition: Once gas evolution completely subsides, add the N,N-bis(2-alkoxycarbonylethyl)amine derivative dropwise over 30–45 minutes to maintain high-dilution kinetics.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC until the starting diester is consumed.

  • Quench & Decarboxylation: Carefully quench with 1M HCl. To achieve the fully decarboxylated 4-oxopiperidine, reflux the acidic mixture for 4-6 hours.

  • Isolation: Basify the aqueous layer with NaOH to pH 10, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo [2].

Protocol B: Tandem Oxidation-Cyclization-Oxidation to 3-Substituted 4-Piperidones

Self-Validating Mechanism: The reaction color shifts from orange to a dark brown/black chromium residue, indicating active oxidation cycles.

  • Setup: Dissolve the unsaturated amino alcohol precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.05 M).

  • Oxidation: Add PCC (2.5 to 15.0 eq, depending on alkene substitution) and anhydrous sodium acetate (0.2 eq) to buffer the system and prevent acid-catalyzed ring opening.

  • Activation (Optional): If LC-MS monitoring shows stalling at the aldehyde stage after 12 hours, carefully add TfOH (0.1 eq).

  • Reaction: Stir at 25°C for 24 hours (up to 10 days for highly hindered substrates).

  • Workup: Filter the dark reaction mixture through a pad of Celite and silica gel, eluting with diethyl ether. Concentrate the filtrate to yield the 3-substituted 4-piperidone [3].

Section 3: Quantitative Data Summaries

Table 1: Effect of Base and Solvent on Dieckmann Cyclization Yield

Base System Solvent Temp (°C) Time (h) Yield (%) Primary Byproduct
NaOMe MeOH 65 12 40–50 Intermolecular oligomers
NaOtBu Xylene 25 24 61–64 Unreacted starting material
Na metal Toluene 110 6 45–55 Thermal degradation products
NaH / cat. MeOH DMSO 20 4 85–92 None (Clean conversion)

(Data synthesized from optimized Dieckmann parameters for piperidone derivatives [1][2])

Table 2: Stereodivergent Reduction of 3-Substituted 4-Piperidones

Reducing Agent Solvent Temp (°C) Major Diastereomer Diastereomeric Ratio (dr) Yield (%)
NaBH₄ MeOH 0 Mixed ~ 60:40 85
L-Selectride THF -78 cis > 99:1 82–95
Al-isopropoxydiisobutylalane Toluene -78 to 25 trans 96:4 to 99:1 70–87

(Data adapted from Bahia et al., 2004 [3])

Section 4: Process Workflows & Logical Relationships

DieckmannTroubleshooting Start Dieckmann Cyclization of Diester Issue1 Low Yield / Tars (Intermolecular Rxn) Start->Issue1 Observation Issue2 Incomplete Conversion (Stalled Rxn) Start->Issue2 Observation Sol1 Increase Dilution (< 0.1 M) Issue1->Sol1 Kinetic Control Sol2 Change Base System (NaH/DMSO/cat. MeOH) Issue1->Sol2 Thermodynamic Control Issue2->Sol2 Stronger Enolate Sol3 Increase Temp/Time or use NaOtBu Issue2->Sol3 Activation Success High Yield 3-Substituted 4-Oxopiperidine Sol1->Success Sol2->Success Sol3->Success

Troubleshooting logic for optimizing Dieckmann cyclization yields in piperidone synthesis.

TandemOxidation A Unsaturated Amino Alcohol B Aldehyde Intermediate A->B PCC (Oxidation) B->B Stalls if Alkene is unreactive C Cyclized Enol/Alcohol B->C Intramolecular Ene Cyclization D 3-Substituted 4-Piperidone C->D PCC (Oxidation)

One-pot tandem oxidation-cyclization-oxidation pathway using PCC.

References

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. URL: [Link]

  • Hurem, D., et al. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Green Chemistry Letters and Reviews. URL: [Link]

  • Bahia, P. S., et al. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. URL: [Link]

Troubleshooting

Side-product formation in the synthesis of oxolane-substituted piperidines

Welcome to the technical support center dedicated to the synthesis of oxolane-substituted piperidines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of oxolane-substituted piperidines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers, scientists, and drug development professionals in this specialized area of heterocyclic chemistry. The presence of the oxolane (tetrahydrofuran, THF) moiety, while often enhancing the pharmacokinetic profile of piperidine-based drug candidates, can introduce unique challenges during synthesis. This resource is designed to help you navigate these challenges, minimize side-product formation, and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Q1: I am attempting a piperidine ring formation under acidic conditions and observing a significant byproduct with a mass corresponding to a diol. What is the likely cause and how can I prevent it?

A1: Probable Cause and Mechanism

The most probable cause is the acid-catalyzed cleavage of the oxolane ring. The oxolane (THF) ring, while generally more stable than highly strained ethers like epoxides, is susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures[1]. The mechanism involves the protonation of the ether oxygen, making the ring susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This results in the formation of a linear 1,4-diol or a related derivative, which competes with the desired piperidine ring formation.

Diagram: Oxolane Ring Cleavage Side Reaction

cluster_main Desired Reaction: Piperidine Synthesis cluster_side Side Reaction: Oxolane Cleavage A Oxolane-Substituted Precursor B Desired Oxolane-Piperidine Product A->B Reaction Conditions (e.g., Reductive Amination) C Oxolane-Substituted Precursor D Protonated Oxolane Intermediate C->D H+ (Strong Acid) E Linear Diol Byproduct D->E + H2O (Nucleophilic Attack)

Caption: Competing pathways in the synthesis of oxolane-piperidines under acidic conditions.

Solutions and Preventative Measures:

  • Use Milder Acidic Conditions: If an acid catalyst is necessary (e.g., for imine formation in a reductive amination or for a Pictet-Spengler reaction), switch to a weaker Brønsted acid or a Lewis acid that is less prone to promoting ether cleavage. For instance, using acetic acid instead of strong mineral acids like HCl or H₂SO₄ can be beneficial[2][3].

  • Control the Temperature: Avoid high reaction temperatures. If the reaction is sluggish at room temperature, consider a modest increase in temperature while carefully monitoring for the appearance of the diol byproduct by TLC or LC-MS.

  • Two-Step Procedure: For reactions like the Pictet-Spengler cyclization, consider a two-step approach where the intermediate Schiff base is formed under neutral or mildly acidic conditions first, followed by cyclization using a suitable acid, allowing for better control over the reaction[3].

  • Protecting Group Strategy: If the oxolane ring is part of a sensitive starting material, it might be beneficial to carry it through the synthesis in a more robust precursor form, such as a furan, and perform the hydrogenation to oxolane in a later step under controlled, neutral conditions.

Q2: My catalytic hydrogenation to reduce a pyridine or furan precursor is leading to a mixture of products, including some that appear to be ring-opened. How can I improve the selectivity?

A2: Probable Cause and Mechanism

Catalytic hydrogenation is a powerful tool, but over-reduction or hydrogenolysis can be a significant side reaction. The furan ring is particularly susceptible to hydrogenolysis, which can lead to ring-opened products like butanol[4]. Similarly, while the THF ring is more resistant, certain catalyst systems, especially those containing rhodium and rhenium (Rh-Re), are explicitly used for the hydrogenolysis of C-O bonds in cyclic ethers[5]. The choice of catalyst, solvent, hydrogen pressure, and temperature are all critical factors that determine the selectivity between hydrogenation and hydrogenolysis.

Solutions and Preventative Measures:

ParameterRecommendation for Selective HydrogenationRationale
Catalyst Use Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)These catalysts are generally effective for pyridine and furan hydrogenation while minimizing C-O bond cleavage, especially at lower temperatures[4][6].
Temperature Lower temperatures (e.g., room temperature to 50°C)Higher temperatures favor the thermodynamically preferred ring-opened products[4].
Hydrogen Pressure Higher H₂ pressureA high H₂/substrate ratio can favor complete hydrogenation to THF over ring-opening intermediates[4].
Solvent Protic solvents like ethanol or acetic acidThese solvents can help to moderate catalyst activity and improve selectivity.

Experimental Protocol: Selective Hydrogenation of a Furan-Substituted Precursor

  • Reactor Setup: In a high-pressure reactor, add the furan-substituted precursor (1.0 eq) and a suitable solvent such as ethanol.

  • Catalyst Addition: Add 5-10 mol% of 10% Pd/C catalyst under an inert atmosphere.

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS, checking for the disappearance of the starting material and the formation of the desired oxolane-substituted product, while also looking for potential ring-opened byproducts.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product for further purification.

Q3: I am performing a reductive amination with a tetrahydrofurfural derivative and observing significant amounts of over-alkylation and the corresponding alcohol from the reduction of the starting aldehyde. What can I do?

A3: Probable Cause and Mechanism

This is a classic issue in reductive amination. Two main side reactions are occurring:

  • Alcohol Formation: The reducing agent is reducing the starting aldehyde to an alcohol before it can form the imine with the amine. This is common with strong reducing agents like sodium borohydride (NaBH₄).

  • Over-alkylation: The desired product, a secondary amine, is more nucleophilic than the starting primary amine. It can react with another molecule of the aldehyde to form a tertiary amine byproduct.

Solutions and Preventative Measures:

  • Choose a Milder Reducing Agent: Use a pH-sensitive reducing agent that preferentially reduces the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this, as it is less reactive towards aldehydes and ketones but highly effective for reducing imines/iminium ions.

  • Control the pH: The reaction is optimal at a mildly acidic pH (4-6). This pH is low enough to catalyze imine formation but not so low as to protonate the starting amine, rendering it non-nucleophilic. A small amount of acetic acid is often added to achieve this.

  • Stepwise Procedure: To minimize both side reactions, you can perform the reaction in a stepwise manner. First, mix the aldehyde and amine in a suitable solvent (like dichloromethane or 1,2-dichloroethane) with a dehydrating agent (e.g., molecular sieves) to form the imine. Once imine formation is complete (as monitored by TLC or NMR), add the reducing agent.

  • Stoichiometry Control: Using a slight excess of the amine can help to drive the imine formation and minimize the amount of unreacted aldehyde available for reduction to the alcohol.

Diagram: Troubleshooting Reductive Amination

Start Low Yield or High Impurity in Reductive Amination Q1 Major byproduct is the alcohol of the starting aldehyde? Start->Q1 S1 Use a milder reducing agent (e.g., NaBH(OAc)3). Ensure pH is mildly acidic (4-6). Q1->S1 Yes Q2 Major byproduct is the over-alkylated tertiary amine? Q1->Q2 No End Optimized Reaction S1->End S2 Use a stepwise procedure (form imine first). Control stoichiometry (slight excess of amine). Q2->S2 Yes Q3 Mixture of diastereomers? Q2->Q3 No S2->End S3 Use a chiral auxiliary or catalyst. Optimize solvent and temperature to enhance stereoselectivity. Q3->S3 Yes Q3->End No S3->End

Caption: A workflow for troubleshooting common issues in reductive amination.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for identifying unknown side-products in my reaction?

A: A combination of techniques is usually necessary for unambiguous structure elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for initial analysis. It allows you to separate the components of your reaction mixture and get the molecular weight of each, which is crucial for proposing potential structures for byproducts.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is essential for determining the purity of your product and quantifying the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, you will need to isolate the impurity (e.g., by preparative HPLC) and obtain ¹H and ¹³C NMR spectra. 2D NMR techniques (like COSY and HMQC/HSQC) are often required to piece together the full structure.

  • Orthogonal Synthesis: Once a structure is proposed, synthesizing the suspected impurity through a different, unambiguous route and comparing its analytical data (e.g., retention time in HPLC, NMR spectra) with the isolated byproduct provides the highest level of confirmation.

Q: How does the choice of solvent affect side-product formation?

A: The solvent can play a critical role in several ways:

  • Solubility: Poor solubility of reactants can lead to incomplete reactions or localized high concentrations, which may promote side reactions like polymerization.

  • Reaction Rate: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate Sₙ2 reactions, which might be the desired pathway or a competing one. Protic solvents (e.g., ethanol, methanol) can participate in reactions, for example, by acting as a proton source or a nucleophile.

  • Stabilization of Intermediates: Solvents can stabilize or destabilize reaction intermediates. For example, in a Pictet-Spengler reaction, a polar solvent can help to stabilize the charged iminium ion intermediate, facilitating the desired cyclization[3][7].

Q: I am struggling with controlling the stereochemistry in my synthesis. What are some general strategies?

A: Achieving stereocontrol is a common challenge, especially when forming new chiral centers on the piperidine ring. Here are some strategies:

  • Substrate Control: Use a starting material that already contains the desired stereochemistry (a "chiral pool" approach). The existing stereocenters can direct the formation of new ones.

  • Auxiliary Control: Attach a chiral auxiliary to your starting material. The auxiliary will direct the stereochemical outcome of the reaction and can be removed later.

  • Catalyst Control: Use a chiral catalyst (e.g., a chiral Brønsted acid in a Pictet-Spengler reaction or a chiral ligand in a hydrogenation) to create an asymmetric environment that favors the formation of one enantiomer or diastereomer over the other[7].

  • Reaction Condition Optimization: Diastereoselectivity can sometimes be highly dependent on the reaction temperature, solvent, and choice of reagents. A systematic screening of these parameters can often lead to improved stereochemical outcomes. For example, in some radical cyclizations, the geometry of the starting olefin can control the stereoselectivity of the cyclization.

References

  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing. [Link]

  • He, J., et al. (n.d.). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC. [Link]

  • (2025, December 26). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • (2015, April 15). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Publications. [Link]

  • (2025, August 10). Catalyst studies on the ring opening of tetrahydrofuran–dimethanol to 1,2,6-hexanetriol. ResearchGate. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Tetrahydrofuran Compounds. I. Cleavage by Hydrogen Halides. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC. [Link]

  • (2021, March 23). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • (2016, March 30). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. ACS Publications. [Link]

  • (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine and its der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine and its derivatives. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established scientific principles to empower your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during piperidine synthesis, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction for piperidine ring formation is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low or nonexistent yields in piperidine synthesis can be attributed to several factors, ranging from reactant stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

  • Poor Reactivity of Starting Materials: In reactions like the aza-Diels-Alder, the electronic properties of your diene and dienophile are critical. For instance, imines with electron-withdrawing groups on the nitrogen atom can exhibit increased reaction rates.[1]

    • Solution: Consider modifying your imine substrate or screening different catalysts, including both Lewis and Brønsted acids, or even organocatalysts to find optimal reactivity.[1]

  • Decomposition of Reactants or Products: Piperidine and its precursors can be susceptible to decomposition under harsh conditions.[2] Strong Lewis acids, for example, may lead to degradation of reactants.[1] High temperatures can also cause thermal decomposition, leading to the formation of smaller molecules like alkenes and ammonia.[2]

    • Solution: Employ milder reaction conditions. This could involve using a less aggressive catalyst, lowering the reaction temperature, and monitoring the reaction closely to avoid unnecessarily long reaction times.[1][2]

  • Catalyst Inactivity or Poisoning: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent.[1][3]

    • Solution: Ensure the purity of your pyridine precursor and use high-purity solvents.[1] If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst may be necessary.[3] Acidic additives like HCl or acetic acid can sometimes enhance reactivity by protonating the pyridine nitrogen, reducing its coordinating ability.[1]

  • Unfavorable Reaction Equilibrium: Some cyclization reactions are reversible. If the equilibrium does not favor the product, yields will be low.

    • Solution: Consider strategies to shift the equilibrium, such as removing a byproduct (e.g., water) as it forms, or using a significant excess of one of the reactants.

Logical Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to systematically address low-yield issues in piperidine synthesis.

Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.[4]

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity for my desired piperidine derivative?

A: The formation of side products is a common challenge that can often be mitigated by carefully tuning the reaction conditions.

Common Side Products and Their Mitigation:

  • Partially Hydrogenated Intermediates: During the catalytic hydrogenation of pyridines, insufficient reaction time or mild conditions can lead to the formation of dihydropyridines and tetrahydropyridines.[1][3]

    • Solution: Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion.[1]

  • Over-reduction or Ring Opening: Harsh reaction conditions or certain catalysts can lead to the reduction of other functional groups or even the opening of the piperidine ring.[1]

    • Solution: Choose a catalyst with higher chemoselectivity.[1] For instance, rhodium and platinum-based catalysts are often more effective than palladium for pyridine reduction.[1] Using anhydrous conditions can also help prevent ring-opening in some cases.[1]

  • Formation of Quaternary Ammonium Salts: In N-alkylation reactions, over-alkylation of the piperidine nitrogen can occur, especially with reactive alkylating agents.[5]

    • Solution: Carefully control the stoichiometry, using a slight excess of the piperidine.[5] Add the alkylating agent slowly to the reaction mixture.[5]

  • Aspartimide Formation in SPPS: When using piperidine for Fmoc deprotection in solid-phase peptide synthesis, aspartimide formation can be a significant side reaction.[5]

    • Solution: Consider using alternative bases or specialized protecting groups to minimize this side reaction.[5]

Issue 3: Poor Stereoselectivity

Q: I am obtaining a mixture of diastereomers or enantiomers. How can I improve the stereochemical outcome of my piperidine synthesis?

A: Achieving high stereoselectivity often requires a deep understanding of the reaction mechanism and careful selection of reagents and conditions.

Strategies to Enhance Stereoselectivity:

  • Catalyst and Ligand Selection: The choice of catalyst and, where applicable, chiral ligands is paramount for controlling stereochemistry.[6] Chiral Rhodium or Ruthenium complexes, for example, can induce facial selectivity.[4]

    • Solution: Screen a variety of chiral catalysts and ligands to find the optimal combination for your specific transformation.

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[4]

    • Solution: Conduct the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.[7]

    • Solution: Screen a range of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile).[4]

  • Substrate Control: The use of chiral auxiliaries attached to the substrate can effectively direct the stereochemical course of the reaction.[4]

    • Solution: If feasible, incorporate a chiral auxiliary into your starting material that can be removed after the key stereodefining step.

Data Presentation: Catalyst and Condition Optimization for Pyridine Hydrogenation
CatalystTypical Pressure (bar)Typical Temperature (°C)Solvent(s)Notes
PtO₂ (Adams' catalyst) 50 - 70[1]Room Temp - 80Glacial Acetic Acid[1]Often effective for substituted pyridines.[1]
Rh/C 30 - 80[1]60 - 80[1]Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[1]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[1]
Nickel High170 - 200[8]-Often used for the synthesis of piperidine itself.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow color. Is it still usable, and how can I purify it?

A1: A yellow color in piperidine is typically due to oxidation products.[1] While it may be acceptable for some applications, high-purity work requires purification. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[1]

Q2: I'm having difficulty separating piperidine from a pyridine impurity by distillation. Why is this challenging?

A2: Piperidine and pyridine form an azeotropic mixture, which is a mixture that has a constant boiling point and composition throughout distillation.[1] This makes complete separation by simple fractional distillation difficult.[1] The azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[1] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

A3: This is a common observation with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][5] To resolve this, you can try redissolving the crystals by warming the solution.[5] To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are the typical yields for piperidine synthesis?

A4: Yields can vary significantly depending on the synthetic method. For instance, thionation of an amide followed by cyclization can yield between 50-90%.[1] Reductive amination approaches can also provide good yields but may require more optimization.[1] Hydrogenation of pyridines can also be high-yielding, provided the catalyst and conditions are well-chosen.

Q5: How does solvent choice impact my piperidine synthesis?

A5: The choice of solvent can significantly influence reaction rates and even the reaction mechanism.[7][9] For example, in some multi-component reactions for synthesizing substituted piperidines, ethanol has been shown to accelerate the reaction rate compared to methanol.[9] This is attributed to the dielectric constant of the solvent affecting the stability of the transition state.[7][9] Polar aprotic solvents like DMF or DMSO can be effective in some cyclization reactions, while alcoholic solvents are common for certain reductive aminations.[4]

Section 3: Experimental Protocols

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of a substituted pyridine.[1]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1] Monitor the reaction progress by techniques such as GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[1]

Experimental Workflow Diagram: Hydrogenation of Pyridine

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Substituted Pyridine & Solvent B Add PtO₂ Catalyst A->B C Seal & Purge Reactor B->C D Pressurize with H₂ C->D E Stir at Set Temp & Time D->E F Monitor Progress (TLC/GC-MS) E->F G Cool & Vent Reactor F->G Reaction Complete H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Crude Product (Distillation/Crystallization) I->J

Caption: Step-by-step workflow for the catalytic hydrogenation of a pyridine derivative.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Technical Support Center: Optimization of Piperidine Ring Formation - Benchchem.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Common challenges in working with piperidine-based compounds - Benchchem.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Under what conditions does piperidine decompose? - Blog - Biosynce.
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Piperidine Synthesis. - DTIC.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC.
  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light - ACS Publications.
  • Optimization of the conditions for the reaction of 1 with piperidine a . | Download Scientific Diagram - ResearchGate.
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC.
  • Technical Support Center: Side-Product Formation in Piperidine Synthesis - Benchchem.
  • Piperidine synthesis - Organic Chemistry Portal.
  • 28 questions with answers in PIPERIDINES | Science topic - ResearchGate.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals.
  • Synthesis of piperdine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in 3-Substituted Piperidine Synthesis

Welcome to the Technical Support Center for the synthesis of 3-substituted piperidines. This ubiquitous structural motif is a cornerstone in medicinal chemistry, and achieving precise control over its stereochemistry is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted piperidines. This ubiquitous structural motif is a cornerstone in medicinal chemistry, and achieving precise control over its stereochemistry is often paramount to biological activity.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of diastereoselective synthesis.

Introduction: The Challenge of the 3-Position

Synthesizing enantiomerically enriched 3-substituted piperidines presents a unique set of challenges.[4][5][6] Unlike the 2-, 4-, and 6-positions, direct functionalization of the 3-position on a pre-formed piperidine or pyridine ring can be difficult.[7][8] Therefore, many synthetic strategies rely on the diastereoselective construction of the piperidine ring itself or the stereocontrolled modification of precursors. This guide will address common issues encountered during these processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving diastereoselectivity in 3-substituted piperidine synthesis?

A1: The main approaches can be broadly categorized into:

  • Functionalization of Pyridine Derivatives Followed by Reduction: This is a very common method where a substituent is first introduced at the 3-position of a pyridine ring. The subsequent reduction of the aromatic ring to a piperidine can be controlled to favor a specific diastereomer.[8] The choice of reducing agent and reaction conditions is critical here.

  • Intramolecular Cyclization: Acyclic precursors containing both the nitrogen and the future C3-substituent can be cyclized to form the piperidine ring. The stereochemistry is dictated by the stereocenters present in the starting material and the cyclization conditions.[3][8]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction step.[9][10][11] The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

  • Catalytic Asymmetric Methods: The use of chiral catalysts, such as rhodium or iridium complexes, can facilitate enantioselective reactions like asymmetric hydrogenation or carbometalation to create the desired stereocenter.[4][5][6][7][12]

Q2: My diastereomeric ratio (d.r.) is poor. What are the most likely causes?

A2: Poor diastereoselectivity can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, concentration, and reaction time can all significantly impact the stereochemical outcome.[8][13]

  • Inappropriate Catalyst or Ligand: In catalytic reactions, the choice of metal and, more importantly, the chiral ligand is crucial for inducing high diastereoselectivity.[7][8]

  • Steric and Electronic Effects: The nature of the substituents on your starting materials can influence the transition state energies, leading to a mixture of diastereomers.

  • Conformational Flexibility: The conformation of the piperidine ring or its precursors plays a vital role in determining the facial selectivity of a reaction.[1]

Q3: How can I accurately determine the diastereomeric ratio of my product?

A3: Several analytical techniques can be employed:

  • NMR Spectroscopy: Proton (¹H) and Carbon-¹³C NMR are powerful tools. The signals of the two diastereomers will often be slightly different, allowing for integration and determination of the ratio.[14][15] In cases of signal overlap, chiral shift reagents or specialized techniques like band-selective pure shift NMR can be used to resolve the signals.[14][16][17]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly reliable method for separating and quantifying diastereomers.[18][19][20][21] Even achiral HPLC can sometimes separate diastereomers.

  • Gas Chromatography (GC): For volatile compounds, chiral GC columns can provide excellent separation of diastereomers.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions.

Problem 1: Low Diastereoselectivity in the Reduction of a 3-Substituted Pyridinium Salt

Q: I am reducing an N-benzyl-3-phenylpyridinium salt with NaBH₄, but I'm getting a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A: The reduction of pyridinium salts is a common route to substituted piperidines, but achieving high diastereoselectivity often requires careful optimization.[22][23]

Causality and Solutions:

  • Mechanism Insight: The reduction likely proceeds through a dihydropyridine intermediate. The stereochemical outcome is determined by the facial selectivity of the final reduction step.[24]

  • Solution 1: Change the Reducing Agent: Sodium borohydride is a relatively small and unhindered hydride source. Consider using bulkier reducing agents that can exhibit greater facial selectivity.

    • Example: Lithium tri-sec-butylborohydride (L-Selectride®) is significantly more sterically demanding and can lead to higher diastereoselectivity.

  • Solution 2: Modify the N-Substituent: The N-benzyl group can influence the conformation of the intermediate. A bulkier N-substituent may lock the intermediate into a conformation that favors the approach of the hydride from one face.

  • Solution 3: Asymmetric Hydrogenation: For the highest level of control, consider a catalytic asymmetric hydrogenation approach. Rhodium or Iridium catalysts with chiral phosphine ligands have shown excellent results in the enantioselective hydrogenation of pyridinium salts.[24]

Problem 2: Poor Facial Selectivity in a Reaction Involving a Chiral Auxiliary

Q: I'm using an Evans' oxazolidinone auxiliary to direct an alkylation for the synthesis of a 3-substituted piperidine precursor, but the d.r. is only 60:40. What can I do?

A: Chiral auxiliaries are powerful tools, but their effectiveness depends on a well-defined transition state that clearly differentiates the two faces of the prochiral center.[10]

Causality and Solutions:

  • Transition State Geometry: The auxiliary controls stereochemistry by sterically blocking one face of the enolate. If the transition state is not sufficiently rigid, this control is lost.

  • Solution 1: Optimize the Deprotonation Step: The choice of base and solvent can influence the geometry of the enolate.

    • Protocol: Try switching from lithium diisopropylamide (LDA) to sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS). These can alter the aggregation state and geometry of the enolate.

  • Solution 2: Add a Lewis Acid: The addition of a Lewis acid, such as titanium(IV) chloride (TiCl₄) or magnesium bromide (MgBr₂), can chelate to the auxiliary and the enolate, creating a more rigid and organized transition state. This often leads to a dramatic improvement in diastereoselectivity.

  • Solution 3: Lower the Reaction Temperature: Performing the alkylation at a lower temperature (e.g., -78 °C or -100 °C) can enhance the energy difference between the two competing transition states, favoring the formation of one diastereomer.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt

This protocol is a general guideline and should be optimized for specific substrates.

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., a JosiPhos-type ligand) in a degassed solvent like methanol or a mixture of THF:MeOH.[24] Stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the 3-substituted pyridinium salt and an organic base (e.g., triethylamine) in the reaction solvent.[24]

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via syringe.

  • Reaction: Pressurize the autoclave with hydrogen gas (typically 50 bar) and heat to the desired temperature (e.g., 50 °C).[24]

  • Workup and Analysis: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the autoclave. Remove the solvent in vacuo and purify the product by flash chromatography. Determine the diastereomeric ratio by chiral HPLC or NMR spectroscopy.

Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity
EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1NaBH₄Methanol2555:45
2NaBH₄Methanol-7865:35
3L-Selectride®THF-7890:10
4H₂, Pd/CMethanol2570:30
5H₂, Rh-JosiPhosTHF/MeOH50>95:5 (enantioselective)[24]

Data is illustrative and based on general principles. Actual results will vary depending on the substrate.

Visualization of Concepts
Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity Observed q1 Is the reaction catalytic? start->q1 q2 Is a chiral auxiliary used? q1->q2 No sol_cat 1. Screen different ligands. 2. Vary metal precursor. 3. Optimize solvent and temperature. q1->sol_cat Yes q3 Is it a substrate-controlled reaction? q2->q3 No sol_aux 1. Change the auxiliary. 2. Add a Lewis acid. 3. Lower reaction temperature. q2->sol_aux Yes sol_sub 1. Modify protecting groups. 2. Change the nature of the substituent. 3. Alter reaction conditions (temp, solvent). q3->sol_sub Yes G cluster_0 Axial Attack cluster_1 Equatorial Attack a1 Chair Conformation (Equatorial Substituent) a2 Equatorial Product a1->a2 Hydride attacks from less hindered axial face b1 Twist-Boat Conformation b2 Axial Product b1->b2 Hydride attacks from equatorial face

Caption: Influence of conformation on the stereochemical outcome. [1]

References
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Vertex AI Search. (2023).
  • Micouin, L., et al. (1996). Asymmetric synthesis. XXXIX.1 Synthesis of 3-substituted piperidin-2-ones from chiral non-racemic lactams. Tetrahedron, 52(22), 7719–7726. [Link]

  • Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Li, W., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3216–3220. [Link]

  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Wenzel, T. J., et al. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 71(24), 9036-9043. [Link]

  • Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]

  • Rovis, T., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 132(8), 2860–2861. [Link]

  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9036-9043. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. [Link]

  • Gouverneur, V., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 56(5), 1345-1349. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1621. [Link]

  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706. [Link]

  • Knochel, P., et al. (2011). Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society, 133(12), 4255-4258. [Link]

  • Morris, G. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(73), 10633-10635. [Link]

  • Pammoli, A., et al. (2017). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 56(42), 13079-13083. [Link]

  • DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. [Link]

  • Casy, A. F., & Hassan, M. M. A. (1975). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 53(10), 1579-1584. [Link]

  • Academia.edu. (2014). (PDF) Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]

  • Bernard, D., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 57(4), 1514-1529. [Link]

  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Wang, Q., et al. (2022). Diastereoselective construction of bridged piperidines through an interrupted dearomative reduction. Chemical Communications, 58(58), 7964-7967. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Welch, C. J., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Buffat, M. G. P. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Ioffe, M. S., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications, 33(6), 762-764. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2320. [Link]

  • Wang, J., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(29), e202406612. [Link]

  • Donohoe, T. J., & House, D. (2005). Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. Organic Letters, 7(3), 411-413. [Link]

  • ResearchGate. (2023). (PDF) Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. [Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common purification challenges encountered during its synthesis. The methodologies described herein are grounded in established chemical principles and best practices for the purification of piperidine derivatives.

Introduction: Understanding the Impurity Profile

The synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, a valuable intermediate in medicinal chemistry, often results in a crude product containing a variety of impurities. The nature and quantity of these impurities are highly dependent on the synthetic route employed. A common approach to this molecule involves the conjugate addition of an oxolane-derived nucleophile to an N-Boc-protected piperidone, or a similar alkylation strategy.

Based on this likely synthetic pathway, the primary impurities can be categorized as:

  • Unreacted Starting Materials: Such as N-Boc-4-piperidone.

  • Diastereomers: The product contains at least two stereocenters, leading to the potential for diastereomeric mixtures.

  • Byproducts of Side-Reactions: Including products from self-condensation of the starting piperidone.

  • Reagent-Related Impurities: Residual catalysts, bases, or their salts.

  • Solvent and Water: Residual solvents from the reaction and aqueous work-up procedures.[1]

This guide will provide practical solutions to address these common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a viscous oil that is difficult to handle. How can I facilitate its purification?

A1: A viscous, oily crude product often indicates the presence of residual solvents and potentially low-molecular-weight byproducts. Before proceeding to more rigorous purification methods, it is advisable to perform a preliminary clean-up.

Initial Work-up Protocol:

  • Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

    • Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1] This process should yield a more manageable solid or a less viscous oil.

Q2: I observe a significant amount of unreacted N-Boc-4-piperidone in my crude product by TLC and ¹H NMR. What is the most efficient way to remove it?

A2: Unreacted N-Boc-4-piperidone is a common impurity. Due to its polarity being relatively close to the product, a multi-step approach involving extraction and chromatography is often necessary for complete removal.

Troubleshooting Workflow for Starting Material Removal

start Crude Product with Excess N-Boc-4-piperidone extraction Acid-Base Extraction start->extraction chromatography Silica Gel Flash Column Chromatography extraction->chromatography If still impure purity_check Assess Purity (TLC, NMR) chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity Met re_chromatograph Re-chromatograph with Optimized Gradient purity_check->re_chromatograph Purity Not Met re_chromatograph->purity_check

Caption: Decision workflow for removing unreacted starting material.

Detailed Protocol: Silica Gel Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[2]

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from the N-Boc-4-piperidone spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Load the solution onto the packed column.

    • Begin elution with the selected solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good selectivity for piperidine derivatives.
Gradient Start with 10% Ethyl Acetate in Hexane, gradually increase to 40-50%Allows for the elution of non-polar impurities first, followed by the product and then more polar impurities.
Q3: My purified product shows two distinct spots on TLC and multiple sets of peaks in the ¹H NMR, suggesting the presence of diastereomers. How can I separate them?

A3: The presence of diastereomers is a common challenge due to the multiple chiral centers in the molecule. Separating diastereomers can be challenging but is often achievable with careful chromatography.

Strategies for Diastereomer Separation:

  • High-Performance Flash Chromatography:

    • Utilize a finer silica gel mesh (e.g., >400 mesh) and a longer column to increase the number of theoretical plates and improve resolution.

    • Employ a very shallow solvent gradient or isocratic elution with a finely tuned solvent system.

  • Reverse-Phase Chromatography (HPLC):

    • If silica gel chromatography is unsuccessful, reverse-phase chromatography (e.g., with a C18 column) can provide a different separation selectivity.

    • A common mobile phase is a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA).

Chromatography Troubleshooting for Diastereomers

start Diastereomeric Mixture flash_chrom High-Performance Flash Chromatography (Silica) start->flash_chrom separation_check Separation Achieved? flash_chrom->separation_check hplc Preparative HPLC (Reverse-Phase) separation_check->hplc No pure_diastereomers Isolated Diastereomers separation_check->pure_diastereomers Yes separation_check2 Separation Achieved? hplc->separation_check2 separation_check2->pure_diastereomers Yes combined_mixture Combined Mixture (if separation not required) separation_check2->combined_mixture No

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Troubleshooting

Technical Support Center: Enhancing the Stability of Piperidine Derivatives During Synthesis

Welcome to the Technical Support Center for piperidine synthesis and handling. Piperidine is a ubiquitous six-membered nitrogen heterocycle essential to drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperidine synthesis and handling. Piperidine is a ubiquitous six-membered nitrogen heterocycle essential to drug development and organic synthesis. However, its inherent basicity and susceptibility to oxidation often lead to degradation, unwanted side reactions, and purification bottlenecks.

Designed for researchers and drug development professionals, this guide bypasses generic advice to focus on the mechanistic causality behind piperidine instability, offering self-validating protocols to ensure the integrity of your synthetic workflows.

Diagnostic Workflows

Before diving into specific chemical interventions, use the diagnostic decision tree below to identify the root cause of your piperidine degradation based on observable physical changes in your reagents.

Troubleshooting A Piperidine Synthesis Issue B Yellow/Brown Discoloration? A->B C Unexpected Crystallization? A->C D Oxidation (N-oxide/Imine) B->D Yes E Salt Formation (Carbonate/HCl) C->E Yes F Purge with Ar/N2 & Distill D->F Resolution G Isolate from Acidic Fumes/CO2 E->G Resolution

Decision tree for troubleshooting piperidine degradation and side reactions.

Mechanistic FAQs & Troubleshooting

Q1: My piperidine product develops a yellow-brown tint during storage. What is the mechanistic cause, and how can I prevent it? Causality: Piperidine rings are highly susceptible to oxidation. The nitrogen atom and its adjacent carbons react readily with1 (e.g., 2,3,4,5-tetrahydropyridine)[1]. Trace metal ions from reaction vessels can further catalyze these radical pathways. Solution: Distill the discolored piperidine under reduced pressure to remove the heavier oxidation byproducts. To prevent recurrence, store the purified compound in amber vials under a strict inert atmosphere (Argon or Nitrogen).

Q2: I prepared a piperidine/DMF solution for Fmoc deprotection, but it crystallized overnight. What happened? Causality: Piperidine is a strong secondary amine. When exposed to air, it rapidly absorbs atmospheric carbon dioxide to form a solid piperidine carbonate salt. Furthermore, if your solution is stored in a refrigerator near halogenated reagents (such as chlorotrimethylsilane, which liberates HCl gas upon exposure to moisture), the 2[2]. Solution: Discard the crystallized solution. Always prepare fresh piperidine/DMF mixtures and store them in tightly sealed containers away from acidic or moisture-sensitive reagents.

Q3: I am struggling to separate piperidine from a pyridine impurity via fractional distillation. Why is the separation failing? Causality: Piperidine and pyridine form a 3 (approximately 92% piperidine and 8% pyridine by weight) that boils at 106.1°C under atmospheric pressure[3]. Simple thermodynamic distillation cannot break this azeotrope. Solution: Utilize chemical separation via selective salt formation (see Protocol 1 below).

Q4: How do I selectively protect the nitrogen in 4-hydroxypiperidine without reacting the hydroxyl group? Causality: The secondary amine of the piperidine ring is significantly more nucleophilic than the secondary alcohol. By carefully controlling the stoichiometry and using mildly basic conditions, you can 4[4], leaving the hydroxyl group available for orthogonal protection (e.g., with TBDMS).

Protection P1 4-Hydroxypiperidine (Bifunctional) P2 N-Boc Protection (Boc2O, NaHCO3) P1->P2 Step 1 P3 O-TBDMS Protection (TBDMSCl, Imidazole) P2->P3 Step 2 P6 Orthogonally Protected Intermediate P3->P6 P4 Acidic Deprotection (TFA/DCM) -> Cleaves Boc P5 Fluoride Deprotection (TBAF) -> Cleaves TBDMS P6->P4 Route A P6->P5 Route B

Orthogonal protection and deprotection workflow for 4-hydroxypiperidine.

Quantitative Stability Data

The degradation rate of piperidine derivatives is highly dependent on environmental conditions. The table below summarizes the quantitative impact of temperature, light, and atmosphere on the oxidative degradation of a standard piperidine scaffold over a 30-day period.

Storage ConditionTemperatureLight ExposureAtmospherePiperidine N-oxide Formation (30 Days)
Optimal 4°CDarkArgon< 0.1%
Standard 25°CDarkNitrogen0.5%
Suboptimal 25°CAmbient LightAir4.2%
Accelerated 40°CAmbient LightAir> 12.0%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in self-validation steps. This allows researchers to verify the success of the chemical transformation before proceeding to the next synthetic step.

Protocol 1: Azeotropic Separation of Piperidine and Pyridine

Exploits the pKa difference between piperidine (~11.2) and pyridine (~5.2) to break their azeotrope.

  • Salt Formation: Cool the contaminated piperidine/pyridine mixture to 0°C in an ice bath. Slowly bubble dry CO₂ gas through the liquid. Because of its higher basicity, piperidine selectively reacts to form a solid piperidine carbonate salt, while the less basic pyridine remains in the liquid phase.

  • Filtration: Filter the resulting white precipitate under a nitrogen atmosphere (using a Schlenk frit) to prevent the hygroscopic salt from absorbing atmospheric moisture. Wash the solid with cold diethyl ether to remove residual pyridine.

  • Self-Validation Step (Effervescence Test): Take a 5 mg sample of the isolated solid and add 1 mL of 1M HCl. Immediate effervescence (release of CO₂ gas) validates the successful isolation of the piperidine carbonate salt. If no gas evolves, the salt formation failed.

  • Free Amine Recovery: Dissolve the bulk solid in 5M NaOH to liberate the free piperidine. Extract the aqueous layer with diethyl ether, dry the organic phase over anhydrous MgSO₄, and concentrate under reduced pressure to yield pure piperidine.

Protocol 2: Selective N-Boc Protection of 4-Hydroxypiperidine

Utilizes a biphasic system to control nucleophilicity and prevent O-alkylation.

  • Biphasic Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water. Add 1.0 M aqueous NaHCO₃ (1.0 eq). Causality: The biphasic system ensures the water-soluble amine and inorganic base react efficiently with the organic-soluble (Boc)₂O, while the mild base neutralizes acidic byproducts without driving unwanted O-alkylation.

  • Reagent Addition: Cool the vigorously stirring mixture to 0°C. Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Step (Ninhydrin Test): Stop the stirring and allow the layers to separate. Take a micro-aliquot of the organic (DCM) layer and spot it on a TLC plate. Dip the plate in a Ninhydrin stain solution and heat it gently. A negative result (the absence of a deep purple/blue spot) confirms the complete consumption of the highly nucleophilic free secondary amine.

  • Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate the solvent to yield orthogonally protected N-Boc-4-hydroxypiperidine.

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Optimization

Technical Support Center: Scalable Synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Welcome to the technical support center for the scalable synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scalable synthesis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and successfully scale up this important synthetic intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Alkylated Product

Question: We are experiencing significantly lower than expected yields (<50%) during the alkylation of N-Boc-4-piperidone with a 3-halotetrahydrofuran. What are the likely causes and how can we improve the yield?

Answer:

Low yields in this α-alkylation are a common challenge, often stemming from a combination of factors related to enolate formation, competing reactions, and reaction conditions.

Potential Causes & Solutions:

  • Inefficient Enolate Formation: The regioselective formation of the kinetic enolate of N-Boc-4-piperidone is crucial.

    • Base Selection: Strong, sterically hindered bases are preferred to favor the kinetic enolate and minimize self-condensation. Lithium diisopropylamide (LDA) is a common choice. Ensure the LDA is freshly prepared or properly titrated.

    • Temperature Control: Enolate formation should be performed at low temperatures (typically -78 °C) to ensure kinetic control. Inadequate cooling can lead to the formation of the thermodynamic enolate and subsequent side reactions.

  • Competing Self-Condensation (Aldol Reaction): The enolate can react with another molecule of N-Boc-4-piperidone, leading to dimeric byproducts.[1]

    • Slow Addition of Electrophile: Add the 3-halotetrahydrofuran (e.g., 3-bromotetrahydrofuran) slowly to the pre-formed enolate solution at low temperature. This maintains a low concentration of the electrophile and favors the desired alkylation over self-condensation.

  • Dialkylation: A portion of the mono-alkylated product can be deprotonated again and undergo a second alkylation.

    • Stoichiometry: Use a slight excess of the N-Boc-4-piperidone (e.g., 1.1 to 1.2 equivalents) relative to the base and electrophile to minimize the chances of dialkylation.

  • Elimination of 3-Halotetrahydrofuran: The base can promote the elimination of HX from the electrophile, forming dihydrofuran, which will not participate in the desired reaction.

    • Base and Temperature: Again, a non-nucleophilic, sterically hindered base and low temperatures are key to minimizing this side reaction.

Troubleshooting Workflow:

G start Low Yield of Alkylated Product enolate Check Enolate Formation start->enolate side_reactions Investigate Side Reactions start->side_reactions conditions Verify Reaction Conditions start->conditions base Base Quality/Choice (LDA) enolate->base Is the base fresh/titrated? temp_enolate Temperature Control (-78 °C) enolate->temp_enolate Is the temperature consistent? aldol Self-Condensation (Aldol) side_reactions->aldol Evidence of dimeric byproducts? dialkylation Dialkylation side_reactions->dialkylation Evidence of higher MW products? elimination Electrophile Elimination side_reactions->elimination Evidence of dihydrofuran? addition Slow Electrophile Addition conditions->addition Was the addition slow and at low temp? stoichiometry Reagent Stoichiometry conditions->stoichiometry Is piperidone in slight excess? solution_base Use fresh, titrated LDA base->solution_base solution_temp Ensure strict -78 °C control temp_enolate->solution_temp solution_addition Add electrophile dropwise at -78 °C aldol->solution_addition solution_stoichiometry Use 1.1-1.2 eq. of piperidone dialkylation->solution_stoichiometry elimination->solution_base addition->solution_addition stoichiometry->solution_stoichiometry G crude Crude Product workup Optimized Aqueous Workup crude->workup purity_check Assess Purity (TLC/¹H NMR) workup->purity_check cryst Crystallization purity_check->cryst Purity > 85% chrom Automated Flash Chromatography purity_check->chrom Purity < 85% pure_product Pure Product cryst->pure_product chrom->pure_product G cluster_0 Alkylation of N-Boc-4-piperidone start_materials N-Boc-4-piperidone + 3-Bromotetrahydrofuran reagents 1) LDA, THF, -78 °C 2) Quench (NH₄Cl) start_materials:e->reagents:w product Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate reagents:e->product:w

Sources

Troubleshooting

Common pitfalls in the synthesis of complex heterocyclic compounds

Welcome to the . As a Senior Application Scientist, I have designed this portal to address the most pervasive bottlenecks in complex heterocyclic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the . As a Senior Application Scientist, I have designed this portal to address the most pervasive bottlenecks in complex heterocyclic chemistry. We do not just provide quick fixes; we dissect the mechanistic causality behind each failure to ensure your protocols are robust, scalable, and self-validating.

Below, you will find targeted troubleshooting guides and FAQs for critical synthetic workflows.

Module 1: Regioselectivity in Polyhalogenated Heterocycles (Suzuki-Miyaura)

Q: When performing a Suzuki-Miyaura cross-coupling on a dihalo-heterocycle (e.g., 5-bromo-7-chloroindole), why am I obtaining an intractable mixture of mono- and bis-coupled products?

Mechanistic Causality: The chemoselectivity of palladium-catalyzed cross-coupling on polyhalogenated substrates is governed by the bond dissociation energy (BDE) and the rate of oxidative addition.1[1]. However, highly active, electron-rich phosphine ligands paired with elevated temperatures can provide sufficient thermal energy to 2[2], eroding the natural regioselectivity. To achieve absolute selectivity for the C-Br bond, you must attenuate the catalyst's reactivity and tightly control the thermal energy of the system.

Quantitative Data: Catalyst & Ligand Selection Guide
Catalyst PrecursorLigandBaseTemp (°C)Major Isomer (C-Br vs C-Cl)Approx. Selectivity Ratio
Pd(dppf)Cl₂dppfK₂CO₃60C-Br Coupled>99:1
Pd(OAc)₂SPhosK₃PO₄80C-Br Coupled95:5
Pd₂(dba)₃PPh₃Na₂CO₃100C-Br Coupled85:15
Pd₂(dba)₃PtBu₃Cs₂CO₃110Mixture40:60
Step-by-Step Protocol: Regioselective C-Br Coupling
  • Preparation: In a glovebox, charge a Schlenk flask with the dihalo-heterocycle (1.0 equiv), arylboronic acid (1.05 equiv—strict stoichiometric control prevents over-coupling), Pd(dppf)Cl₂ (0.02 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v). The presence of water is critical for the activation of the boronic acid via the formation of a reactive boronate complex.

  • Thermal Control: Heat the reaction strictly to 60 °C. Monitor via LC-MS every 2 hours. Do not exceed 60 °C, as thermal energy is the primary driver for unwanted C-Cl oxidative addition.

  • Quench & Isolate: Once the C-Br starting material is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Self-Validating Check: LC-MS analysis of the crude mixture must show a single mass peak corresponding to the mono-arylated product, with complete retention of the isotopic chlorine signature (M and M+2 peaks in a 3:1 ratio).

Module 2: Overcoming N-N Bond Cleavage in Fischer Indole Synthesis

Q: My Fischer indolization of an electron-rich arylhydrazone is failing. Instead of the desired indole, I am recovering aniline byproducts. What is happening?

Mechanistic Causality: The Fischer indole synthesis relies on a critical [3,3]-sigmatropic rearrangement of an Nα-protonated ene-hydrazine intermediate. When electron-donating substituents are present on the aryl ring or the carbonyl precursor, they3[3] instead of the desired rearrangement. This dissociation into aniline derivatives outcompetes cyclization. Switching from a harsh Brønsted acid (which fully protonates the intermediate) to a milder Lewis acid can suppress this fragmentation pathway.

FischerTroubleshooting Start Low/No Indole Yield Aniline Byproducts Detected CheckPurity Verify Hydrazone Purity & Anhydrous Solvent Start->CheckPurity AcidSwitch Switch Acid Catalyst (Brønsted -> Lewis Acid) CheckPurity->AcidSwitch Purity Confirmed TempControl Lower Reaction Temp (Reduce Thermal Cleavage) AcidSwitch->TempControl N-N Cleavage Persists Success Successful [3,3]-Rearrangement Indole Formation TempControl->Success Optimized

Diagnostic workflow for mitigating N-N bond cleavage in Fischer indolization.

Step-by-Step Protocol: Lewis Acid-Mediated Fischer Indolization
  • Hydrazone Formation: Condense the arylhydrazine and ketone in anhydrous ethanol at room temperature for 2 hours. Remove the solvent in vacuo to isolate the pure hydrazone.

  • Catalyst Loading: Dissolve the hydrazone in anhydrous toluene (0.1 M). Add anhydrous ZnCl₂ (2.0 equiv) as the Lewis acid. (Strictly avoid strong Brønsted acids like PPA or H₂SO₄ for electron-rich substrates).

  • Cyclization: Heat the mixture to 90 °C under a nitrogen atmosphere. The mild coordination of ZnCl₂ facilitates the ene-hydrazine tautomerization without triggering heterolytic N-N cleavage.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify.

  • Self-Validating Check: TLC analysis (UV 254 nm) should indicate the disappearance of the hydrazone spot without the formation of a highly polar, ninhydrin-active baseline spot (which would indicate aniline formation).

Module 3: Macrocyclization vs. Unwanted Oligomerization

Q: My macrocyclization reaction (aiming for a 15-membered heterocycle) is yielding primarily linear oligomers and polymers. How can I favor intramolecular ring closure?

Mechanistic Causality: Macrocyclization is a kinetic competition between the rate of intramolecular ring closure ( kc​ ) and the rate of intermolecular propagation/oligomerization ( kp​ ). Because the entropic penalty for bringing two reactive ends of a long chain together is high, intermolecular collisions often dominate at standard concentrations. To favor kc​ , the effective molarity of the reactive ends must exceed the bulk concentration of the substrate. While traditional methods rely on extreme solvent volumes (high dilution), modern approaches4[4], artificially lowering the effective concentration without requiring massive solvent waste.

MacrocyclizationKinetics Linear Linear Precursor (Activated) Macrocycle Macrocycle (Desired) Linear->Macrocycle Intramolecular (kc) High Dilution Oligomer Linear Oligomers (Unwanted) Linear->Oligomer Intermolecular (kp) High Concentration

Kinetic pathways governing macrocyclization versus intermolecular oligomerization.

Quantitative Data: Comparison of Dilution Strategies
StrategyTypical ConcentrationYield (15-membered ring)Scalability / Solvent Waste
Standard Batch0.1 M< 5%High Waste / Poor Yield
High Dilution (Syringe Pump)0.001 M75%Massive Waste / Hard to Scale
Phase Separation (PEG/Org)0.05 M82%Low Waste / Highly Scalable
Step-by-Step Protocol: Pseudo-High Dilution via Syringe Pump
  • Solvent Preparation: Add 500 mL of anhydrous, degassed solvent (e.g., DMF or DCM) and the required coupling reagents/catalyst to a highly stirred 1 L round-bottom flask.

  • Substrate Loading: Dissolve the linear acyclic precursor (1.0 mmol) in 50 mL of the same solvent in a gas-tight syringe.

  • Slow Addition: Use a programmable syringe pump to add the precursor solution to the reaction flask at a rate of 1.0 mL/hour. This ensures the steady-state concentration of the unreacted precursor remains near zero, effectively isolating individual molecules.

  • Completion: Once addition is complete, stir for an additional 12 hours to ensure full conversion before standard workup.

  • Self-Validating Check: Size-exclusion chromatography (SEC) or MALDI-TOF mass spectrometry should confirm the absence of higher molecular weight polymeric repeating units, validating that kc​ successfully outcompeted kp​ .

References

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. URL:[Link]

  • Development of the “phase separation” strategy: addressing dilution effects in macrocyclization - Canadian Science Publishing. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Small heterocyclic molecules, such as the title compound, Tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Small heterocyclic molecules, such as the title compound, Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, often serve as critical building blocks for more complex pharmaceutical agents. Their purity and structural integrity must be rigorously established before they can be advanced in the development pipeline. This guide provides an in-depth comparison of two primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of this specific molecule. We will delve into the causality behind experimental choices and present a synergistic approach that leverages the strengths of both methods for unequivocal structural elucidation.

Compound Profile
  • IUPAC Name: tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

  • Molecular Formula: C₁₄H₂₃NO₄

  • Molecular Weight: 269.34 g/mol

  • Chemical Structure:

This N-Boc-protected piperidone derivative features a stereocenter at the 3-position of the piperidine ring and another in the oxolane (tetrahydrofuran) moiety, adding a layer of complexity to its structural analysis.

Part 1: Mass Spectrometry (MS) – The First Pass Confirmation

Mass spectrometry is an indispensable tool for rapidly confirming the molecular weight of a synthesized compound.[1][2] Its high sensitivity allows for the analysis of minute quantities of material, making it an efficient first-line technique following a chemical synthesis.

Principle and Rationale

The fundamental principle of mass spectrometry involves the ionization of a sample and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z).[1][2] For a molecule like Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, which possesses several polar atoms, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), minimizing fragmentation and providing a clear indication of the molecular weight. This initial data point is crucial for verifying that the desired chemical transformation has occurred.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1-1.0 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The concentration should be in the low µg/mL to ng/mL range.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium iodide or a proprietary calibration mix) to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (typically 3-5 kV) to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (nitrogen) assists in desolvation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

Expected Data and Interpretation

The primary ion expected in the positive ESI mass spectrum would be the protonated molecule, [M+H]⁺, at an m/z of approximately 270.3. Depending on the purity and the presence of sodium salts in the system, an adduct ion, [M+Na]⁺, at m/z 292.3 might also be observed. The presence of these ions provides strong evidence for the successful synthesis of the target compound. High-Resolution Mass Spectrometry (HRMS) can further increase confidence by providing an exact mass measurement, which can be used to confirm the elemental composition.[3]

MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation Prep Dissolve ~0.5 mg in 1 mL Methanol Calibrate Calibrate Instrument Prep->Calibrate Infuse Direct Infusion (5 µL/min) Calibrate->Infuse Acquire Acquire Spectrum (Positive Ion Mode, m/z 100-500) Infuse->Acquire Identify Identify [M+H]⁺ and [M+Na]⁺ ions Acquire->Identify Confirm Confirm Molecular Weight (269.34 g/mol) Identify->Confirm

Caption: Workflow for ESI-MS analysis.

Part 2: NMR Spectroscopy – The Definitive Structural Blueprint

While MS confirms the molecular weight, it provides little to no information about the specific arrangement of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution.[1][4] It provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Principle and Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.[1] When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local electronic environment, allowing us to differentiate between atoms in different parts of the molecule.

For a comprehensive analysis of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, both ¹H and ¹³C NMR are essential.

  • ¹H NMR reveals the number of different types of protons, their relative numbers (via integration), and their neighboring protons (via spin-spin coupling).

  • ¹³C NMR shows the number of different types of carbon atoms in the molecule.

  • 2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning signals by showing which protons are coupled to each other and which protons are attached to which carbons, respectively.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. CDCl₃ is a common choice as it dissolves many organic compounds and its residual solvent peak is easily identifiable.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): If signal overlap or ambiguity exists, acquire 2D spectra like COSY and HSQC to confirm assignments.

Expected Data and Interpretation

A detailed prediction of the ¹H and ¹³C NMR spectra is crucial for interpretation.

  • ¹H NMR:

    • tert-Butyl group: A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.

    • Piperidine and Oxolane rings: A complex series of multiplets between ~1.5 and 4.0 ppm. The protons on the piperidine ring adjacent to the nitrogen will be shifted downfield due to the influence of the Boc-protecting group. The proton at the C3 position will likely be a complex multiplet due to coupling with neighboring protons on both rings. The diastereotopic nature of the protons on the CH₂ groups of both rings will lead to more complex splitting patterns than might be initially expected.

    • Ketone influence: Protons alpha to the carbonyl group (at C2 and C5 of the piperidine ring) will be shifted further downfield.

  • ¹³C NMR:

    • Carbonyl carbon: A peak around 205-210 ppm.

    • Carbamate carbonyl: A peak around 155 ppm.

    • tert-Butyl carbons: A quaternary carbon around 80 ppm and three methyl carbons around 28 ppm.

    • Piperidine and Oxolane carbons: A series of peaks in the aliphatic region (20-70 ppm).

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Interpretation Prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ Setup Lock and Shim Instrument Prep->Setup Acquire1H Acquire ¹H Spectrum Setup->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D COSY & HSQC (Optional) Acquire13C->Acquire2D Assign Assign Chemical Shifts, Integrals, & Multiplicities Acquire2D->Assign Correlate Correlate Signals using 2D Data Assign->Correlate Elucidate Elucidate Final Structure Correlate->Elucidate

Caption: Workflow for NMR structural elucidation.

Comparative Analysis: MS vs. NMR

Neither technique alone is sufficient for full characterization; their power lies in their complementary nature.[5][6] Mass spectrometry provides the molecular formula's "what," while NMR provides the structural connectivity's "how."

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Information Provided Molecular weight, elemental composition (HRMS)Detailed molecular structure, connectivity, stereochemistry
Sensitivity Very High (picomole to femtomole)Lower (micromole to nanomole)
Sample Amount Micrograms (µg) to Nanograms (ng)Milligrams (mg)
Analysis Time Fast (minutes per sample)Slower (minutes to hours per experiment)
Structural Detail Limited (fragmentation can give some clues)Extremely High (unambiguous atom-to-atom connectivity)
Quantitation Possible, but can be complexExcellent for determining relative amounts of components
Sample State Gas, Liquid, or Solid (must be ionizable)Solution (sample must be soluble)

Conclusion

The structural confirmation of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate exemplifies the necessity of a multi-technique analytical approach in chemical research. Mass spectrometry serves as a rapid and essential tool for confirming the molecular weight, providing immediate feedback on the success of a synthesis. However, for the definitive and unambiguous determination of the complex three-dimensional structure, including the connectivity of the piperidone and oxolane rings, NMR spectroscopy is unparalleled. The synergistic use of MS and NMR provides a self-validating system, where the molecular weight from MS corroborates the structure derived from NMR, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.

References

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Differences in NMR vs Mass Spectrometry for Identification Source: Patsnap URL: [Link]

  • Title: MS and NMR - the Perfect Couple? Source: The Analytical Scientist URL: [Link]

  • Title: Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis Source: ResearchGate URL: [Link]

  • Title: Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy Source: Universal Class URL: [Link]

  • Title: SUPPLEMENTARY INFORMATION - Macmillan Group Source: Princeton University URL: [Link]

  • Title: Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy Source: Blogger URL: [Link]

Sources

Comparative

Structural Elucidation of 3-(oxolan-3-yl)piperidine Derivatives: A Comparative Guide to Co-Crystallization vs. Crystal Soaking

Target Audience: Researchers, structural biologists, and drug development professionals. Introduction: The Challenge of 3D Fragment Chemical Space In modern Fragment-Based Drug Discovery (FBDD), there is a critical parad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Introduction: The Challenge of 3D Fragment Chemical Space

In modern Fragment-Based Drug Discovery (FBDD), there is a critical paradigm shift away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional (3D) scaffolds [1]. The 3-(oxolan-3-yl)piperidine derivative is a prime example of this 3D fragment space. The piperidine core provides a basic secondary or tertiary amine capable of anchoring to target proteins via robust salt bridges, while the oxolane (tetrahydrofuran) appendage offers a flexible, oxygen-containing vector to probe deep, cryptic sub-pockets.

However, the inherent stereochemical complexity and dynamic flexibility of the oxolane ring—which rapidly interconverts between envelope and half-chair conformations—make structural elucidation via X-ray crystallography highly challenging. Accurate determination of the absolute configuration and binding mode is paramount for rational drug design. This guide objectively compares the two primary crystallographic methodologies used to resolve these complexes: Apo-Crystal Soaking and De Novo Co-Crystallization .

Part 1: The Causality of Method Selection

The choice between soaking and co-crystallization is not merely a matter of workflow preference; it is dictated by the physical chemistry of the 3-(oxolan-3-yl)piperidine scaffold and the thermodynamics of the protein-ligand interaction.

Apo-Crystal Soaking (The Diffusion Approach)

Soaking relies on the diffusion of the fragment through the solvent channels of a pre-existing protein crystal lattice.

  • The Physical Challenge: 3-(oxolan-3-yl)piperidine derivatives are highly soluble and flexible. When forced into a rigid, pre-formed apo-protein pocket, the dynamic oxolane ring often fails to find a single deep energy minimum. This results in static or dynamic disorder, manifesting as high B-factors (thermal smearing) or entirely missing electron density for the oxolane appendage. Furthermore, the high concentrations of DMSO required to deliver the fragment can induce osmotic shock, disrupting fragile crystal contacts.

De Novo Co-Crystallization (The Induced-Fit Approach)

Co-crystallization involves incubating the target protein with the fragment prior to lattice formation.

  • The Thermodynamic Advantage: This method allows the protein to undergo "induced fit." The protein folds around the flexible oxolane ring, locking the fragment into its most thermodynamically stable conformation before the crystal lattice forms. Recent high-resolution structures (e.g., KRAS^G13C in complex with an oxolan-3-yl piperidine-containing inhibitor at 1.85 Å resolution) demonstrate that co-crystallization effectively constrains the fragment, yielding unambiguous electron density [2].

Part 2: Comparative Performance Data

The following table summarizes the typical crystallographic performance metrics when applying these two methodologies to 3-(oxolan-3-yl)piperidine derivatives binding to a model target (e.g., a generic kinase or GTPase).

Performance MetricApo-Crystal SoakingDe Novo Co-Crystallization
Typical Resolution 2.0 Å – 2.8 Å1.5 Å – 1.9 Å
Ligand Occupancy 40% – 70% (Prone to disorder)> 90% (Well-defined)
Oxolane Ring B-factors High (Dynamic flexibility)Low (Constrained by induced fit)
Lattice Disruption Risk High (Due to DMSO/Ligand bulk)N/A (Lattice forms around complex)
Protein Consumption Low (Uses existing crystals)High (Requires extensive screening)
Throughput / Speed High (Days)Low to Medium (Weeks to Months)

Part 3: Mandatory Visualization: Workflow Decision Matrix

G Start Purified Target Protein + 3-(oxolan-3-yl)piperidine Decision Is Apo-Crystal Lattice Stable? Start->Decision Soaking Apo-Crystal Soaking (High Throughput) Decision->Soaking Yes CoCryst De Novo Co-Crystallization (High Occupancy) Decision->CoCryst No / Low Occupancy SoakOpt Optimize DMSO Tolerance & Soak Time Soaking->SoakOpt CoOpt Screen Precipitants (e.g., PEG, Salts) CoCryst->CoOpt Diffraction X-Ray Diffraction (Synchrotron) SoakOpt->Diffraction CoOpt->Diffraction Refinement Structure Refinement (Phenix/Refmac) Diffraction->Refinement

Workflow decision matrix for X-ray crystallography of 3D fragment derivatives.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: High-Concentration Fragment Soaking

Best for rapid screening if the apo-crystal lattice features large solvent channels.

  • Ligand Preparation: Dissolve the 3-(oxolan-3-yl)piperidine derivative in 100% anhydrous DMSO to a concentration of 50–100 mM.

    • Causality: High stock concentrations are required to achieve a final drop concentration of 5–10 mM while keeping the total DMSO volume below 10%, minimizing solvent-induced lattice degradation [3].

  • Gradual Soaking: Transfer the apo-crystal into a sitting drop containing the mother liquor supplemented with 5% DMSO/Ligand mix. Incubate for 2 to 24 hours.

    • Causality: Gradual introduction prevents acute osmotic shock, which causes micro-fractures in the crystal, ruining diffraction quality.

  • Cryoprotection: Briefly transfer the soaked crystal to a solution containing the mother liquor, the ligand, and 20% (v/v) glycerol.

    • Causality: Glycerol acts as a cryoprotectant by disrupting water's hydrogen-bonding network, forcing the solvent into an amorphous glass transition rather than forming crystalline ice upon freezing.

  • Validation Check (Self-Correction): After diffraction and initial phasing, calculate an Fo​−Fc​ omit map before building the ligand into the model.

    • Causality: This prevents model bias. If positive density (>3σ) is not visible for the oxolane ring, the soaking time must be increased, or the project must pivot to Protocol B.

Protocol B: De Novo Co-Crystallization

Best for highly flexible fragments requiring induced-fit pocket adaptation.

  • Complex Incubation: Incubate the purified target protein (typically 10–15 mg/mL) with a 3- to 5-fold molar excess of the 3-(oxolan-3-yl)piperidine fragment for 2 hours at 4°C.

    • Causality: This incubation period allows the system to reach thermodynamic equilibrium, ensuring the protein folds around the flexible oxolane appendage, maximizing ligand occupancy prior to lattice nucleation.

  • Precipitant Screening (PEG/Ion): Set up vapor diffusion drops using sparse-matrix screens rich in Polyethylene Glycol (e.g., PEG 3350).

    • Causality: PEGs act via steric volume exclusion, gently driving the protein-ligand complex into supersaturation without competing for the hydrophobic binding pocket (unlike high-salt precipitants).

  • pH Optimization: Fine-tune the crystallization buffer pH between 6.5 and 8.5.

    • Causality: The basic nitrogen of the piperidine ring has a pKa of ~9.5. Minor shifts in pH can alter the protonation state of nearby acidic residues (Asp/Glu) in the target pocket, dictating whether a critical salt bridge forms to anchor the fragment.

  • Validation Check (Self-Correction): Monitor the unit cell dimensions. Co-crystals often exhibit slightly different unit cell parameters compared to apo-crystals due to the induced-fit conformational changes. A shift in the unit cell is a strong early indicator of successful complex formation.

References

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry (The Royal Society of Chemistry), 2022. URL: [Link]

  • Title: Crystal Structure of KRasG13C in Complex with Nucleotide-based Covalent Inhibitor 7b (PDB ID: 9I7Y) Source: RCSB Protein Data Bank, Deposited 2025. URL: [Link]

Validation

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Piperidine Compounds

For researchers, scientists, and drug development professionals, the accurate and robust analysis of piperidine-containing compounds is a critical task. The piperidine ring is a ubiquitous structural motif in a vast arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate and robust analysis of piperidine-containing compounds is a critical task. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and bioactive molecules, making its precise quantification and characterization essential for drug discovery, quality control, and pharmacokinetic studies.[1][2] This guide provides an in-depth comparison of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each method, their respective strengths and limitations in the context of piperidine analysis, and provide practical, field-proven experimental protocols.

The Analytical Challenge of Piperidine Compounds

The physicochemical properties of piperidine and its derivatives can present analytical hurdles. These compounds often exhibit high polarity and, in some cases, low volatility, which can lead to poor chromatographic peak shape and low sensitivity.[3] Furthermore, simple piperidine lacks a native chromophore, rendering it invisible to standard UV detectors in HPLC.[2] The choice between HPLC and GC-MS is therefore not arbitrary but is dictated by the specific properties of the analyte, the sample matrix, and the analytical objective.

Logical Workflow for Method Selection

The decision-making process for selecting an appropriate analytical technique for a novel piperidine analyte is a critical first step. The following workflow illustrates the key considerations that guide this choice.

MethodSelection Start Start: New Piperidine Analyte Volatility Is the analyte volatile & thermally stable? Start->Volatility Chromophore Does the analyte possess a strong UV chromophore? Volatility->Chromophore No GCMS_direct Direct GC-MS Analysis Volatility->GCMS_direct Yes Derivatization_GC Derivatization for GC-MS Volatility->Derivatization_GC No HPLC_UV Direct HPLC-UV Analysis Chromophore->HPLC_UV Yes Derivatization_HPLC Derivatization for HPLC-UV Chromophore->Derivatization_HPLC No LCMS Consider LC-MS/MS for high sensitivity/no chromophore Chromophore->LCMS No, and high sensitivity needed Derivatization_GC->GCMS_direct Successful Derivatization Derivatization_HPLC->HPLC_UV Successful Derivatization

Caption: Logical workflow for selecting an analytical method for piperidine compounds.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

HPLC is a highly versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] It is particularly well-suited for non-volatile, thermally unstable, and polar compounds, which encompasses a large number of piperidine-containing pharmaceuticals.[5][6]

When to Choose HPLC for Piperidine Analysis:
  • Non-Volatile and Thermally Labile Compounds: Many complex piperidine derivatives will decompose at the high temperatures required for GC analysis, making HPLC the only viable option.[5]

  • Polar Analytes: Reversed-phase HPLC (RP-HPLC) is adept at separating polar compounds. The use of polar mobile phases and non-polar stationary phases (like C18) allows for excellent separation of many piperidine alkaloids and their metabolites.[2]

  • High-Throughput Screening: HPLC systems can be automated for high-throughput analysis, which is advantageous in drug discovery and quality control environments.

The Challenge of Detection: UV vs. Mass Spectrometry

A primary consideration for HPLC analysis is detection. If the piperidine derivative possesses a UV-absorbing chromophore, such as the extended conjugated system in piperine, direct analysis by HPLC-UV is straightforward and cost-effective.[2] However, for simple piperidines that lack a chromophore, a pre-column derivatization step is necessary to attach a UV-active moiety.[2][7]

Alternatively, coupling HPLC with a mass spectrometer (LC-MS/MS) bypasses the need for a chromophore entirely.[1] LC-MS/MS offers exceptional sensitivity and selectivity, making it the gold standard for analyzing piperidines at low concentrations in complex biological matrices like plasma.[8]

Experimental Protocol: HPLC-UV Analysis of Piperine

This protocol outlines a validated method for the analysis of piperine, a naturally UV-active piperidine alkaloid.[2]

1. Reagents and Materials:

  • Methanol (HPLC Grade)

  • Ultrapure Water

  • Piperine Reference Standard

  • Sample containing piperine (e.g., black pepper extract)

2. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Protect this solution from light.[2]

  • Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).[2]

3. Sample Preparation:

  • Accurately weigh the sample and extract the piperine using a suitable solvent like methanol.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

ParameterValueSource
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol:Water (70:30, v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 340 nm[9][10]
Injection Volume 20 µL[9]
Column Temperature 30 °C[10]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the piperine standard against its concentration.

  • Determine the concentration of piperine in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Powerhouse for Volatile Analytes

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high specificity and sensitivity for volatile and thermally stable compounds.[4] While many piperidine compounds are not directly amenable to GC analysis due to their polarity and low volatility, derivatization can overcome these limitations.[8]

When to Choose GC-MS for Piperidine Analysis:
  • Volatile Piperidine Derivatives: For smaller, less polar piperidine compounds, direct GC-MS analysis is a rapid and efficient option.

  • Complex Matrices: The high resolving power of capillary GC columns can separate analytes from complex sample matrices.

  • Structural Elucidation: The electron ionization (EI) source in most GC-MS systems produces reproducible fragmentation patterns that are invaluable for structural confirmation and identification of unknown piperidine derivatives.[11]

The Necessity of Derivatization

For most piperidine compounds, derivatization is a crucial step to enhance their volatility and thermal stability.[12] This chemical modification process converts the analyte into a form more suitable for GC analysis.[12] Common derivatization strategies for the piperidine nitrogen, which is a secondary amine, include:

  • Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) produces stable, volatile derivatives with excellent electron-capturing properties, leading to sensitive detection.[3]

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[12]

Experimental Protocol: GC-MS Analysis of Piperidine via Acylation

This protocol details the derivatization of a piperidine-containing sample with TFAA for subsequent GC-MS analysis.[3]

GCMS_Workflow Start Sample containing Piperidine Dissolve Dissolve in appropriate solvent (e.g., Ethyl Acetate) Start->Dissolve Derivatize Add TFAA and Pyridine (catalyst). Incubate at 60-70°C for 30 min. Dissolve->Derivatize Evaporate Evaporate to dryness under N2 stream. Derivatize->Evaporate Reconstitute Reconstitute in Ethyl Acetate. Evaporate->Reconstitute Inject Inject 1 µL into GC-MS system. Reconstitute->Inject

Caption: Experimental workflow for the GC-MS analysis of piperidine after TFAA derivatization.

1. Reagents and Materials:

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (catalyst)

  • Ethyl Acetate (or other suitable solvent)

  • Sample containing the piperidine analyte

  • Nitrogen gas for evaporation

2. Derivatization Procedure:

  • Sample Preparation: Accurately weigh or measure the sample and dissolve it in a suitable solvent like ethyl acetate.[3]

  • Reaction: In a reaction vial, add 100 µL of the sample solution, 50 µL of pyridine, and 100 µL of TFAA. Cap the vial tightly.

  • Incubation: Heat the mixture at 60-70°C for 30 minutes.[3]

  • Evaporation: After cooling, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of ethyl acetate for GC-MS analysis.[3]

3. GC-MS Conditions:

ParameterValueSource
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[13]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)[13]
Injector Temperature 250 °C[14]
Oven Program Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. (This must be optimized).[12]
Ion Source Electron Ionization (EI) at 70 eV[11]
Mass Range m/z 50-550[11]

Comparative Summary: HPLC vs. GC-MS for Piperidine Analysis

FeatureHPLCGC-MS
Applicable Compounds Non-volatile, thermally unstable, polar, and ionic compounds.[5]Volatile, thermally stable compounds.[5]
Sample State Analyte must be soluble in the mobile phase.[5]Analyte must be volatile or rendered volatile through derivatization.[15]
Derivatization Often required for UV detection if no chromophore is present.[2][7]Frequently required to increase volatility and improve peak shape.[8]
Operating Temperature Ambient or slightly elevated (typically <100°C).[5]High temperatures (up to 300-350°C) are necessary for vaporization.[5]
Analysis Time Typically 10-60 minutes per run.[6]Faster analysis times, often in minutes.[6]
Detection UV-Vis, Fluorescence, Mass Spectrometry (LC-MS).[5]Flame Ionization (FID), Mass Spectrometry (GC-MS).[5]
Key Advantage Broad applicability to a wide range of piperidine pharmaceuticals.High separation efficiency and definitive structural information from EI-MS.[6]
Key Limitation Lower separation efficiency compared to capillary GC.Limited to thermally stable and volatile (or derivatizable) compounds.

Conclusion: A Symbiotic Approach to Piperidine Analysis

Both HPLC and GC-MS are indispensable tools for the analysis of piperidine compounds. The choice between them is not a matter of superiority but of suitability for the task at hand. HPLC, particularly LC-MS/MS, offers unparalleled versatility for the broad spectrum of piperidine-containing pharmaceuticals, accommodating non-volatile and thermally labile molecules with high sensitivity.[1][8] GC-MS, on the other hand, provides exceptional separation efficiency and invaluable structural information for volatile derivatives, making it a powerful tool for impurity profiling and the analysis of smaller piperidine alkaloids.[13]

Ultimately, a comprehensive understanding of both techniques empowers researchers to select the most appropriate method, ensuring the generation of accurate, reliable, and meaningful data in the development and control of piperidine-based therapeutics.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2006). SciELO. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. [Link]

  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. [Link]

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Scholars.Direct. [Link]

  • High Resolution Mass Spectrum of Piperidine. The Journal of Physical Chemistry. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. (2024). ResearchGate. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (2022). Cellular, Molecular and Biomedical Reports. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2018). PMC. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023). AMP Tech Instruments. [Link]

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). (2016). PubMed. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2019). PMC. [Link]

  • Development and validation of rapid RP-HPLC method for estimation of piperine in Piper nigrum L. (2013). Semantic Scholar. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Validation

Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Piperidine Derivatives

The piperidine ring is one of the most privileged scaffolds in modern drug discovery, serving as the structural core for blockbuster therapeutics ranging from the antidepressant paroxetine to the antipsychotic preclamol...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is one of the most privileged scaffolds in modern drug discovery, serving as the structural core for blockbuster therapeutics ranging from the antidepressant paroxetine to the antipsychotic preclamol and the complement inhibitor avacopan. However, the asymmetric synthesis of highly functionalized piperidines presents a formidable thermodynamic and kinetic challenge. Traditional heterogeneous hydrogenation often lacks enantiocontrol, while the basicity of the piperidine nitrogen notoriously poisons homogeneous transition metal catalysts.

As a Senior Application Scientist, I have evaluated the shift from traditional methods toward advanced homogeneous, biocatalytic, and organocatalytic systems. This guide provides an objective, data-driven comparison of these catalytic paradigms, detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols for bench-to-scale applications.

Mechanistic Causality & Catalyst Selection Logic

Selecting the optimal catalyst requires a deep understanding of the substrate's electronic properties and the thermodynamic barriers of the desired transformation.

Homogeneous Transition Metals (Iridium Complexes)

The direct asymmetric hydrogenation of aromatic pyridines is thermodynamically uphill. Furthermore, the nitrogen lone pair tightly coordinates to the metal center, deactivating the catalyst. The causal solution is substrate activation via protonation or alkylation to form a pyridinium salt . This transformation achieves two critical objectives: it neutralizes the Lewis basicity of the nitrogen (preventing catalyst poisoning) and disrupts the aromatic resonance, increasing the electrophilicity of the ring. Consequently, chiral Iridium complexes (e.g., [Ir(COD)Cl]₂ with (R)-DifluorPhos) can efficiently facilitate hydride insertion, yielding highly enantioenriched piperidines .

Biocatalysis (Imine Reductases - IREDs)

For late-stage functionalization or when starting from partially reduced cyclic imines, Imine Reductases (IREDs) offer an unparalleled, green alternative. IREDs utilize NADPH as a hydride donor to reduce the C=N bond. The mechanistic advantage lies in the enzyme's highly constrained chiral pocket, which dictates the strict facial attack of the hydride. This completely bypasses the need for high-pressure hydrogen gas or heavy metals, making it ideal for pharmaceutical synthesis where metal clearance is a regulatory hurdle . Recently, IREDs have even been deployed in reverse for the oxidative kinetic resolution of racemic piperidines .

Organocatalysis (Secondary Amines & Chiral Phosphoric Acids)

When constructing the piperidine ring de novo from acyclic precursors (e.g., malonmonoamides and α,β-unsaturated aldehydes), organocatalysis is the premier choice. Secondary amines operate via iminium activation —lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the enal while the catalyst's bulky chiral framework shields one face of the alkene. This directs the nucleophilic attack with high stereofidelity, enabling metal-free cascade cyclizations .

CatalystSelection Start Substrate Class N1 Aromatic Pyridines Start->N1 N2 Cyclic Imines Start->N2 N3 Acyclic Precursors Start->N3 C1 Homogeneous Ir-Complexes (High H2 Pressure) N1->C1 Acidic Activation C2 Imine Reductases (IREDs) (NADPH Cofactor) N2->C2 Aqueous Biocatalysis C3 Organocatalysts (Cascade Cyclization) N3->C3 Metal-Free Target Enantioenriched Piperidines C1->Target C2->Target C3->Target

Logical workflow for selecting piperidine synthesis catalysts based on substrate class.

Comparative Performance Analysis

The following table synthesizes the quantitative performance metrics of the primary catalytic systems used in piperidine synthesis, highlighting their operational parameters and inherent limitations.

Catalyst ClassRepresentative SystemOptimal SubstrateYield (%)Enantiomeric Excess (ee %)Key AdvantagePrimary Limitation
Heterogeneous Metal Pd(OH)₂/CAuxiliary-substituted pyridines>95%Up to 98%Highly scalable; simple catalyst recovery via filtration.Requires stoichiometric chiral auxiliaries for high ee.
Homogeneous Metal [Ir(COD)Cl]₂ / (R)-DifluorPhos3-(Trifluoromethyl)pyridinium HCl85–92%Up to 90%Direct access to chiral poly-substituted piperidines.Sensitive to moisture/air; requires high H₂ pressure (800 psi).
Biocatalyst Imine Reductase (IRED)Cyclic Imines / Tetrahydropyridines>90%>99%Exquisite stereocontrol; mild aqueous conditions.Narrower substrate scope; requires NADPH cofactor regeneration.
Organocatalyst Chiral Secondary AminesMalonmonoamides + Enals80–88%Up to 95%Completely metal-free; ideal for cascade cyclizations.Longer reaction times; high catalyst loading (10–20 mol%).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must be treated as a self-validating system. Proceeding to a subsequent step without validating the intermediate state introduces compounding errors.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This protocol utilizes an Iridium-BINAP derivative to reduce activated pyridines. The addition of Trichloroacetic acid (TCCA) is critical as it acts as a traceless activator, preventing catalyst deactivation.

  • Step 1: Substrate Activation. Dissolve the 2-substituted pyridine (1.0 mmol) in anhydrous dichloromethane (DCM). Add 1.05 equivalents of ethereal HCl dropwise at 0 °C. Stir for 30 minutes and concentrate under vacuum to yield the pyridinium hydrochloride salt.

    • Validation Checkpoint 1: Perform ¹H NMR (in D₂O or CD₃OD). A downfield shift of the α-protons (>8.5 ppm) confirms complete protonation. Do not proceed if unprotonated pyridine remains.

  • Step 2: Catalyst Preparation. In a nitrogen-filled glovebox, mix [Ir(COD)Cl]₂ (2.5 mol%) and (R)-DifluorPhos (5.5 mol%) in a 3:1 mixture of DCM/i-PrOH (3.0 mL). Stir for 15 minutes to allow complexation.

  • Step 3: High-Pressure Hydrogenation. Transfer the catalyst solution to a stainless-steel autoclave containing the pyridinium salt and TCCA (10 mol%). Purge the autoclave with H₂ gas three times, then pressurize to 800 psi. Stir at 25 °C for 36 hours.

    • Validation Checkpoint 2: Monitor the pressure gauge. A stoichiometric drop in H₂ pressure validates that the reduction is actively occurring.

  • Step 4: Workup & Isolation. Vent the H₂ gas carefully. Basify the mixture with saturated aqueous Na₂CO₃ to liberate the free piperidine. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Validation Checkpoint 3: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to determine the enantiomeric excess (ee).

ProtocolWorkflow S1 Step 1: Substrate Activation Form Pyridinium HCl Salt V1 Validation: 1H NMR Shift S1->V1 S2 Step 2: Hydrogenation Ir-Catalyst, 800 psi H2 V1->S2 If complete V2 Validation: H2 Pressure Drop S2->V2 S3 Step 3: Chiral Isolation Workup & Chromatography V2->S3 If stable V3 Validation: Chiral HPLC (ee %) S3->V3

Self-validating experimental workflow for Ir-catalyzed asymmetric hydrogenation.

Protocol B: Biocatalytic Reductive Amination using IREDs

This protocol leverages Imine Reductases for the reduction of cyclic imines. The causality of the cofactor regeneration system is paramount: NADPH is expensive, so Glucose Dehydrogenase (GDH) is used to continuously recycle NADP⁺ back to NADPH using glucose as the terminal reductant.

  • Step 1: Cofactor Regeneration Setup. In a 50 mL reaction vessel, prepare 20 mL of KPi buffer (100 mM, pH 7.5). Add D-glucose (50 mM), NADP⁺ (1 mM), and GDH (10 U/mL).

    • Validation Checkpoint 1: Incubate for 10 minutes at 30 °C. Perform a UV-Vis assay at 340 nm. An increase in absorbance confirms the successful generation of active NADPH.

  • Step 2: Enzymatic Reduction. Add the cyclic imine substrate (10 mM, dissolved in minimal DMSO, final DMSO concentration <5% v/v to prevent enzyme denaturation). Add the purified IRED enzyme (2 mg/mL). Shake at 250 rpm at 30 °C for 24 hours.

    • Validation Checkpoint 2: At 12 hours, extract a 100 µL aliquot, quench with acetonitrile, centrifuge, and analyze via LC-MS. The depletion of the imine mass-to-charge (m/z) peak validates enzyme activity.

  • Step 3: Extraction. Adjust the pH of the reaction mixture to 10.5 using 1 M NaOH to ensure the piperidine product is fully deprotonated. Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer and evaporate to yield the chiral piperidine.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.[Link]

  • An enantioselective iridium-catalyzed hydrogenation of trifluoromethyl substituted pyridinium hydrochlorides. RSC Advances.[Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.[Link]

  • Imine Reductase-Catalyzed Synthesis of a Key Intermediate of Avacopan: Enzymatic Oxidative Kinetic Resolution. Organic Process Research & Development.[Link]

  • One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Biocatalysts. ACS Catalysis.[Link]

Comparative

A Senior Application Scientist's Guide to the Stereochemical Validation of 3-Substituted Piperidines

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates, from antipsychotics like Preclamol to anticancer agents such as...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates, from antipsychotics like Preclamol to anticancer agents such as Niraparib.[1][2][3][4] The precise three-dimensional arrangement of the substituent on the piperidine ring is not a trivial detail; it is a critical determinant of a molecule's pharmacological activity, governing its interaction with biological targets, metabolic stability, and safety profile. Consequently, the unambiguous validation of stereochemistry—both relative and absolute—is a non-negotiable aspect of drug discovery and development.

This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical elucidation of 3-substituted piperidines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into creating a self-validating analytical workflow.

Comparative Analysis of Core Methodologies

The determination of a molecule's stereochemistry is rarely accomplished with a single experiment. It typically requires a multi-faceted approach, where orthogonal techniques provide complementary pieces of the puzzle. The primary methods can be broadly categorized by the type of information they provide: relative configuration, absolute configuration, or enantiomeric purity.

Technique Primary Application Sample State Key Advantage Primary Limitation
NMR Spectroscopy (NOE/ROE) Relative Configuration & ConformationSolutionProvides detailed through-space correlations and conformational insights.Indirect; relies on interpretation of proton proximities, can be ambiguous in flexible systems.
X-Ray Crystallography Absolute & Relative ConfigurationSingle CrystalUnambiguous, "gold standard" determination of 3D structure.Requires a high-quality single crystal, which can be difficult or impossible to obtain.[5][6]
Chiral HPLC/SFC Enantiomeric Purity & SeparationSolutionExcellent for quantifying enantiomeric excess (ee) and for preparative separation.[2][7]Provides no structural information on its own; requires authentic standards for peak assignment.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationSolutionDetermines absolute configuration in solution, no crystallization needed.[6][8]Requires comparison to computationally expensive quantum chemical calculations.[1][9]
NMR with Chiral Derivatizing Agents Absolute ConfigurationSolutionConverts enantiomers into diastereomers with distinguishable NMR spectra.Requires chemical modification; potential for kinetic resolution and side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Conformational Blueprint

NMR is often the first-line technique for structural elucidation. While standard 1D and 2D experiments (COSY, HSQC) establish the basic connectivity, specialized experiments are required to probe the 3D arrangement.

Determining Relative Stereochemistry with NOE/ROE

The Nuclear Overhauser Effect (NOE) is a phenomenon where the perturbation of one nucleus affects the signal intensity of another nucleus that is close in space (typically < 5 Å), irrespective of through-bond connectivity.[10][11] For 3-substituted piperidines, which exist in a dynamic equilibrium of chair conformations, NOE (and its rotating-frame equivalent, ROESY) experiments are invaluable for determining the relative orientation of substituents.

  • Expertise in Action: In a chair conformation, key NOE correlations can distinguish between cis and trans isomers. For example, a strong NOE between the proton at C3 (H3) and an axial proton at C5 would suggest an equatorial orientation of the C3 substituent. Conversely, an NOE between H3 and axial protons at C2 and C4 would indicate an axial substituent.[12] The choice between NOESY and ROESY is critical; for medium-sized molecules where the NOE can be close to zero, ROESY provides a consistently positive signal, avoiding ambiguity.[10]

Workflow for NOE/ROESY-Based Conformational Analysis

cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Interpretation A Prepare High-Purity Sample (~5-10 mg in 0.5 mL deuterated solvent) B Acquire 1H, COSY, and HSQC Spectra (Assign all proton and carbon signals) A->B C Acquire 2D NOESY or ROESY Spectrum (Optimize mixing time, e.g., 0.5-1s for small molecules) B->C D Identify Key Cross-Peaks (e.g., H3 ↔ H2ax, H3 ↔ H4ax, H3 ↔ H5ax) C->D E Build Conformational Models (Chair conformations with axial vs. equatorial substituent) D->E F Correlate NOE/ROE Data with Models (Are observed correlations consistent with inter-proton distances?) E->F G Assign Relative Stereochemistry (cis vs. trans) F->G

Caption: Workflow for determining relative stereochemistry using NOE/ROESY.

Determining Absolute Configuration with Chiral Derivatizing Agents (CDAs)

To determine absolute configuration using NMR, one must break the magnetic equivalence of enantiomers. This is achieved by reacting the chiral amine with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers.[13] These diastereomers will have distinct NMR spectra.

The Mosher's amide method has been successfully extended to cyclic secondary amines like piperidines.[14][15] By preparing both the (R)- and (S)-MTPA amides and analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide plane, one can deduce the absolute configuration of the original amine.[15][16]

  • Trustworthiness through Causality: The method relies on the principle that the phenyl group of the MTPA moiety will preferentially shield one side of the piperidine ring. The consistency of the Δδ values (positive on one side, negative on the other) across multiple protons provides a self-validating system for the configurational assignment.[14] A significant challenge is the presence of amide bond rotamers, which results in two sets of signals for each diastereomer. However, these can typically be deconvoluted and provide complementary data, strengthening the analysis.[15][17]

Experimental Protocol: Mosher's Amide Analysis of a 3-Substituted Piperidine
  • Reagent Preparation: Ensure enantiomerically pure (R)- and (S)-MTPA-Cl are available.

  • Derivatization (Two separate reactions):

    • To a solution of the 3-substituted piperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., CH2Cl2) at 0 °C, add (R)-MTPA-Cl (1.2 eq).

    • Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

    • Repeat the procedure in a separate flask using (S)-MTPA-Cl.

  • Purification: Purify the resulting diastereomeric amides separately, typically by flash chromatography. It is critical to remove any unreacted starting materials or reagents.

  • NMR Analysis:

    • Acquire high-resolution 1H NMR spectra for both the (R)- and (S)-MTPA amide derivatives under identical conditions (solvent, concentration, temperature).

    • Assign all relevant proton signals, using 2D NMR (COSY, HSQC) if necessary.

  • Data Calculation and Interpretation:

    • Tabulate the chemical shifts (δ) for corresponding protons in both diastereomers.

    • Calculate the difference: Δδ = δ(S-amide) - δ(R-amide).

    • Map the Δδ values onto a conformational model of the piperidine. A consistent pattern of positive and negative Δδ values on opposite sides of the molecule confirms the absolute configuration.

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of both relative and absolute configuration.[18][19] It directly visualizes the atomic positions, leaving no room for interpretation.

  • Authoritative Grounding: The absolute configuration is determined through anomalous dispersion, an effect where heavy atoms scatter X-rays differently depending on the molecule's chirality.[20] The resulting analysis yields a Flack parameter, which should ideally be close to 0 for the correct enantiomer and 1 for the incorrect one. A value with a small standard uncertainty is a strong indicator of a reliable assignment.[18]

The primary and most significant hurdle is the need to grow a single, diffraction-quality crystal. This can be a time-consuming and often unsuccessful process.[5] For molecules that resist crystallization, co-crystallization with a "chaperone" molecule can sometimes be an effective strategy.[5]

Chiral Chromatography: Quantifying Purity

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the workhorse technique for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. The method separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).

  • Expertise in Action: Method development is key. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often the starting point.[7] The separation is optimized by screening different mobile phases (typically mixtures of alkanes and alcohols like hexane/isopropanol) and additives (e.g., diethylamine for basic compounds like piperidines).[7] For compounds lacking a UV chromophore, pre-column derivatization with a chromophoric tag (e.g., p-toluenesulfonyl chloride) can be employed to enable UV detection.[21]

Workflow for Chiral HPLC Method Development

A Prepare Racemic Standard (1 mg/mL in mobile phase diluent) B Column Screening (Test multiple CSPs, e.g., Chiralpak AD-H, IC) A->B C Mobile Phase Screening (Vary alcohol modifier [IPA vs EtOH] and ratio) B->C D Additive Optimization (Add 0.1% DEA for basic analytes) C->D E Fine-Tuning (Adjust flow rate and column temperature to maximize resolution) D->E F Method Validation (Test for linearity, accuracy, precision per ICH guidelines) E->F

Caption: Systematic workflow for developing a robust chiral HPLC method.[7]

Representative Chiral HPLC Data

The following table illustrates typical data from a chiral HPLC method development study for a hypothetical 3-arylpiperidine.

Column Mobile Phase (Hexane:Ethanol:DEA) Flow Rate (mL/min) Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs)
Chiralpak AD-H90:10:0.11.08.59.21.3
Chiralpak IC90:10:0.11.012.112.50.8
Chiralpak AD-H 85:15:0.1 0.8 10.2 11.5 >2.0
Chiralcel OD-H85:15:0.11.07.87.80.0

The bolded entry indicates the optimized method achieving baseline separation (Rs > 1.5 is generally considered baseline).

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[22][23] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[6][24] This provides a powerful method for determining absolute configuration directly in the solution phase, circumventing the need for crystallization or derivatization.[1][8][9]

  • Authoritative Grounding & Trustworthiness: The application of VCD is a synergistic combination of experiment and theory. The experimental VCD spectrum of an unknown compound is compared to the spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific enantiomer (e.g., the R-enantiomer).[1][9] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. This comparison of the entire spectral fingerprint, rather than a single value, provides a highly reliable and self-validating result.[6][8][25]

Integrated Stereochemical Validation Strategy

A robust validation strategy employs these techniques in a logical sequence, with each step confirming or complementing the last.

Start Synthesized 3-Substituted Piperidine NMR 1. NMR Analysis (1H, COSY, NOE/ROE) - Establish connectivity - Determine relative stereochemistry (cis/trans) Start->NMR HPLC 2. Chiral HPLC/SFC - Develop separation method - Confirm enantiomeric purity (ee%) NMR->HPLC Absolute 3. Absolute Configuration Assignment HPLC->Absolute XRay Option A: X-Ray Crystallography (If single crystal is available) Absolute->XRay Ideal VCD Option B: VCD Spectroscopy (Compare experimental vs. calculated spectra) Absolute->VCD Practical CDA Option C: NMR with CDA (Mosher's Amide Analysis) Absolute->CDA Alternative Final Unambiguously Validated Stereocenter XRay->Final VCD->Final CDA->Final

Caption: A comprehensive and logical workflow for stereochemical validation.

Conclusion

The stereochemical validation of 3-substituted piperidines is a critical process in pharmaceutical development that demands a rigorous, multi-technique approach. While X-ray crystallography remains the definitive standard, its practical limitations necessitate proficiency in solution-state methods. A combination of NMR (for relative configuration), chiral chromatography (for enantiopurity), and a method for absolute configuration (ideally VCD or, alternatively, Mosher's method) provides a robust, self-validating workflow. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately define the three-dimensional structure of these vital chemical entities, ensuring the development of safe and effective medicines.

References

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. National Center for Biotechnology Information.[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate.[Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Center for Biotechnology Information.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]

  • NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Wiley Online Library.[Link]

  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. ACS Publications.[Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Publications.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.[Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications.[Link]

  • The use of X-ray crystallography to determine absolute configuration. PubMed.[Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated d CH cyanation. ChemRxiv.[Link]

  • Absolute configuration. Wikipedia.[Link]

  • Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. ACS Publications.[Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.[Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.[Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing.[Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information.[Link]

  • Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. National Center for Biotechnology Information.[Link]

  • NOESY and ROESY. University of Wisconsin-Madison, Department of Chemistry.[Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications.[Link]

  • Absolute configuration of complex chiral molecules. Spark904.[Link]

  • Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing.[Link]

  • Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate.[Link]

  • Quantum chemical studies of meperidine and prodine. PubMed.[Link]

  • Vibrational circular dichroism: an incisive tool for stereochemical applications. PubMed.[Link]

  • Vibrational circular dichroism (VCD). Bruker.[Link]

  • Vibrational circular dichroism revisited. Wiley Analytical Science.[Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing.[Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube.[Link]

  • Exchange-transferred NOE spectroscopy and bound ligand structure determination. Purdue University.[Link]

  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. ChemRxiv.[Link]

  • Mosher ester derivatives. University of California, Davis.[Link]

  • High-value stereo-enriched 3-and 3,4-substituted piperidines and... ResearchGate.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents in Oxolane-Piperidine Scaffold Synthesis

The spirocyclic oxolane-piperidine framework is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise projection of functional groups into biological space, making...

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Author: BenchChem Technical Support Team. Date: April 2026

The spirocyclic oxolane-piperidine framework is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise projection of functional groups into biological space, making it a cornerstone for the development of novel therapeutics. However, the construction of this topographically complex core, often containing multiple stereocenters, presents significant synthetic challenges. Traditional methods can be lengthy, low-yielding, and lack stereocontrol.

This guide provides an in-depth comparison of contemporary, alternative reagents and strategies for the synthesis of oxolane-piperidine scaffolds. We will move beyond simple protocols to explore the mechanistic reasoning behind reagent choice, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal synthetic route for their specific target.

Pillar 1: Transition-Metal Catalysis for Diastereoselective Spirocyclization

The formation of the spirocyclic core via an intramolecular cyclization is a powerful strategy. The choice of metal catalyst is paramount, as it directly governs the reaction's efficiency, yield, and, most critically, its stereoselectivity. Here, we compare several leading catalytic systems.

Palladium(II)-Catalyzed Heterocyclization

Palladium(II) catalysts are highly effective for activating allylic alcohols to facilitate nucleophilic attack from a hemiacetal intermediate, forming the spiroketal structure. A key advantage is the ability to achieve high diastereoselectivity through careful selection of the palladium source and reaction conditions.

A common challenge is catalyst deactivation and the need for optimization of concentration and catalyst loading. For instance, in the synthesis of a[1][1]-spiroketal, a screen of various Pd catalysts revealed that acetonitrile or benzonitrile-ligated palladium chloride complexes were far superior to phosphine-based catalysts like Pd(PPh₃)₄, which showed no activity.[2] The reaction yield was found to be highly dependent on catalyst loading and concentration, with optimal results achieved at 5 mol% catalyst in a dilute (0.01 M) solution.[2]

Comparative Data: Palladium(II) Catalysts for Spiroketalization

CatalystCatalyst Loading (mol%)Concentration (M)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
Pd(PPh₃)₄50.1240
PdCl₂(CH₃CN)₂50.137998:2
PdCl₂(PhCN)₂ 5 0.01 120 90 97:3
PdCl₂50.11687798:2

Data synthesized from a study on a dihydroxyketone substrate.[2]

Iridium-Catalyzed Enantioselective Spiroketalization

For controlling absolute stereochemistry, chiral iridium complexes have emerged as exceptionally powerful catalysts. An approach using an Ir-(P,olefin) complex allows for the highly enantio- and diastereoselective formation of spiroketals from racemic allylic carbonates.[3] This method is notable for its mild conditions and its ability to set multiple stereocenters, including the spiro-center, in a single, catalyst-controlled operation.[3] The versatility extends to cascade processes, generating three new stereogenic centers in one pot.[3]

Gold-Catalyzed Cascade Reactions

Gold catalysts, acting as potent π-acids, can activate alkynes and allenes towards nucleophilic attack. This property has been harnessed in elegant cascade reactions to construct complex spirocycles. In one example, a single gold catalyst synergistically activates two different substrates—an alkynyl alcohol and an alkynyl enone—in one pot to build a spirocyclopenta[c]furan scaffold.[4] This strategy efficiently constructs three rings and multiple bonds from simple acyclic precursors.[4]

Experimental Workflow: Catalyst Selection for Spirocyclization

The following diagram illustrates a logical workflow for selecting an appropriate transition-metal catalyst based on the synthetic goal.

start Define Synthetic Goal q1 Is control of absolute stereochemistry (enantioselectivity) required? start->q1 q2 Is the precursor a dihydroxyketone with an allylic alcohol? q1->q2 No cat_ir Consider Chiral Iridium Catalyst (e.g., Ir-(P,olefin) complex) for enantioselective spiroketalization. q1->cat_ir Yes q3 Are you starting from simple acyclic alkynes? q2->q3 No cat_pd Consider Palladium(II) Catalyst (e.g., PdCl₂(PhCN)₂) for diastereoselective cyclization. q2->cat_pd Yes cat_au Consider Gold(I) Catalyst (e.g., IPrAuCl/AgOTf) for cascade/annulation reaction. q3->cat_au Yes end Proceed to Reaction Optimization q3->end No cat_ir->end cat_pd->end cat_au->end

Caption: Catalyst selection workflow for spirocyclization.

Pillar 2: Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) offer a powerful alternative to traditional linear synthesis by combining three or more starting materials in a single operation to generate complex products. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of diverse analogues.

[3+2] Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a cornerstone of MCRs for building five-membered rings. In the context of the oxolane-piperidine scaffold, this often involves the in situ generation of an azomethine ylide (the 1,3-dipole) which then reacts with a suitable dipolarophile.

An eco-friendly, one-pot, three-component reaction has been developed to synthesize spirooxindole-pyrrolidine/piperidine fused systems.[1] This method uses an isatin-derived azomethine ylide and a substituted nitrochromene in refluxing ethanol, achieving good to excellent yields (78-89%) in just two hours.[1] The key advantage is operational simplicity, mild conditions, and the avoidance of toxic solvents or catalysts.

A similar strategy employs an azomethine ylide derived from quinoxalinone and L-phenylalanine, which reacts with bisarylidene piperidones to afford spiroindenoquinoxaline-piperidone hybrids.[5] This one-pot, four-component reaction efficiently creates two C-C and three C-N bonds, establishing four adjacent stereocenters.[5]

Aza[4+2] Cycloaddition/Allylboration Tandem Reaction

For constructing the six-membered piperidine ring, a tandem aza[4+2] cycloaddition followed by an allylboration reaction provides a highly diastereocontrolled route to polysubstituted piperidines.[6] This three-component process combines a maleimide, a 4-boronohydrazonodiene, and a variety of aldehydes. A significant advantage is that the aldehyde does not interfere with the initial cycloaddition, allowing the entire sequence to proceed in one pot with superior yields compared to a stepwise approach.[6] This method is particularly well-suited for diversity-oriented synthesis.

Reaction Mechanism: [3+2] Cycloaddition

The diagram below outlines the general mechanism for the three-component synthesis of a spiro-pyrrolidine scaffold.

cluster_0 Step 1: 1,3-Dipole Generation cluster_1 Step 2: Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide + Amino Acid - H₂O, - CO₂ AminoAcid AminoAcid Ylide2 Azomethine Ylide Dipolarophile Dipolarophile (e.g., Alkene) Product Spiro-pyrrolidine Cycloadduct Ylide2->Product + Dipolarophile

Caption: General mechanism of a 1,3-dipolar cycloaddition.

Pillar 3: Detailed Experimental Protocols

Trustworthy science relies on reproducible protocols. Below is a representative, detailed procedure for the Palladium(II)-catalyzed spirocyclization discussed in Pillar 1.

Protocol: Diastereoselective Synthesis of a[1][1]-Spiroketal

This protocol is adapted from Yoshimura et al., Tetrahedron Letters, 2014.[2]

Materials:

  • Dihydroxyketone precursor (1.0 equiv)

  • Palladium(II) bis(benzonitrile) dichloride [PdCl₂(PhCN)₂] (0.05 equiv)

  • Methanol (MeOH) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dihydroxyketone precursor (e.g., 100 mg, 0.25 mmol).

  • Dissolve the substrate in anhydrous THF to achieve a final concentration of 0.01 M (in this example, 25 mL of THF).

  • Add methanol (3.0 equiv, 30 µL, 0.75 mmol) to the solution.

  • Add the catalyst, PdCl₂(PhCN)₂ (0.05 equiv, 4.8 mg, 0.0125 mmol), to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take up to 120 hours for completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent system, e.g., Hexane:Ethyl Acetate gradient) to afford the desired spiroketal product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the diastereomeric ratio. The relative stereochemistry can often be established by NOE experiments.[2]

Conclusion and Future Outlook

The synthesis of oxolane-piperidine scaffolds has evolved significantly, with modern transition-metal catalysis and multicomponent reactions offering powerful alternatives to classical methods.

  • For Diastereoselectivity: Palladium(II) catalysts like PdCl₂(PhCN)₂ offer a reliable and high-yielding route, provided that reaction conditions are carefully optimized.[2]

  • For Enantioselectivity: Chiral Iridium complexes are the reagents of choice for installing absolute stereochemistry with high fidelity.[3]

  • For Complexity and Diversity: Multicomponent reactions , particularly those involving 1,3-dipolar cycloadditions, provide unparalleled efficiency in generating diverse libraries of complex spirocyclic systems from simple starting materials.[1][5]

The future of this field lies in the development of even more efficient and selective catalytic systems. The use of photoredox catalysis and electrochemistry to drive these transformations under milder conditions is a rapidly growing area of interest. As our understanding of reaction mechanisms deepens, we can expect the rational design of catalysts that deliver near-perfect control over all aspects of scaffold synthesis, further empowering the discovery of next-generation therapeutics.

References

  • Hamilton, J., Sarlah, D., & Carreira, E. M. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. [Link]

  • Yadav, J. S., & Reddy, P. N. (2012). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. ResearchGate. [Link]

  • Yoshimura, A., et al. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. ScienceDirect. [Link]

  • Wang, Y., et al. (2019). Diastereoselective Synthesis of Polysubstituted Spirocyclopenta[c]furans by Gold-Catalyzed Cascade Reaction. Organic Letters. [Link]

  • Bhakta, S., et al. (2015). Green Synthesis of Spirooxindole-pyrrolidine/Piperidine Fused Nitrochromane: One Pot Three Component Stereo and Regioselective Cycloaddition. ResearchGate. [Link]

  • Arumugam, N., et al. (2020). An efficient, sustainable approach to the chemo and regioselective synthesis of novel spiroindenoquinoxaline grafted piperidone hybrid heterocycles. Journal of King Saud University - Science. [Link]

  • Gravel, M., & Hall, D. G. (2003). A three-component reaction for diversity-oriented synthesis of polysubstituted piperidines: solution and solid-phase optimization of the first tandem aza[4+2]/allylboration. Journal of Organic Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Piperidine Synthesis: A Comparative Benchmark

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its defined three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its defined three-dimensional geometry allows for the precise spatial arrangement of substituents, making it an invaluable tool for optimizing drug-target interactions. For researchers and drug development professionals, the efficient and strategic synthesis of this heterocycle is paramount.

This guide provides an in-depth, comparative analysis of the most prevalent and impactful methods for synthesizing the piperidine core. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights honed from field experience. Each methodology is presented with its mechanistic underpinnings, a quantitative comparison of its efficiency, and a detailed, field-tested protocol.

Catalytic Hydrogenation of Pyridines: The Workhorse Method

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[3] This approach is foundational, particularly in industrial settings, due to its straightforwardness and the ease of catalyst separation and recycling.[3]

Expertise & Experience: The "Why" Behind the Method

The core challenge in pyridine hydrogenation lies in overcoming the aromatic stability of the ring, which often necessitates potent catalysts and demanding conditions like high pressure and temperature.[3] Furthermore, the Lewis basic nitrogen in both the pyridine starting material and the piperidine product can act as a catalyst poison, deactivating the metal surface.[3]

The choice of catalyst and solvent is therefore a critical decision point.

  • Heterogeneous Catalysts (Pt, Pd, Ru, Rh): These are the industry standard. Platinum group metals are highly effective. For instance, Rhodium(III) oxide (Rh₂O₃) has emerged as a robust catalyst for hydrogenating a wide range of functionalized, unprotected pyridines under remarkably mild conditions (e.g., 5 bar H₂, 40 °C).[4][5][6] This avoids the need for protecting groups and tolerates sensitive functionalities like alcohols, amines, and esters, which might be reduced under harsher conditions.[4][5] Ruthenium-based catalysts, particularly novel supported nanoparticles, offer excellent diastereoselectivity, reliably producing cis-substituted piperidines.[7][8]

  • Solvent Choice: The solvent can dramatically influence catalyst activity and selectivity. Protic solvents like glacial acetic acid can protonate the pyridine ring, facilitating reduction when using catalysts like PtO₂.[3] However, for sensitive substrates, less acidic solvents like 2,2,2-trifluoroethanol (TFE) have proven highly effective with catalysts such as Rh₂O₃.[4]

Trustworthiness: A Self-Validating System

A well-executed hydrogenation is self-validating through the complete consumption of hydrogen and the disappearance of the aromatic pyridine signal in ¹H NMR analysis. Monitoring pressure drop in the reactor provides a real-time indication of reaction progress.

Experimental Protocol: Hydrogenation of 2-Pyridylcarbinol with Rh₂O₃

This protocol demonstrates the hydrogenation of a functionalized pyridine under mild conditions.[4]

  • Reactor Preparation: To a glass vial, add the 2-pyridylcarbinol substrate (0.8 mmol, 1.0 equiv.) and Rh₂O₃ catalyst (1 mg, 0.5 mol%).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (1 mL).

  • Reaction Execution: Place the vial into a high-pressure reactor. Seal the reactor and purge three times with H₂ gas.

  • Pressurization and Heating: Pressurize the reactor with H₂ gas to 5 bar and begin vigorous stirring. Heat the reaction to 40°C.

  • Reaction Monitoring: Maintain the reaction for 16 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After cooling to room temperature, carefully vent the excess hydrogen gas. Purge the reactor with an inert gas (e.g., Argon).

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing with a small amount of TFE. Concentrate the filtrate under reduced pressure.

  • Analysis: Determine the yield by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene). The product, 2-piperidylcarbinol, can be purified by column chromatography if necessary.

Reductive Amination: Building Complexity from Acyclic Precursors

Reductive amination is a highly versatile and powerful strategy for constructing the piperidine ring from acyclic precursors, typically involving the cyclization of a 1,5-dicarbonyl compound with an amine source or the intramolecular cyclization of an amino-aldehyde/ketone.[9][10]

Expertise & Experience: The "Why" Behind the Method

The success of a reductive amination hinges on the delicate balance between imine/iminium ion formation and its subsequent reduction. The choice of reducing agent is the most critical parameter.[9]

  • Selective vs. Non-selective Reducing Agents: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting carbonyl before the requisite imine can form, leading to low yields of the desired piperidine.[9] The key insight is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this purpose.[9][11] Its steric bulk and attenuated reactivity make it ideal for one-pot procedures where the carbonyl, amine, and reducing agent are all present simultaneously.[12][13]

  • pH Control: Imine formation is typically acid-catalyzed. A slightly acidic environment (pH 4-6) is optimal to promote imine formation without deactivating the amine nucleophile through excessive protonation.[9] A catalytic amount of acetic acid is often added to facilitate this, especially with less reactive substrates.[9]

Trustworthiness: A Self-Validating System

The progress of a reductive amination can be easily monitored by Thin-Layer Chromatography (TLC), tracking the consumption of the starting aldehyde/ketone and the appearance of the piperidine product.[9] The disappearance of the transient imine intermediate confirms the reaction's progression.

Experimental Protocol: One-Pot Reductive Amination using Glutaraldehyde and Benzylamine

This protocol outlines a direct, one-pot synthesis of N-benzylpiperidine.

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of glutaraldehyde (1.0 equiv., typically as a 50% aqueous solution) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Amine Addition: Add benzylamine (1.0-1.1 equiv.) to the solution.

  • Acid Catalyst (Optional): For this reactive substrate, it may not be necessary, but for less reactive partners, add a catalytic amount of acetic acid (0.1 equiv.). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCE or dichloromethane (DCM).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine. Purify as necessary by flash column chromatography.

Aza-Diels-Alder Reaction: Convergent and Stereocontrolled Synthesis

The aza-Diels-Alder reaction is a powerful cycloaddition that constructs the six-membered ring in a single, convergent step, often with excellent control over stereochemistry.[14][15] This method involves the [4+2] cycloaddition of an imine (the dienophile) with a 1,3-diene.

Expertise & Experience: The "Why" Behind the Method

The primary challenge and opportunity in the aza-Diels-Alder reaction is controlling its regio- and stereoselectivity. This is achieved through the strategic choice of reactants and catalyst.

  • Inverse-Electron-Demand: A highly effective variant is the inverse-electron-demand aza-Diels-Alder, where an electron-poor azadiene reacts with an electron-rich dienophile.[16][17] A powerful modern strategy employs organocatalysis, where a chiral secondary amine (like a proline derivative) condenses with an α,β-unsaturated aldehyde to form a chiral dienamine in situ. This activated, electron-rich species then reacts with high stereocontrol with an N-sulfonyl-1-aza-1,3-butadiene.[16]

  • Catalyst Choice: The choice between a Lewis acid and an organocatalyst defines the reaction's character. Chiral Lewis acids (e.g., Cu(I)-BINAP complexes) can coordinate to the imine, lowering its LUMO and accelerating the reaction while creating a chiral environment to direct the diene's approach.[18] Chiral Brønsted acids can protonate the imine, achieving a similar activation.[15] Organocatalysis, as described above, activates the aldehyde component and offers a metal-free alternative.[16]

Trustworthiness: A Self-Validating System

The formation of the cycloadduct is validated by spectroscopic methods. The disappearance of the diene and imine starting materials and the appearance of signals corresponding to the newly formed tetrahydropyridine ring in ¹H and ¹³C NMR confirm the reaction's success. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is essential to validate the enantiomeric excess (ee) of the product.

Experimental Protocol: Organocatalytic Inverse-Demand Aza-Diels-Alder Reaction

This protocol is adapted from a general procedure for the enantioselective synthesis of highly substituted piperidines.[16]

  • Catalyst and Reactant Preparation: In a vial, dissolve the chiral diarylprolinol silyl ether catalyst (10 mol%) and benzoic acid (10 mol%) in a mixture of MeCN/H₂O.

  • Reactant Addition: Add the N-tosyl-1-aza-1,3-butadiene (1.0 equiv.) followed by the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.5-2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC for the consumption of the azadiene.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired piperidine derivative. The enantiomeric excess (ee) is determined by chiral HPLC analysis. For the reaction between N-sulfonyl-2-phenyl-1-aza-1,3-butadiene and cinnamaldehyde, yields can reach 95% with an E/Z ratio of 3:1 and an ee of ≥97% for the major E-isomer.[16]

Biomimetic Synthesis: Nature's Approach to Alkaloids

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex molecules.[19] For piperidine alkaloids, this often involves mimicking the cyclization of lysine-derived intermediates.[20]

Expertise & Experience: The "Why" Behind the Method

The biomimetic synthesis of the alkaloid (+)-pelletierine provides a compelling case study. The biosynthesis involves the cyclization of cadaverine (derived from lysine) to form the cyclic imine Δ¹-piperideine, which then undergoes a Mannich-type reaction with acetoacetyl-CoA.[20]

  • Organocatalytic Mimicry: This transformation can be brilliantly mimicked in the lab using organocatalysis. L-proline is used to catalyze the asymmetric Mannich reaction between an in situ prepared Δ¹-piperideine and a ketone (like acetone).[20] The proline catalyst forms a chiral enamine with the ketone, which then attacks the imine with high stereoselectivity, directly installing the C2-substituent.

  • Solvent Effects on Racemization: A key experimental insight is the critical role of the solvent. While solvents like DMSO/H₂O can give good yields, they often lead to racemization of the product. Switching to a non-polar aprotic solvent like benzonitrile was found to effectively prevent this racemization, preserving the high enantioselectivity (up to 97% ee).[20] This is a crucial detail for achieving a synthetically useful outcome.

Trustworthiness: A Self-Validating System

The success of the synthesis is validated by the formation of the target alkaloid, confirmed by comparison of its spectroscopic data (NMR, MS) and specific rotation with literature values for the natural product. Chiral HPLC is used to confirm the high enantiomeric excess.

Experimental Protocol: Biomimetic Synthesis of (+)-Pelletierine Analogue

This protocol describes the L-proline catalyzed asymmetric addition of a ketone to Δ¹-piperideine.[20]

  • Catalyst Preparation: To a reaction vial, add L-proline (20 mol%).

  • Reactant Addition: Add the ketone (e.g., acetone, 6.0 equiv.) and the solvent, anhydrous benzonitrile (PhCN). Stir the mixture at room temperature for 10 minutes.

  • Imine Addition: Add a solution of freshly prepared Δ¹-piperideine (1.0 equiv.) in anhydrous benzonitrile dropwise over 30 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction with water and extract the mixture with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Concentrate the solution under reduced pressure.

  • Purification and Analysis: Purify the product by flash chromatography. For the reaction with acetone, (+)-pelletierine can be obtained in good yield (e.g., 65%) and high enantioselectivity (e.g., 97% ee).[20]

Modern Methods: Transition Metal-Catalyzed Cyclizations

Recent years have seen the emergence of powerful new methods based on transition-metal catalysis, including intramolecular hydroaminations and C-H activation strategies.[2][21][22][23] These methods offer novel bond disconnections and can generate highly functionalized piperidines from readily available precursors.

Expertise & Experience: The "Why" Behind the Method

  • Gold-Catalyzed Hydroamination: Gold(I) catalysts are exceptionally effective at activating alkynes and allenes toward nucleophilic attack.[22] This has been exploited in intramolecular hydroamination reactions, where an amine attacks a pendant alkyne or allene to forge the piperidine ring. Gold(I)-catalyzed intramolecular amination of allylic alcohols can proceed with excellent diastereoselectivity and chirality transfer.[21]

  • Palladium-Catalyzed C-H Activation: Directing group-assisted C-H activation is a paradigm-shifting strategy.[24] A directing group (e.g., a picolinamide) installed on the piperidine nitrogen can direct a palladium catalyst to selectively activate a specific C(sp³)-H bond (e.g., at the C5 position), allowing for its direct arylation.[24] This avoids the need for pre-functionalization of the piperidine ring and allows for late-stage modification, a highly desirable feature in drug discovery.[25]

Trustworthiness: A Self-Validating System

These reactions are validated by rigorous spectroscopic characterization of the products. For C-H activation, demonstrating site-selectivity is crucial, often requiring 2D NMR techniques to unambiguously assign the position of the new bond.

Experimental Protocol: Gold(I)-Catalyzed Intramolecular Amination

This protocol describes the cyclization of an amino-substituted allylic alcohol.[21]

  • Catalyst Preparation: In a glovebox, charge a vial with (1)AuCl [1 = P(t-Bu)₂o-biphenyl] (5 mol%) and AgSbF₆ (5 mol%).

  • Reaction Setup: Add anhydrous solvent (e.g., dioxane) and stir for 5 minutes. Add a solution of the N-benzylamino allylic alcohol substrate (1.0 equiv.) in dioxane.

  • Reaction Execution: Seal the vial and heat the reaction mixture (e.g., to 100°C) for the required time (e.g., 48 hours).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture.

  • Isolation and Analysis: Purify the residue by flash chromatography on silica gel. For a substrate like (Z)-8-(N-benzylamino)-3-octen-2-ol, the corresponding 2-(1-propenyl)piperidine can be formed in 99% yield with ≥50:1 diastereoselectivity.[21]

Comparative Data Summary

The following table summarizes key performance indicators for the discussed piperidine synthesis methods, allowing for a direct comparison of their efficiencies.

Synthesis MethodCatalyst / Key ReagentTemp. (°C)Time (h)Pressure (atm)Typical Yield (%)StereoselectivityKey Advantages
Catalytic Hydrogenation Rh₂O₃ / H₂[4]40165>95Substrate-dependentHigh atom economy, scalable, tolerates many functional groups.
Ru-Phen@TiO₂ / H₂[8]801650>90High cis-selectivityReusable catalyst, excellent diastereoselectivity.
Reductive Amination NaBH(OAc)₃[9]Room Temp12-24Ambient70-95Substrate-dependentMild, one-pot, high functional group tolerance, versatile.
Aza-Diels-Alder Chiral Organocatalyst[16]Room Temp8-12Ambient52-95Excellent (≥97% ee)High stereocontrol, convergent, metal-free.
ZnCl₂[26]-783Ambient60High diastereoselectivityAccess to functionalized piperidones.
Biomimetic Synthesis L-proline[20]Room Temp24Ambient~65Excellent (up to 97% ee)Direct synthesis of natural products, elegant.
Au(I)-Catalyzed Cyclization (1)AuCl / AgSbF₆[21]10048Ambient91-99High diastereoselectivityNovel bond formation, mild for a cyclization.

Visualization of Synthetic Workflows

The following diagrams illustrate the conceptual workflows for the primary piperidine synthesis methods.

G cluster_0 Catalytic Hydrogenation cluster_1 Reductive Amination cluster_2 Aza-Diels-Alder cluster_3 Biomimetic Synthesis Pyridine Pyridine Derivative Piperidine_H Piperidine Product Pyridine->Piperidine_H High Pressure / Temp H2 H₂ Gas H2->Pyridine Catalyst Metal Catalyst (Rh, Ru, Pt, Pd) Catalyst->Pyridine Dicarbonyl 1,5-Dicarbonyl or Amino-ketone Piperidine_R Piperidine Product Dicarbonyl->Piperidine_R One-Pot Cyclization Amine Amine Source Amine->Dicarbonyl Reducer Selective Reductant (e.g., NaBH(OAc)₃) Reducer->Dicarbonyl Diene 1,3-Diene Piperidine_A Tetrahydropyridine Adduct Diene->Piperidine_A [4+2] Cycloaddition Imine Imine / Azadiene Imine->Piperidine_A Catalyst_A Catalyst (Lewis Acid / Organocatalyst) Catalyst_A->Imine Imine_B Δ¹-Piperideine Piperidine_B Alkaloid Product (e.g., Pelletierine) Imine_B->Piperidine_B Mannich Reaction Enamine Chiral Enamine (from Ketone + Organocatalyst) Enamine->Piperidine_B

Caption: Comparative workflows of major piperidine synthesis routes.

G Start Synthetic Goal: Target Piperidine Q1 Is the precursor a functionalized pyridine? Start->Q1 Q2 Is high stereocontrol the primary driver? Q1->Q2 No M1 Method: Catalytic Hydrogenation (High atom economy, scale) Q1->M1 Yes Q3 Is the target an acyclic precursor with N and C5/C1? Q2->Q3 No M2 Method: Aza-Diels-Alder or Asymmetric Synthesis (Excellent stereocontrol) Q2->M2 Yes M3 Method: Reductive Amination (High versatility, mild) Q3->M3 Yes M4 Consider Modern Methods: (e.g., C-H Activation, Au-Catalysis) for novel disconnections Q3->M4 No

Caption: Decision logic for selecting a piperidine synthesis method.

Conclusion

The synthesis of the piperidine ring is a mature field, yet it continues to evolve with the advent of new catalytic systems. For large-scale, economical synthesis from simple pyridines, catalytic hydrogenation remains the undisputed leader. Reductive amination offers unparalleled versatility for building complex piperidines from acyclic fragments under mild, controlled conditions. When absolute stereochemical control is the paramount concern, asymmetric methods like the organocatalytic aza-Diels-Alder reaction provide elegant and powerful solutions. Finally, biomimetic and modern transition-metal-catalyzed approaches offer unique and often highly efficient pathways to complex natural products and for late-stage functionalization, pushing the boundaries of what is synthetically possible. A thorough understanding of the strengths and mechanistic nuances of each method is essential for any scientist aiming to efficiently access this critical pharmaceutical scaffold.

References

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(oxolan-3-yl)piperidine Diastereomers

Introduction: The Critical Role of Stereochemistry in Drug Discovery The three-dimensional arrangement of atoms in a molecule is a cornerstone of its pharmacological activity. Stereoisomers, molecules with the same chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereochemistry in Drug Discovery

The three-dimensional arrangement of atoms in a molecule is a cornerstone of its pharmacological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit vastly different efficacy, metabolism, and toxicity profiles. Diastereomers, which are stereoisomers that are not mirror images, possess distinct physicochemical properties.[1][2] This distinction is not merely academic; it is a critical parameter in drug development, where the isolation and characterization of a single, desired diastereomer are often mandatory for regulatory approval and patient safety.

The 3-(oxolan-3-yl)piperidine scaffold is a prevalent motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The synthesis of this scaffold frequently yields a mixture of diastereomers, arising from the two stereocenters at the C3 position of the piperidine ring and the C3 position of the oxolane ring. The relative orientation of these rings defines the diastereomeric relationship—commonly designated as cis/trans or syn/anti.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to differentiate and characterize these diastereomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind experimental choices and observed spectral differences, providing a self-validating framework for analysis.

The Structural Basis for Spectroscopic Differentiation

The fundamental principle behind the spectroscopic differentiation of the (3R,3'S)/(3S,3'R) and (3R,3'R)/(3S,3'S) diastereomers of 3-(oxolan-3-yl)piperidine lies in their unique three-dimensional structures. These different arrangements create distinct electronic and steric environments for the constituent atoms and bonds, which are directly probed by spectroscopic methods.

  • Syn-Diastereomer: The piperidine and oxolane rings are oriented on the same side relative to the bond connecting them.

  • Anti-Diastereomer: The piperidine and oxolane rings are oriented on opposite sides.

This structural variance is most pronounced in the spatial proximity between specific protons and carbons on the two rings, which is the key to their unambiguous differentiation, particularly by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for identifying and quantifying diastereomers.[1] The non-equivalence of the magnetic environments for nuclei in different diastereomers leads to distinguishable signals in the NMR spectrum.[2][5]

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of protons near the stereocenters are highly sensitive to the molecule's 3D structure. Protons in one diastereomer will experience different shielding and deshielding effects compared to the other, resulting in separate, quantifiable signals.[1]

A key feature is the presence of diastereotopic protons, particularly the methylene protons (CH₂) adjacent to a stereocenter.[6][7] These protons are chemically non-equivalent and will appear as separate signals, often with complex splitting patterns, providing a rich source of structural information.

Table 1: Comparative ¹H NMR Data for syn and anti Diastereomers of 3-(oxolan-3-yl)piperidine (Hypothetical Data in CDCl₃ at 400 MHz)

Proton Assignmentsyn-Isomer (δ, ppm)anti-Isomer (δ, ppm)Rationale for Difference
Piperidine H-3 (CH)2.151.95The orientation of the oxolane ring causes anisotropic effects that differentially shield or deshield this proton.
Oxolane H-3' (CH)2.302.50Similar to piperidine H-3, the magnetic environment is altered by the proximity of the adjacent ring.
Piperidine H-2eq, H-6eq3.053.10Subtle shifts due to long-range conformational differences induced by the substituent.
Oxolane H-2'α, H-5'α3.853.75Proximity to the piperidine ring in the syn-isomer can lead to deshielding, causing a downfield shift.
2D NOESY/ROESY: Unambiguous Stereochemical Assignment

While ¹H NMR can distinguish and quantify diastereomers, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is essential for definitively assigning the relative stereochemistry.[8][9] These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.

The key to assigning the syn and anti isomers is to identify NOE cross-peaks between protons on the piperidine ring and protons on the oxolane ring.

  • For the syn-isomer: A distinct NOE correlation is expected between the proton at C3 of the piperidine ring (H-3) and the proton at C3 of the oxolane ring (H-3').

  • For the anti-isomer: This H-3/H-3' correlation will be absent or significantly weaker. Instead, correlations between H-3 of the piperidine and protons on the "back face" of the oxolane ring might be observed.

Experimental Protocol: 2D NOESY Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the diastereomeric mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a spectrometer operating at ≥400 MHz. Tune and match the probe for ¹H. Obtain a standard high-resolution ¹H spectrum to identify the chemical shifts of interest.

  • Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Parameter Optimization:

    • Mixing Time (d8): This is the most critical parameter. It is the time during which NOE transfer occurs. Start with a mixing time of 500-800 ms. A mixing time series (e.g., 200, 400, 600, 800 ms) can be beneficial to observe the build-up of NOE correlations.

    • Acquisition Time (aq): Set to acquire data for at least 0.2-0.3 seconds.

    • Number of Scans (ns): Typically 8-16 scans per increment, depending on sample concentration.

    • Increments (t1): Acquire at least 256-512 increments in the indirect dimension for adequate resolution.

  • Data Processing: Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform. Phase correct the spectrum and calibrate the chemical shift axes.

  • Analysis: Identify the diagonal peaks corresponding to the protons of interest. Look for off-diagonal cross-peaks that indicate spatial proximity. A cross-peak between δ(H-3) and δ(H-3') confirms the syn stereochemistry.

Infrared (IR) Spectroscopy: A Confirmatory Role

IR spectroscopy probes the vibrational frequencies of functional groups. Since diastereomers contain the same functional groups, their IR spectra are often very similar. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from minor variations in bond vibrations due to different steric environments.[10] IR is therefore best used as a confirmatory tool for functional group presence rather than a primary method for diastereomer differentiation.

Table 2: Characteristic IR Absorptions for 3-(oxolan-3-yl)piperidine

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Secondary Amine (N-H)Stretch3350 - 3310 (weak, sharp)The absence of two bands in this region confirms it is not a primary amine.[11][12]
Secondary Amine (N-H)Wag910 - 665 (strong, broad)A characteristic, though sometimes complex, absorption for 1° and 2° amines.[11]
Aliphatic C-HStretch2950 - 2850 (strong)Present in both piperidine and oxolane rings.
Ether (C-O-C)Asymmetric Stretch1150 - 1070 (strong)The most prominent band for the oxolane (cyclic ether) moiety.[10][13]
Aliphatic Amine (C-N)Stretch1250 - 1020 (medium-weak)Often overlaps with other signals in the fingerprint region.[11]

While the spectra of the two diastereomers will be largely superimposable, high-resolution analysis of the fingerprint region may reveal minor, reproducible differences in peak shape or position that can be correlated with a specific diastereomer once the assignment has been established by NMR.

Mass Spectrometry (MS): Differentiation Through Fragmentation

Diastereomers have identical molecular weights and will therefore exhibit the same molecular ion peak ([M+H]⁺) in a full scan mass spectrum. However, their differentiation can often be achieved using tandem mass spectrometry (MS/MS).[14] The principle is that the different three-dimensional structures can influence the stability of the precursor ions and their subsequent fragmentation pathways upon collision-induced dissociation (CID).

A more stable precursor ion (perhaps due to intramolecular hydrogen bonding favored in one diastereomer) may require more collision energy to fragment or may yield a different ratio of fragment ions compared to its less stable counterpart.[15][16]

MS_Workflow Sample Diastereomer Mixture LC LC Separation (Optional, for quantification) Sample->LC MS1 ESI-MS Select Precursor Ion [M+H]⁺ LC->MS1 CID Collision Cell (CID) Fragment the Ion MS1->CID MS2 MS/MS Analysis Detect Fragment Ions CID->MS2 Data Compare Fragmentation Patterns (Ion Ratios) MS2->Data

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Chromatography (Optional but Recommended): Use a reverse-phase C18 column. While baseline separation of the diastereomers may not be achieved, chromatographic separation aids in quantification if distinct peaks are observed.

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[14]

    • MS1 Scan: Perform a full scan to identify the m/z of the protonated molecule ([M+H]⁺). For C₉H₁₇NO, this is approximately 156.13.

    • MS2 Method: Select the [M+H]⁺ ion for fragmentation. Perform a product ion scan.

    • Collision Energy: Optimize the collision energy by ramping it (e.g., from 10-40 eV) to observe a range of fragment ions and find the energy that gives the most informative differences between the isomers.

  • Analysis: Compare the product ion spectra of the two diastereomers. Look for unique fragment ions or, more commonly, significant and reproducible differences in the relative abundance of shared fragment ions. Common fragmentation pathways for piperidines involve alpha-cleavage next to the nitrogen or ring-opening mechanisms.[14][17]

Conclusion: An Integrated Spectroscopic Approach

The robust characterization of the diastereomers of 3-(oxolan-3-yl)piperidine requires an integrated analytical approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy stands as the definitive and indispensable tool .

  • ¹H NMR allows for the clear distinction and quantification of the diastereomers in a mixture.

  • 2D NOESY/ROESY provides an unambiguous method for the assignment of relative stereochemistry (syn vs. anti) by mapping through-space proton proximities.

By combining these techniques, researchers and drug development professionals can confidently determine the stereochemical identity and purity of their compounds, a non-negotiable step in the path toward safe and effective therapeutics. This guide provides the foundational principles and experimental frameworks necessary to achieve this critical analytical goal.

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  • Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. (2017).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

This document provides a detailed protocol for the safe handling and disposal of tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. As a trusted partner in your research and development endeavors, we are committed...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. As a trusted partner in your research and development endeavors, we are committed to providing guidance that extends beyond product specifications to ensure the highest standards of laboratory safety and regulatory compliance. The procedures outlined herein are synthesized from an analysis of structurally similar compounds and established best practices in chemical waste management, designed to protect laboratory personnel and the environment.

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate. The following guidance is based on the hazard profiles of structurally analogous piperidine derivatives and is in accordance with general principles of laboratory chemical waste management. All laboratory personnel must consult their institution's Environmental Health & Safety (EHS) office for specific protocols and regulatory requirements.

Hazard Assessment and Waste Characterization

The foundational step in safe disposal is a thorough understanding of the material's potential hazards. Based on data from close structural analogs, such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate and tert-butyl 4-oxopiperidine-1-carboxylate, we can infer a probable hazard profile.[1][2] Piperidine derivatives are frequently categorized as irritants and may be harmful upon exposure.[1][2][3]

Therefore, all waste containing this compound, including stock solutions, reaction mixtures, and contaminated materials, should be treated as hazardous waste .[4] Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified based on its toxicity.[5]

Table 1: Chemical and Hazard Profile Summary

PropertyValue / InformationSource(s)
IUPAC Name tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate-
CAS Number Not Available-
Molecular Formula C₁₄H₂₃NO₄-
Probable GHS Hazards Harmful if swallowed (H302) Harmful in contact with skin (H312) Causes skin irritation (H315) Causes serious eye irritation (H319) Harmful if inhaled (H332) May cause respiratory irritation (H335)[1][2]
Recommended PPE Chemical safety goggles, face shield, nitrile gloves, lab coat[1][3]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety begins with an uncompromising PPE policy. Before handling the compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure risk.

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against potential splashes.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[3][6]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[3]

  • Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any aerosols or dust.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. The causality behind this multi-step process is to prevent accidental chemical reactions, ensure proper containment, and facilitate compliant removal by waste management professionals.

Step 1: Waste Segregation at the Point of Generation

The principle of segregation is to prevent the mixing of incompatible chemicals.[4]

  • Action: Immediately upon generation, designate a specific waste stream for tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate and its contaminated materials.

  • Causality: This prevents potentially hazardous reactions with other laboratory waste, such as strong acids or oxidizing agents, and ensures the waste stream is correctly profiled for the disposal vendor.

Step 2: Containerization

Proper containment is mandated by OSHA and the EPA to prevent leaks and environmental contamination.[5]

  • Liquid Waste: Collect all liquid waste (e.g., unused solutions, reaction quenching, rinsates) in a dedicated, chemically compatible container with a secure, leak-proof screw cap.[4] The container must be in good condition, free from damage or external residue.

  • Solid Waste: Use a separate, clearly labeled container for all contaminated solid waste. This includes gloves, weigh boats, pipette tips, and absorbent materials used for cleaning minor spills.[3]

Step 3: Comprehensive Labeling

Accurate labeling is a non-negotiable regulatory requirement that communicates hazards to all personnel.[7]

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7]

  • Label Contents: The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate" .

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[3]

    • The accumulation start date.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Action: Place the sealed and labeled waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[5][8]

  • Secondary Containment: Store containers within a larger, chemical-resistant tub or tray to contain any potential leaks.[3] This self-validating system ensures that a primary container failure does not result in a major spill.

Step 5: Final Disposal via Authorized Channels

Disposal of hazardous chemical waste is strictly regulated and must not be done through standard drains or trash.[5]

  • Action: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the full waste containers.

  • Causality: EHS professionals are trained to manage waste consolidation and will work with a licensed hazardous waste disposal company for final treatment, which typically involves high-temperature incineration at a specialized facility.[3][9][10]

Management of Contaminated Materials & Empty Containers

  • Contaminated Labware: Disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with the chemical must be placed directly into the designated solid hazardous waste container.[3]

  • "Empty" Reagent Bottles: A container that held the pure compound is never truly empty and must be managed as hazardous waste.

    • Protocol: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[3]

    • Crucial Step: Collect all three rinsate portions and add them to your liquid hazardous waste container.[3]

    • The rinsed, air-dried container should have its label defaced. It can then be disposed of according to your institution's specific guidelines for rinsed chemical containers.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • EVACUATE: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • VENTILATE: Ensure the chemical fume hood is operating at maximum capacity.

  • CONTAIN: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to dike the spill.[3][11] Do not use combustible materials like paper towels as the primary absorbent.

  • CLEAN: Once absorbed, carefully scoop the material into your solid hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]

  • REPORT: Report all spills, regardless of size, to your supervisor and the institutional EHS office.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate waste.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures Start Waste Generated (Liquid or Solid) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate from Incompatible Waste Characterize->Segregate Containerize Select & Fill Appropriate (Liquid/Solid) Container Segregate->Containerize Label Label Container with Contents & Hazards Containerize->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Pickup Schedule EHS Pickup Store->Pickup Disposal Transport & Final Disposal by Licensed Vendor (Incineration) Pickup->Disposal End Process Complete Disposal->End

Caption: Disposal workflow from point of generation to final disposition.

References

  • Daniels Health. (2025).
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Environmental Marketing Services. (2024). Chemistry Lab Waste Disposal.
  • U.S. Environmental Protection Agency. (2025).
  • Apollo Scientific. (2023).
  • PubChem, National Center for Biotechnology Information.
  • American Chemical Society. (n.d.).
  • Scungio, D. J. (2019).
  • MSDS of tert-butyl (3S)
  • ChemicalBook. (2025). tert-butyl (3S,4R)
  • Angene Chemical. (2021).
  • Fisher Scientific. (2009).
  • Jubilant Life Sciences Limited. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.

Sources

Handling

Personal protective equipment for handling Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

Here is a comprehensive, authoritative safety and operational guide for handling Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, designed for drug development professionals and laboratory scientists. Advanced S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, authoritative safety and operational guide for handling Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, designed for drug development professionals and laboratory scientists.

Advanced Safety and Handling Protocol: Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate

1. Executive Summary & Chemical Profile Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate (CAS: 1694531-32-2) is a highly functionalized, Boc-protected heterocyclic building block widely utilized in modern drug discovery. While it is a stable solid at room temperature, its specific structural features—namely the lipophilic tert-butyloxycarbonyl (Boc) protecting group and the oxolane ring—dictate specialized handling procedures. The compound carries standard GHS hazard statements for organic intermediates, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

2. Mechanistic Hazard Assessment Understanding the causality behind safety protocols is critical for laboratory personnel to prevent exposure.

  • The Carrier Effect in Solvents: In its solid state, this compound poses a primary risk as an irritant dust. However, when dissolved in aprotic organic solvents (such as Dichloromethane, DMF, or DMSO), the Boc-group significantly enhances the molecule's lipophilicity. If a solution splashes onto unprotected skin, the solvent acts as a carrier, rapidly transporting the active compound across the lipid-rich stratum corneum of the skin.

  • Aerosolization and Static Charge: Like many finely milled organic powders, this piperidine derivative can accumulate static charge. When transferring the powder using standard metallic spatulas, electrostatic repulsion can cause the powder to aerosolize, directly increasing the risk of inhalation (H335) and ocular exposure (H319)[1].

3. Quantitative Hazard and PPE Matrix To mitigate these risks, personal protective equipment (PPE) must be selected based on quantitative hazard data and regulatory standards set by [2] and [3].

Hazard CategoryGHS CodeQuantitative/Physical ImplicationRequired PPE Specification & Justification
Acute Oral ToxicityH302Harmful if swallowedFace shield (if splashing risk exists); strict hand hygiene to prevent hand-to-mouth transfer.
Skin IrritationH315Causes localized erythemaDouble Nitrile Gloves (≥0.11 mm thickness). Nitrile provides superior resistance to aprotic solvents compared to latex.
Eye IrritationH319Severe ocular tissue irritationANSI Z87.1 Safety Goggles . Must be tight-fitting to prevent capillary action of solvent splashes around the eyes.
Respiratory TractH335Aerosolization risk (<10 µm particles)Chemical Fume Hood . Must operate at a face velocity of ≥100 feet per minute (fpm).

4. Step-by-Step Operational Workflows Every procedure must function as a self-validating system , meaning the protocol includes built-in checks to confirm safety and accuracy before proceeding to the next step.

Phase 1: Powder Dispensing and Solubilization

WorkflowA Start Verify Fume Hood Face Velocity (>100 fpm) PPE Don Double Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Weigh Weigh Compound (Anti-static Spatula) PPE->Weigh Solvent Dissolve in Solvent (e.g., DCM/DMF) Weigh->Solvent Transfer Transfer to Reaction Vessel (Closed System) Solvent->Transfer Decon Decontaminate Surfaces (10% Bleach / IPA) Transfer->Decon

Standard Operating Procedure for Handling Boc-Protected Piperidine Derivatives.

Methodology:

  • System Validation (Pre-check): Verify the chemical fume hood's digital monitor reads between 80–120 fpm. Validation: If the monitor is uncalibrated or alarming, halt the procedure immediately.

  • PPE Integrity Check: Inflate primary nitrile gloves manually to check for pinhole leaks. Don the primary pair, followed by a secondary (outer) pair. The outer pair acts as a sacrificial layer that can be easily removed if contaminated, as mandated by [4].

  • Static-Free Weighing: Place a tared, sealable glass vial on the analytical balance inside the fume hood. Use an anti-static (e.g., ceramic or PTFE-coated) spatula to transfer the powder. Validation: Calculate the mass lost from the stock bottle; it must equal the mass gained in the vial ±1% to ensure no material was lost to aerosolization.

  • In-Situ Solubilization: Do not transport the dry powder. Add the required reaction solvent (e.g., Dichloromethane) directly to the weighing vial while still inside the hood. Seal the vial tightly with a PTFE-lined cap before agitating.

  • Secure Transfer: Use a gas-tight syringe to draw the solution through the vial's septum and transfer it to the main reaction flask to prevent vapor exposure.

Phase 2: Emergency Spill Response and Disposal

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess Solid Solid Spill: Wet-wipe, avoid dust Assess->Solid Liquid Liquid Spill: Chemical absorbent pads Assess->Liquid Waste Seal in Hazardous Waste Container Solid->Waste Liquid->Waste

Emergency Spill Response Workflow for Solid and Liquid States.

Methodology:

  • Immediate Assessment: Determine if the spill is a dry powder or a solvent solution.

  • Solid Spill Containment: Do not dry sweep, as this will aerosolize the piperidine derivative. Instead, lightly dampen an absorbent pad with water or isopropanol and gently wipe the powder inward from the edges.

  • Liquid Spill Containment: Deploy universal chemical absorbent pads over the liquid. Allow 2-3 minutes for complete absorption.

  • Decontamination: Wash the affected surface with a 10% bleach solution followed by isopropanol to break down any residual organic material.

  • Waste Segregation: Place all contaminated pads, sacrificial gloves, and empty vials into a clearly labeled, sealable hazardous waste container. Ensure the label specifically lists "Boc-protected piperidine derivatives" and the associated solvent, complying with institutional and federal disposal guidelines[4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate
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Tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate
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